Fluoromethyl p-toluene sulfide
Description
Properties
Molecular Formula |
C8H9FS |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(fluoromethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |
InChI Key |
WFTRYPXQWQWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCF |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Fluoromethyl p-Tolyl Sulfide
This technical guide details the synthesis, characterization, and handling of Fluoromethyl p-tolyl sulfide (also known as Fluoromethyl 4-methylphenyl sulfide). This compound is a critical organofluorine building block, primarily serving as a precursor for electrophilic fluoromethylating agents (e.g., sulfonium salts) and as a reagent in Julia-Kocienski-type olefinations after oxidation to the sulfone.
Executive Summary
-
Compound Name: Fluoromethyl p-tolyl sulfide[1]
-
CAS Number: 65325-64-6
-
Molecular Formula:
-
Molecular Weight: 156.22 g/mol
-
Primary Application: Electrophilic fluoromethylation reagent precursor; intermediate for monofluoromethylated sulfones.
-
Key Instability: Susceptible to hydrolysis; polymerizes upon prolonged storage at ambient temperature.
Synthesis Strategies
Two primary routes are established for the synthesis of
Route A: Fluoro-Pummerer Rearrangement (Primary Protocol)
This method utilizes the reaction of methyl p-tolyl sulfoxide with Diethylaminosulfur trifluoride (DAST) catalyzed by Lewis acids (e.g.,
Mechanism: The reaction proceeds via the activation of the sulfoxide oxygen by DAST, followed by an E1cB-like elimination to form a Pummerer intermediate (thionium ion), which is then trapped by the fluoride ion.
Figure 1: Mechanistic pathway of the Fluoro-Pummerer rearrangement.
Experimental Protocol
Reagents:
-
Methyl p-tolyl sulfoxide (1.0 equiv)
-
DAST (Diethylaminosulfur trifluoride) (1.3 equiv)
- (Antimony trichloride) (0.05 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Dissolve Methyl p-tolyl sulfoxide (e.g., 10 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add
(0.5 mmol) rapidly to avoid moisture absorption. -
Fluorination: Cool the solution to 0°C. Add DAST (13 mmol) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (silica gel; EtOAc/Hexane). The sulfoxide spot will disappear, and a less polar sulfide spot will appear.
-
Quenching: Pour the reaction mixture slowly into saturated aqueous
at 0°C. Caution: Vigorous evolution. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or Kugelrohr distillation.
Route B: Halogen Exchange (Halex)
Reagents: Chloromethyl p-tolyl sulfide, AgF (Silver fluoride) or CsF/18-crown-6. Conditions: Acetonitrile, reflux, 4–6 hours. Note: This route requires the pre-synthesis of the chloromethyl sulfide (carcinogenic potential) and expensive silver salts, making it less attractive for large-scale prep.
Characterization Data
The following spectral data is characteristic for Fluoromethyl p-tolyl sulfide. Note that the
NMR Spectroscopy
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 5.68 – 5.75 | Doublet (d) | |||
| 7.35 – 7.42 | Doublet (d) | Ar-H (Ortho to S) | ||
| 7.12 – 7.18 | Doublet (d) | Ar-H (Meta to S) | ||
| 2.34 | Singlet (s) | - | ||
| ~92.0 – 96.0 | Doublet (d) | |||
| -180 to -185 | Triplet (t) |
Physical Properties
-
Physical State: Colorless to pale yellow liquid.
-
Boiling Point: Approx. 95–105°C at 2 mmHg (estimated based on phenyl analog).
-
Stability: Unstable on silica gel for prolonged periods. Best stored at -20°C under argon.
Applications & Reaction Workflow
Fluoromethyl p-tolyl sulfide is rarely the end product; it is a "transfer reagent."
Application 1: Electrophilic Fluoromethylation
The sulfide is alkylated (e.g., with methyl triflate) to form the Fluoromethyl p-tolyl sulfonium salt , which acts as a source of "
Application 2: Synthesis of Fluoromethyl Sulfones
Oxidation of the sulfide yields Fluoromethyl p-tolyl sulfone , a key reagent for the synthesis of fluoroalkenes via Julia-Kocienski olefination.
Figure 2: Downstream applications of Fluoromethyl p-tolyl sulfide.
Safety & Handling
-
DAST Hazards: DAST releases HF upon contact with moisture and can explode if heated above 50°C undiluted. Always use in a fume hood with blast shielding.
-
Storage: The title compound is prone to hydrolysis, releasing HF and formaldehyde. Store in a freezer (-20°C) over activated molecular sieves.
-
Toxicity: Like many organosulfur compounds, it has a disagreeable odor and potential toxicity. Handle with double gloves.
References
- McCarthy, J. R., et al. "Stereospecific method to (E)- and (Z)-fluoroalkenes." Journal of the American Chemical Society, 1985. (Foundational work on fluoromethyl phenyl sulfide synthesis).
- Robins, M. J., & Wnuk, S. F. "Fluorination at C5' of nucleosides. Synthesis of 5'-fluoro-5'-S-aryl-5'-thioderivatives." Journal of Organic Chemistry, 1993.
- Hu, J., et al. "Reagents for Selective Fluoromethylation." Chemical Reviews, 2005. (Review of fluoromethylation reagents including sulfide precursors).
-
Organic Syntheses, Coll. Vol. 9, p. 446 (1998). "Fluoromethyl Phenyl Sulfone." (Standard protocol adapted for the p-tolyl analog).
Sources
A Technical Guide to Fluoromethyl p-Tolyl Sulfone: A Core Reagent for Modern Medicinal Chemistry
Introduction & Strategic Overview
In the landscape of modern drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of molecular design.[1][2][3] The monofluoromethyl (-CH₂F) group, in particular, serves as a unique bioisostere for hydroxyl or methyl groups, capable of profoundly modulating a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[2][4] This guide provides an in-depth technical overview of Fluoromethyl p-Tolyl Sulfone , a pivotal reagent for introducing this valuable functional group.
It is critical to distinguish this reagent from its synthetic precursor, Fluoromethyl p-Tolyl Sulfide. While the sulfide is a key intermediate, it is the sulfone moiety that possesses the requisite chemical stability and leaving group potential to serve as an effective monofluoromethylating agent.[5][6] This whitepaper will focus primarily on the properties, synthesis, and application of the sulfone, providing researchers, scientists, and drug development professionals with the necessary knowledge to leverage its capabilities.
Physicochemical & Spectroscopic Properties
The precise characterization of a reagent is the foundation of its reliable application. The properties of Fluoromethyl p-Tolyl Sulfone are summarized below. Data for the closely related and well-characterized Fluoromethyl Phenyl Sulfone is used as a reference where specific data for the p-tolyl variant is less available.
Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | Fluoromethyl p-tolyl sulfone | N/A |
| Synonyms | 1-((Fluoromethyl)sulfonyl)-4-methylbenzene | N/A |
| CAS Number | 115909-68-7 | |
| Molecular Formula | C₈H₉FO₂S | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [6][7] |
| Melting Point | 53-55 °C (for Fluoromethyl Phenyl Sulfone) | [6] |
| Boiling Point | 188 °C (for Fluoromethyl Phenyl Sulfone) | [8] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and chloroform. Limited solubility in water. | [7][9] |
Spectroscopic Profile for Structural Verification
A self-validating protocol demands rigorous confirmation of reagent identity. The following spectroscopic signatures are characteristic of Fluoromethyl p-Tolyl Sulfone and are essential for its quality control.
-
Infrared (IR) Spectroscopy: The most prominent features are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group (O=S=O), typically found around 1322 cm⁻¹ and 1118 cm⁻¹, respectively.[10] Additional peaks will correspond to aromatic C-H and C=C bonds, as well as the C-F bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic doublet for the fluoromethyl protons (-CH₂F) due to coupling with the fluorine atom (²JH-F). A singlet will be present for the methyl protons (-CH₃) of the p-tolyl group, and distinct signals in the aromatic region (typically two doublets) will correspond to the protons on the benzene ring.
-
¹³C NMR: The spectrum will show signals for the methyl carbon, the aromatic carbons, and a key signal for the fluoromethyl carbon, which will appear as a doublet due to one-bond coupling to fluorine (¹JC-F).
-
¹⁹F NMR: A triplet signal is expected for the single fluorine atom, resulting from its coupling to the two adjacent protons of the methyl group (²JF-H).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns involving the loss of the fluoromethyl or p-tolylsulfonyl groups.
Synthesis and Workflow Validation
The most reliable and widely cited synthesis of fluoromethyl aryl sulfones is a two-step process starting from a sulfoxide precursor.[5][6] This method provides a clear path from readily available starting materials to the high-purity final product.
Causality of the Synthetic Route
-
Step 1: Fluorination of the Sulfoxide. The first step involves the conversion of the corresponding sulfoxide (e.g., Methyl Phenyl Sulfoxide) to the Fluoromethyl Phenyl Sulfide. This is achieved using a specialized fluorinating agent like Diethylaminosulfur Trifluoride (DAST). DAST is chosen for its efficacy in converting hydroxyl and sulfoxide functionalities to fluorides under relatively mild conditions, minimizing side reactions.
-
Step 2: Oxidation to the Sulfone. The crude sulfide intermediate is then oxidized to the final sulfone product. A potent but controlled oxidizing agent like Oxone (potassium peroxymonosulfate) is ideal for this transformation.[5][6] It selectively oxidizes the sulfide to a sulfone without affecting the other functional groups on the molecule, and the reaction can be run in a convenient methanol/water solvent system.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
CAUTION: This procedure must be conducted in an efficient fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[5][8]
Part A: Synthesis of Fluoromethyl Phenyl Sulfide (Intermediate) [5]
-
In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Place the flask in a water bath maintained at 20°C.
-
Carefully add Diethylaminosulfur Trifluoride (DAST, 0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon). An exothermic reaction may be observed.
-
After the reaction is complete (2-8 hours, monitored by TLC), slowly pour the mixture into 600 mL of ice-cold saturated aqueous sodium bicarbonate containing sodium hydroxide (0.25 mol) to quench the reaction. Caution: Gas evolution.
-
Separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate, then brine, and dry over potassium carbonate.
-
Remove the solvent via rotary evaporation. The resulting crude fluoromethyl phenyl sulfide is a yellow-orange oil and is typically used directly in the next step without further purification.[6]
Part B: Oxidation to Fluoromethyl Phenyl Sulfone (Final Product) [5]
-
In a 3-L flask equipped with an overhead stirrer, add Oxone (0.36 mol) and water (700 mL). Cool the slurry to 5°C.
-
Dissolve the crude sulfide from Part A in methanol (700 mL) and add this solution slowly to the stirring Oxone slurry.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Remove the methanol via rotary evaporation.
-
Extract the remaining aqueous mixture with methylene chloride (3 x 250 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by filtering through a plug of silica gel and/or recrystallization from hexane to yield the final Fluoromethyl Phenyl Sulfone as a white solid.[6]
Synthesis and Purification Workflow
Caption: Workflow for the two-step synthesis of Fluoromethyl Phenyl Sulfone.
Chemical Reactivity & Applications in Drug Development
The utility of Fluoromethyl p-Tolyl Sulfone stems from its function as a robust nucleophilic monofluoromethylating agent.[11] The core mechanism involves the reaction with a suitable nucleophile, leading to the displacement of the p-tolyl sulfone group.
Mechanism of Monofluoromethylation
The p-tolyl sulfone group is an excellent leaving group due to the ability of the sulfonyl moiety to stabilize a negative charge through resonance. The reaction typically proceeds via an SN2 pathway. A strong, non-nucleophilic base (e.g., LDA or NaH) can deprotonate an acidic C-H, N-H, or O-H bond on a substrate, generating a nucleophile. This nucleophile then attacks the electrophilic carbon of the -CH₂F group on the sulfone reagent, displacing the p-toluenesulfinate anion and forming a new C-CH₂F, N-CH₂F, or O-CH₂F bond.
This transformation is foundational for synthesizing α-monofluoromethylamines, which are critical building blocks for enzyme inhibitors and other therapeutics.[4] The introduction of the -CH₂F group can lower the basicity of a nearby amine, which can reduce toxicity and improve the pharmacokinetic profile of a drug candidate.[4]
Impact on Drug Properties
The strategic replacement of a hydrogen atom or a methyl/hydroxyl group with a fluoromethyl group can lead to several desirable enhancements in a drug candidate's profile:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CH₂F group resistant to metabolic oxidation by cytochrome P450 enzymes.
-
Lipophilicity: Fluorine is highly electronegative but minimally polarizable. Introducing a -CH₂F group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger, more favorable interactions (e.g., hydrogen bond donation) with target enzymes or receptors.[2]
Caption: Logic diagram showing the application and impact of monofluoromethylation.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling reactive chemical reagents. The following guidelines are synthesized from available Safety Data Sheets (SDS) for fluoromethyl aryl sulfones.[8][12]
-
Hazard Identification: This compound is classified as a hazard that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat or impervious clothing.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12] If exposure limits are exceeded, a full-face respirator may be necessary.
-
-
Handling: Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling.[12] Keep away from sources of ignition.
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.
-
First Aid Measures:
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8]
-
Conclusion
Fluoromethyl p-Tolyl Sulfone is a highly valuable and versatile reagent in the arsenal of the medicinal chemist. Its ability to efficiently deliver the monofluoromethyl moiety provides a direct and reliable route to novel chemical entities with potentially superior pharmacological profiles. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in the rigorous and demanding field of drug discovery.
References
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. Retrieved from [Link]
-
Ikhlov, B., & Ikhlova, E. (2022). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 27(22), 7954. Retrieved from [Link]
-
Field, L., & Clark, R. D. (1955). METHYL p-TOLYL SULFONE. Organic Syntheses, 35, 79. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone. Retrieved from [Link]
-
ThermoFisher Scientific. (2025). SAFETY DATA SHEET: Di-p-tolyl sulfone. Retrieved from [Link]
-
Hu, J., Zhang, W., & Wang, F. (2005). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (35), 4413-4424. Retrieved from [Link]
-
LookChem. (n.d.). Production Method of Fluoromethyl phenyl sulfone. Retrieved from [Link]
-
Prakash, G. K. S., & Hu, J. (2006). Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. Organic Letters, 8(19), 4279-4282. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoromethyl phenyl sulfide. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). FLUOROBIS(PHENYLSULFONYL)METHANE (FBSM) AND ITS USE AS A NUCLEOPHILIC MONOFLUOROMETHYLATING REAGENT. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Tolyl methyl sulfone. PubChem Compound Database. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
- Google Patents. (n.d.). CN101659635B - Preparation method of methyl p-tolyl sulfone.
-
The Good Scents Company. (n.d.). p-Fluorotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Monofluoromethylation with fluorobis(sulfonyl)methanes. Retrieved from [Link]
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ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved from [Link]
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ChemBK. (2024). Chloromethyl p-tolyl sulfide. Retrieved from [Link]
-
ResearchGate. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
-
Kamal, A., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113648. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). di-p-Tolyl sulfone. NIST Chemistry WebBook. Retrieved from [Link]
-
PureSynth. (n.d.). Chloromethyl P-Tolyl Sulfide. Retrieved from [Link]
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Navigating the Fluorinated Landscape: A Technical Guide to Fluoromethyl p-Tolyl Sulfides
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine can dramatically influence a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after in drug design and advanced materials. This guide provides a detailed technical overview of "Fluoromethyl p-toluene sulfide," a term that can refer to two distinct but related compounds: the monofluorinated (Fluoromethyl)(4-methylphenyl)sulfane and the trifluorinated 4-(Trifluoromethylthio)toluene . This ambiguity in nomenclature necessitates a careful and distinct examination of each molecule to fully appreciate their respective synthesis, properties, and applications.
This document will first clarify the structural differences between these two compounds and then delve into a comprehensive analysis of each, providing researchers with the foundational knowledge required to leverage these valuable chemical entities in their work.
Part 1: (Fluoromethyl)(4-methylphenyl)sulfane
This section focuses on the monofluorinated analogue, a compound of interest for introducing a single fluorine atom adjacent to a thioether linkage.
Chemical Identity and Molecular Structure
Molecular Structure:
Synthetic pathway to (Fluoromethyl)(4-methylphenyl)sulfane.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, dissolve methyl p-tolyl sulfoxide in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Addition of Fluorinating Agent: Cool the solution in an ice bath and slowly add a solution of DAST in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reactivity Insights:
The monofluoromethyl sulfide group is a versatile functional handle. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which are valuable intermediates in organic synthesis. For instance, the resulting fluoromethyl p-tolyl sulfone can act as a precursor for the synthesis of fluoroalkenes.
Applications in Research and Development
The monofluoromethyl group is recognized as a bioisostere of the methyl and hydroxyl groups. Its introduction into bioactive molecules can modulate their pharmacokinetic and pharmacodynamic properties. While specific applications of (Fluoromethyl)(4-methylphenyl)sulfane are not extensively documented, its potential lies in its use as a building block for the synthesis of more complex molecules in drug discovery and agrochemical research.
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents. Due to the potential for instability, it is advisable to store it under an inert atmosphere and at low temperatures.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Part 2: 4-(Trifluoromethylthio)toluene
This section details the trifluorinated analogue, a compound that has garnered significant interest due to the unique properties of the trifluoromethylthio (SCF3) group.
Chemical Identity and Molecular Structure
CAS Number: 352-68-1 [1][2][3] Synonyms: p-Tolyl trifluoromethyl sulfide, 4-methylphenyl trifluoromethyl sulfide [1] Molecular Structure:
Molecular Structure of 4-(Trifluoromethylthio)toluene
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H7F3S | [2][3] |
| Molecular Weight | 192.20 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Synthesis and Reactivity
The synthesis of aryl trifluoromethyl sulfides can be accomplished through several methods, including the reaction of an aryl thiol with a trifluoromethylating agent or the trifluoromethylthiolation of an aryl precursor.
Experimental Protocol: Synthesis from p-Thiocresol
A common laboratory-scale synthesis involves the reaction of p-thiocresol with a suitable trifluoromethyl source.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Fluoromethyl p-Toluene Sulfide
Abstract
Fluoromethyl p-toluene sulfide (C₈H₉FS) is an organofluorine compound of interest in synthetic chemistry, potentially serving as a building block for more complex fluorinated molecules in agrochemicals and pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount, and this is achieved through a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer in-depth interpretations of the spectral data, grounded in established chemical principles and supported by authoritative references. The causality behind spectral features is explained to provide researchers with field-proven insights for the unambiguous identification and characterization of this and related compounds.
Introduction: The Significance of Spectroscopic Analysis
The introduction of a fluoromethyl (-CH₂F) group into organic molecules can profoundly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This compound serves as a key synthon for introducing this valuable moiety. Its precise characterization is non-negotiable for ensuring the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic methods provide a non-destructive and highly detailed molecular fingerprint.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the specific environment of the fluorine atom.
-
IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.
This guide will systematically explore each of these techniques as applied to this compound.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For organofluorine compounds, ¹⁹F NMR provides direct and highly sensitive insight into the fluorine environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, we anticipate four distinct signals.
-
Aromatic Protons (H-Ar): The p-substituted tolyl group gives a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group will be slightly upfield from those ortho to the sulfur atom.
-
Fluoromethyl Protons (-CH₂F): These two protons are chemically equivalent but are coupled to the adjacent fluorine atom. This results in a doublet, a key diagnostic signal. The large coupling constant (²JHF) is characteristic of geminal H-F coupling.
-
Methyl Protons (-CH₃): The three protons of the tolyl methyl group are equivalent and appear as a sharp singlet.
Predicted and Literature-Based ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| Ar-H (ortho to S) | 7.25 - 7.40 | Doublet (d) | ~8.0 Hz | Deshielded by adjacent sulfur atom. |
| Ar-H (ortho to CH₃) | 7.05 - 7.20 | Doublet (d) | ~8.0 Hz | Shielded by electron-donating methyl group. |
| -CH₂F | 5.60 - 5.80 | Doublet (d) | ~53 Hz (²JHF) | Strongly deshielded by fluorine; splits into a doublet by ¹⁹F.[1] |
| -CH₃ | 2.30 - 2.40 | Singlet (s) | N/A | Typical chemical shift for a tolyl methyl group.[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The presence of fluorine introduces characteristic C-F coupling.
-
Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to sulfur (ipso-C) and the carbon attached to the methyl group will have distinct chemical shifts.
-
Fluoromethyl Carbon (-CH₂F): This carbon is directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF), which splits the signal into a doublet. Its chemical shift is significantly influenced by the electronegative fluorine.
-
Methyl Carbon (-CH₃): A single, un-split signal is expected in a standard broadband-decoupled spectrum.
Predicted and Literature-Based ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| C-S (ipso) | 136 - 138 | Singlet (s) | N/A | Quaternary carbon, deshielded by sulfur. |
| C-CH₃ (ipso) | 130 - 132 | Singlet (s) | N/A | Quaternary carbon. |
| Ar-C (ortho to S) | 129 - 131 | Singlet (s) | N/A | Standard aromatic carbon shift. |
| Ar-C (ortho to CH₃) | 128 - 130 | Singlet (s) | N/A | Standard aromatic carbon shift. |
| -CH₂F | 90 - 95 | Doublet (d) | ~175 Hz (¹JCF) | Characteristic large one-bond C-F coupling.[2] |
| -CH₃ | 20 - 22 | Singlet (s) | N/A | Typical shift for a tolyl methyl carbon.[2] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally useful due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide chemical shift range that minimizes signal overlap.[3]
-
Fluoromethyl Signal (-CH₂F): A single fluorine environment is present. This fluorine atom is coupled to the two adjacent protons of the methylene group, resulting in a triplet signal (by the n+1 rule). The chemical shift is typically reported relative to a CFCl₃ standard.[4][5]
Predicted and Literature-Based ¹⁹F NMR Data (CDCl₃, 377 MHz)
| Fluorine | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constant (J) | Rationale |
|---|
| -CH₂F | -170 to -180 | Triplet (t) | ~53 Hz (²JHF) | The chemical shift is consistent with fluoroalkanes attached to sulfur.[2] The signal is split into a triplet by the two geminal protons. |
Experimental Workflow: Acquiring Spectroscopic Data
A robust and validated protocol is essential for obtaining high-quality, reproducible spectroscopic data.
Caption: Standard workflow for spectroscopic analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum, often with proton decoupling off to observe the H-F coupling. ¹⁹F is highly sensitive, so few scans are needed.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectra using the TMS signal (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Arising from -CH₃ and -CH₂F groups. |
| 1595, 1495 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the p-substituted benzene ring. |
| 1400 - 1000 | C-F Stretch | Strong | A key diagnostic peak for fluorinated compounds. Often the most intense peak in this region. |
| ~815 | C-H Out-of-Plane Bend | Strong | Characteristic of 1,4-disubstituted (para) benzene rings. |
| 700 - 600 | C-S Stretch | Weak-Medium | Often difficult to assign definitively. |
The presence of a very strong absorption band in the 1400-1000 cm⁻¹ region is a primary indicator for the successful incorporation of the fluorine atom into the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For this compound (Molecular Weight: 172.23 g/mol ), Electron Ionization (EI) is a common technique.
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): A peak at m/z = 172 corresponding to the intact molecule [C₈H₉FS]⁺.
-
Key Fragments:
-
m/z = 139: Loss of the fluoromethyl radical (•CH₂F), resulting in the stable p-tolylthio cation [CH₃C₆H₄S]⁺. This is often a very prominent peak.
-
m/z = 91: Formation of the tropylium cation [C₇H₇]⁺ from the cleavage of the C-S bond, a common fragmentation for toluene derivatives.
-
m/z = 123: Loss of the methyl radical followed by rearrangement to form the thiophenyl cation [C₆H₄S]⁺.
-
Caption: A potential MS fragmentation pathway for this compound.
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The doublet in the ¹H NMR at ~5.7 ppm with a large ~53 Hz coupling constant, the doublet in the ¹³C NMR at ~92 ppm with a ~175 Hz coupling constant, and the triplet in the ¹⁹F NMR around -175 ppm are unequivocal proof of the -CH₂F moiety's presence and connectivity. IR spectroscopy confirms the key functional groups, while MS verifies the molecular weight and corroborates the structure through predictable fragmentation patterns. This guide provides the foundational spectroscopic data and interpretive logic necessary for researchers in drug development and materials science to confidently identify and utilize this important fluorinated building block.
References
-
Supporting Information for "A general method for the synthesis of functionalized fluoroalkenes via sulfoxide-metal exchange reaction and subsequent C-C bond formation". This document provides extensive NMR and HRMS data for various fluoroalkyl p-tolyl sulfane derivatives, offering close analogues for predicting the spectroscopic data of the target compound.
-
Yu, B., Liu, A.-H., He, L.-N., Li, B., Diao, Z.-F., & Li, Y.-N. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Provides NMR data for related sulfoxides.
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl Phenyl Sulfone. Organic Syntheses. This procedure details the synthesis of fluoromethyl phenyl sulfide and provides ¹H NMR data for the -CH₂F group.
-
Woytek, A. J., Tompkins, J. F., Latshaw, D. R., Milligen, B., & Mayo, R. E. (1971). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Defense Technical Information Center. Provides context on the synthesis of related fluorinated toluene compounds.
-
19F NMR Reference Standards. University of California, Santa Barbara. A list of common ¹⁹F NMR chemical shift reference standards.
-
Satoh, T. (2015). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. ChemRxiv. Details reactions involving p-tolyl sulfoxides.
-
Electronic Supplementary Information for Journal of Materials Chemistry. The Royal Society of Chemistry. Contains reference ¹H NMR spectra for methyl p-tolyl sulfide and its sulfone derivative.
-
JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Provides an overview of the utility of ¹⁹F NMR for analyzing organofluorine compounds.
-
Hanson, G. S. M., et al. (2025). 19F NMR-Tags for Peptidyl Prolyl Conformation Analysis. RSC Chemical Biology. Discusses the application of ¹⁹F NMR in biochemical analysis.
-
ChemicalBook. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum. Provides a reference spectrum for a related tolyl-sulfur compound.
-
ChemicalBook. P-TOLYL DISULFIDE(103-19-5) 13C NMR spectrum. Provides a reference ¹³C NMR spectrum for a related tolyl-sulfur compound.
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara, NMR Facility. A comprehensive table of ¹⁹F chemical shifts for various functional groups.
-
PubChem. Di-p-tolyl sulphide. National Center for Biotechnology Information. Provides aggregated data and spectral links for a related diaryl sulfide.
-
Lourenço, D. L., & Fernandes, A. C. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry. Contains reference NMR spectra for methyl p-tolyl sulfide.
-
Thermo Fisher Scientific. Methyl p-tolyl sulfide, 97%. Provides physical and chemical properties for the non-fluorinated analogue.
-
Sigma-Aldrich. Methyl p-tolyl sulfide 99%. Provides properties and safety information for the non-fluorinated analogue.
-
Field, L., & Clark, R. D. (n.d.). Methyl p-Tolyl Sulfone. Organic Syntheses. Describes the synthesis of the corresponding sulfone.
-
Inbasekaran, M., Peet, N. P., McCarthy, J. R., & Le Tourneau, M. E. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (10), 678-679.
-
NIST. di-p-Tolyl sulfone. NIST Chemistry WebBook. Provides spectral data for the diaryl sulfone.
-
PubChemLite. Chloromethyl p-tolyl sulfide (C8H9ClS). Université du Luxembourg. Details on the chlorinated analogue.
-
FUJIFILM Wako Pure Chemical Corporation. Fluoromethyl p-Toluenesulfonate. Provides information on a related fluoromethylating agent.
-
D'Elia, V., et al. (2025). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Molecules. Provides detailed IR and Raman analysis of the corresponding sulfoxide.
-
NIST. Disulfide, bis(4-methylphenyl). NIST Chemistry WebBook. Mass spectrum data for the corresponding disulfide.
-
Steinbacher, A., et al. (2018). Linear absorption spectra of methyl p-tolyl sulfoxide. ResearchGate. Shows UV absorption data for the related sulfoxide.
Sources
An Inquiry into the Bio-Reactivity of Fluoromethyl p-Toluene Sulfide: A Mechanistic Whitepaper
An in-depth technical guide on the core mechanism of action for Fluoromethyl p-toluene sulfide.
Introduction
The strategic incorporation of fluorine into molecules has become a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, binding affinity, and bioavailability. Within this chemical space, compounds bearing a fluoromethyl group are of particular interest. This guide focuses on the potential mechanism of action of this compound, a compound at the intersection of organofluorine and organosulfur chemistry. While direct, extensive biological studies on this specific molecule are not widely published, a robust mechanistic hypothesis can be formulated based on fundamental chemical principles and the known reactivity of structurally analogous compounds.
This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the plausible biochemical interactions of this compound. We will delve into its potential as a fluoromethylating agent, its likely metabolic fate, and the experimental approaches required to elucidate its precise biological activity.
Proposed Core Mechanism: Electrophilic Fluoromethylation of Biological Nucleophiles
The primary proposed mechanism of action for this compound is its function as an electrophilic "fluoromethylating agent." In this role, it would react with biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine, lysine), to form a covalent bond. This action is predicated on the electronic properties of the molecule. The fluorine atom, being highly electronegative, polarizes the C-F bond, rendering the fluoromethyl carbon atom electrophilic. The p-tolyl sulfide group can act as a competent leaving group, particularly if the sulfur atom is oxidized in vivo.
This type of reactivity is analogous to that of other known alkylating agents used in drug development. The covalent modification of target proteins can lead to irreversible inhibition, a desirable property for certain therapeutic applications.
Visualizing the Reaction: SN2 Attack by a Nucleophile
The following diagram illustrates the proposed SN2 reaction between this compound and a generic biological nucleophile (Nu:).
Caption: Proposed SN2 mechanism for the fluoromethylation of a biological nucleophile.
Metabolic Bioactivation Pathway
It is also plausible that this compound undergoes metabolic transformation in vivo, which could either be a detoxification pathway or a bioactivation step that enhances its reactivity. A likely metabolic route is the oxidation of the sulfide to a sulfoxide and subsequently to a sulfone. This oxidation would render the p-tolyl group a much better leaving group, thereby increasing the electrophilicity of the fluoromethyl carbon and potentiating the fluoromethylation reaction. Enzymes from the cytochrome P450 family are well-known to catalyze such oxidations.[1]
Visualizing the Metabolic Pathway
The diagram below outlines the potential oxidative metabolism of this compound.
Caption: Potential metabolic bioactivation of this compound.
Experimental Protocol: In Vitro Glutathione Alkylation Assay
To empirically test the proposed fluoromethylating activity, a robust in vitro assay can be employed using glutathione (GSH) as a model biological nucleophile.
Objective: To determine if this compound can alkylate glutathione and to quantify the reaction kinetics.
Materials:
-
This compound
-
Glutathione (reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the 100 mM GSH stock with 850 µL of PBS.
-
Initiate the reaction by adding 100 µL of the 10 mM this compound stock solution to achieve final concentrations of 1 mM test compound and 5 mM GSH.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of cold ACN containing 0.1% formic acid. This will precipitate proteins and halt the reaction.
-
Vortex and centrifuge at high speed to pellet any precipitate.
-
-
HPLC-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC-MS.
-
Monitor for the disappearance of the this compound parent mass and the appearance of the mass corresponding to the glutathione-fluoromethyl conjugate.
-
-
Data Analysis:
-
Quantify the peak areas of the parent compound and the conjugate product at each time point.
-
Calculate the rate of formation of the glutathione conjugate.
-
Hypothetical Quantitative Data
The following table summarizes potential data that could be obtained from the described in vitro assay, assuming the proposed mechanism is active.
| Time (minutes) | This compound (Peak Area) | Glutathione-Fluoromethyl Conjugate (Peak Area) |
| 0 | 1,200,000 | 0 |
| 15 | 1,050,000 | 150,000 |
| 30 | 900,000 | 300,000 |
| 60 | 650,000 | 550,000 |
| 120 | 350,000 | 850,000 |
| 240 | 100,000 | 1,100,000 |
Conclusion and Future Directions
The mechanistic framework presented in this guide posits that this compound likely acts as a bio-alkylating agent, transferring a fluoromethyl group to nucleophilic sites on biomolecules. This reactivity may be enhanced through metabolic oxidation of the sulfide moiety. While this hypothesis is grounded in established principles of chemical reactivity and drug metabolism, it remains to be validated through empirical studies.
Future research should focus on the experimental verification of this proposed mechanism. The identification of specific protein targets through proteomics approaches, coupled with detailed enzymatic and cellular assays, will be crucial in fully elucidating the biological activity of this compound and its potential as a therapeutic agent or a chemical probe.
References
- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC. (URL: )
- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC. (URL: )
- Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases - TU Delft Repository. (URL: )
- A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research - ACS Public
- fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (URL: )
- Protein engineering of toluene monooxygenases for synthesis of chiral sulfoxides - PubMed. (URL: )
- Fluoromethyl p-Toluenesulfonate Detail Inform
- Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV - ThermoFisher. (URL: )
Sources
A Technical Guide to the Stability, Storage, and Handling of Fluoromethyl p-Tolyl Sulfide
Abstract
Fluoromethyl p-tolyl sulfide is a specialized organosulfur compound with potential applications in organic synthesis, particularly as a precursor for monofluoromethylation reagents. While the incorporation of fluorine often imparts significant stability to organic molecules due to the strength of the carbon-fluorine bond, the presence of a sulfide moiety introduces a reactive center that dictates the compound's overall stability and handling requirements.[1][2] This guide provides an in-depth analysis of the chemical stability of fluoromethyl p-tolyl sulfide, elucidates its primary decomposition pathways, and establishes rigorous, field-proven protocols for its safe storage and handling. The core challenge addressed is the compound's inherent susceptibility to oxidation and potential polymerization, necessitating strict control of its storage environment.[3] Adherence to these guidelines is critical for maintaining sample integrity, ensuring experimental reproducibility, and protecting researcher safety.
Introduction to Fluoromethyl p-Tolyl Sulfide
Molecular Profile and the Stability Paradox
Fluoromethyl p-tolyl sulfide, with the chemical structure C₈H₉FS, occupies an interesting niche in chemical science. It combines two key structural features with opposing chemical tendencies:
-
The Fluoromethyl Group (-CH₂F): The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond energy of approximately 480 kJ/mol.[2] This bond imparts high thermal and metabolic stability to the fluorinated portion of the molecule.[1][4][5]
-
The Sulfide Linkage (-S-): In contrast, the sulfide group is a known site of reactivity. Sulfur, in its +2 oxidation state, is readily oxidized to form sulfoxides and subsequently sulfones.[6] This susceptibility to oxidation is a primary driver of the compound's instability.
This juxtaposition creates a "stability paradox." While the C-F bond is robust, the overall stability of the molecule is governed by its weakest link—the sulfide moiety. Understanding this is fundamental to its proper handling. A structurally related compound, fluoromethyl phenyl sulfide, has been observed to polymerize into a solid upon standing overnight at room temperature, highlighting the inherent instability of this class of α-fluoro sulfides.[3]
Significance in Synthetic Chemistry
The utility of fluoromethyl p-tolyl sulfide lies in its potential as a synthon. Following oxidation to the corresponding sulfone (fluoromethyl p-tolyl sulfone), the molecule becomes a valuable reagent for introducing the monofluoromethyl group into other organic molecules, a critical step in the development of novel pharmaceuticals and agrochemicals.[7] The monofluoromethyl group can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][5] Therefore, preserving the purity of the starting sulfide is paramount for the success of subsequent synthetic transformations.
Chemical Stability and Predicted Decomposition Pathways
The principal threats to the integrity of fluoromethyl p-tolyl sulfide are atmospheric oxygen and moisture. These factors can initiate distinct degradation cascades.
Primary Pathway: Oxidation
The most probable decomposition route is the oxidation of the sulfide. This is a two-step process that can occur upon exposure to air (oxygen):
-
Oxidation to Sulfoxide: The sulfide is first oxidized to the corresponding fluoromethyl p-tolyl sulfoxide.
-
Oxidation to Sulfone: Further oxidation yields the highly stable fluoromethyl p-tolyl sulfone.
While the final sulfone product is often the desired reagent for subsequent reactions, uncontrolled oxidation of the starting material leads to a mixture of compounds, compromising purity and stoichiometry.[6][8]
Secondary Pathway: Hydrolysis and Polymerization
Many related organosulfur and sulfonyl compounds exhibit sensitivity to moisture.[9][10][11] In the presence of water, hydrolysis can potentially cleave the C-S bond. Furthermore, as observed with the non-methylated analog, the compound may be prone to polymerization, a process likely catalyzed by impurities or ambient conditions (light, heat).[3]
The diagram below illustrates the probable decomposition pathways that must be mitigated through proper storage and handling.
Caption: Predicted decomposition pathways for Fluoromethyl p-tolyl Sulfide.
Recommended Storage and Handling Protocols
The causality behind the following protocols is the mitigation of the decomposition pathways described above. The primary objectives are the strict exclusion of oxygen and moisture and the reduction of thermal energy to slow reaction kinetics.
Long-Term Storage Protocol
For storage exceeding one week, the following procedure is mandatory.
Methodology:
-
Inert Atmosphere is Non-Negotiable: The compound must be stored under a dry, inert atmosphere. Argon is preferred due to its density, but high-purity nitrogen is also acceptable. This directly prevents the primary oxidation pathway.[10][12][13]
-
Select Appropriate Primary Container: Use an amber glass vial or bottle with a PTFE-lined screw cap. The amber glass protects against potential light-induced degradation, while the PTFE liner provides a superior chemical barrier compared to other materials.
-
Aliquot if Necessary: If the compound is from a larger batch, perform any aliquoting inside a glovebox or under a steady stream of inert gas to minimize atmospheric exposure.
-
Seal for Integrity: After flushing the container with inert gas, securely tighten the cap. For maximum protection, wrap the cap-bottle interface with paraffin film as a secondary barrier against moisture and gas exchange.
-
Implement Cryogenic Storage: Store the sealed container at -20°C or below . Low temperatures drastically reduce the rate of all chemical reactions, including polymerization and degradation.[3]
-
Utilize Secondary Containment: Place the primary container inside a larger, labeled, and sealed container (e.g., a small desiccator or a sealed plastic box) containing a desiccant. This protects the sample from ambient moisture during temperature changes (e.g., removal from the freezer) and in the event of primary seal failure.
Short-Term and In-Use Handling Workflow
When using the compound, maintaining the protective environment is critical.
Methodology:
-
Equilibration: Before opening, allow the container to warm to room temperature while still inside its secondary containment. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Work Under Inert Conditions: Handle the compound exclusively within a glovebox or using Schlenk line techniques.
-
Use Anhydrous Solvents and Reagents: If preparing a solution, use only high-purity, anhydrous solvents.
-
Minimize Exposure Time: Perform measurements and reactions promptly. Once the required amount is dispensed, immediately re-flush the container with inert gas, seal it, and return it to cold storage.
The following workflow diagram visualizes the mandatory steps for safe handling and storage.
Caption: Mandatory workflow for handling and storing Fluoromethyl p-tolyl Sulfide.
Summary of Storage Conditions and Incompatibilities
For quick reference, the critical parameters are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C | Slows kinetics of all degradation and polymerization pathways.[3] |
| Atmosphere | Dry Inert Gas (Argon or N₂) | Prevents oxidation of the sulfide to sulfoxide and sulfone.[10][12][13] |
| Container | Amber Glass Vial, PTFE-lined Cap | Chemically inert, protects from light, provides an excellent seal. |
| Moisture | Strict Exclusion | Prevents potential hydrolysis and acts as a catalyst for other reactions.[9][11] |
| Incompatible Materials | • Strong Oxidizing Agents• Strong Acids• Strong Bases• Moisture | These can cause rapid, potentially exothermic decomposition.[11][14][15] |
Safety Precautions
While a specific safety data sheet for fluoromethyl p-tolyl sulfide is not widely available, data from analogous compounds like p-toluenesulfonyl chloride and chloromethyl p-tolyl sulfide can be used to infer its likely hazards.[11][14]
-
Toxicity and Irritation: Assume the compound is toxic and a severe irritant to the skin, eyes, and respiratory tract.[14] Direct contact must be avoided.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Engineering Controls: All handling must be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[9]
-
Odor: Organosulfur compounds are known for their strong, unpleasant odors.[14][16] Proper handling in a fume hood will contain this.
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to institutional guidelines. Do not allow the material to enter drains.[12]
By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term viability and purity of fluoromethyl p-tolyl sulfide, facilitating its successful application in advanced synthetic chemistry.
References
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Sustainability Directory. (n.d.). Fluorinated Chemical Compounds. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
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Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
OSHA. (2015, March 19). Toluene Safety Data Sheet. [Link]
-
Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]
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McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
-
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. [Link]
-
Elsevier. (n.d.). Reactions of Organosulfur Compounds - 1st Edition. [Link]
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Wikipedia. (n.d.). Organosulfur chemistry. [Link]
-
ScienceDirect. (n.d.). Organosulfur compounds. [Link]
-
Britannica. (2026, January 29). Organosulfur compound. [Link]
-
Field, L., & Clark, R. D. (1959). METHYL p-TOLYL SULFONE. Organic Syntheses, 39, 62. [Link]
-
ChemBK. (2024, April 10). Chloromethyl p-tolyl sulfide. [Link]
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"Fluoromethyl p-toluene sulfide" safety data sheet and handling precautions
Technical Guide to the Safe Handling of Fluoromethyl p-Tolyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physicochemical Properties
Fluoromethyl p-Tolyl Sulfide is a sulfur-containing organic compound. Its core structure consists of a p-tolyl group (a toluene ring substituted at position 4) linked to a sulfur atom, which is in turn bonded to a fluoromethyl group.
-
Chemical Name: Fluoromethyl p-tolyl sulfide
-
Synonyms: 1-((Fluoromethyl)thio)-4-methylbenzene
-
CAS Number: 54380-77-5
-
Molecular Formula: C₈H₉FS
Inferred Physicochemical Data
The following properties are estimated based on related chemical structures. Actual values should be determined empirically.
| Property | Inferred Value | Rationale & Significance |
| Physical State | Liquid or low-melting solid | Similar halogenated sulfides are liquids or low-melting solids at room temperature. |
| Appearance | Colorless to light yellow liquid | Typical appearance for aryl sulfides. |
| Odor | Likely strong, sulfurous/stench | Sulfide compounds are known for their potent odors. This serves as an intrinsic warning property. |
| Boiling Point | > 200 °C (estimated) | The related Chloromethyl p-tolyl sulfide has a high boiling point. |
| Flash Point | > 93 °C (estimated) | Based on the flash point of Chloromethyl p-tolyl sulfide, it is likely a combustible liquid. |
| Solubility | Insoluble in water; Soluble in organic solvents | The nonpolar aromatic ring and thioether group dictate solubility, impacting spill cleanup procedures. |
Hazard Identification and Analysis
Based on the GHS classifications of its closest structural analogs, Fluoromethyl p-Tolyl Sulfide should be handled as a hazardous substance. The primary hazards are associated with its irritant properties and potential for combustibility.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Code | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage / Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1] |
| Flammable Liquids | H227 | Warning | Combustible liquid. |
Toxicological Profile: A Mechanistic Perspective
-
Dermal and Ocular Irritation: The electrophilic nature of the carbon atom adjacent to both the sulfur and fluorine atoms can lead to reactions with nucleophilic residues in skin proteins and ocular tissues. This covalent modification can trigger an inflammatory response, resulting in irritation and potential tissue damage.[1] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1] The mechanism is similar to skin irritation, where the compound interacts with moisture and tissues in the lungs and airways.
-
Ingestion: While specific oral toxicity data is unavailable, related sulfides are classified as harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation.
-
Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[3]
Safe Handling and Storage Protocols
A proactive approach grounded in the principles of substitution, engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the chemical at its source.
-
Fume Hood: All handling of Fluoromethyl p-Tolyl Sulfide, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE must be selected based on the specific hazards of the material.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large volumes or working with the material under pressure.[1][4]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions. Also, avoid strong acids and bases.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
The following workflow outlines the logical steps for responding to a chemical spill.
Caption: Chemical Spill Response Workflow.
Fire-Fighting and Disposal
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool containers. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Hazardous combustion products include carbon oxides, sulfur oxides, and hydrogen fluoride.
-
Disposal Considerations: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should not be discharged into sewers or waterways. Contact a licensed professional waste disposal service.
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ECHA CHEM - European Union. Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide. [Link]
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Discovery and history of "Fluoromethyl p-toluene sulfide"
An In-depth Technical Guide to Fluoromethyl p-Tolyl Sulfone and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the various fluorinated motifs, the monofluoromethyl (–CH2F) group has emerged as a critical bioisostere for hydroxyl and thiol functionalities. This guide provides a comprehensive technical overview of Fluoromethyl p-Tolyl Sulfone, a key reagent for monofluoromethylation. We delve into the historical context of its development, detail the robust synthetic protocols for its preparation from the corresponding sulfide precursor, explore its mechanistic behavior, and present its applications in contemporary organic synthesis. This document serves as an essential resource for researchers aiming to leverage the unique properties of the monofluoromethyl group in drug discovery and development.
Introduction: The Rise of Monofluoromethylation in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become an indispensable strategy for optimizing molecular properties.[1] The monofluoromethyl (CH2F) group, in particular, is a highly valued substituent in drug design. Its significance stems from its ability to act as a bioisosteric replacement for native functional groups like hydroxyl (–OH) or thiol (–SH) groups.[2][3] This substitution can lead to significant improvements in a molecule's pharmacological profile.
Key advantages conferred by the CH2F group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CH2F group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, influencing the acidity (pKa) of nearby functional groups and modifying hydrogen bonding capabilities.[1] This allows for the fine-tuning of a drug's interaction with its biological target.[5]
-
Increased Lipophilicity: The introduction of a CH2F group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.[1]
The development of shelf-stable, selective, and efficient reagents for transferring the CH2F group has been a major focus of research.[6] While early methods often relied on hazardous and difficult-to-handle gases like fluorohalomethanes, the field has evolved towards more practical solid or liquid reagents.[3][6] Sulfur-based reagents, such as Fluoromethyl p-Tolyl Sulfone, have proven to be exceptionally versatile and reliable, becoming mainstays in the synthetic chemist's toolkit.[7]
Historical Context and Discovery
The journey towards modern monofluoromethylating agents is one of incremental yet crucial advancements in organofluorine chemistry. The first electrophilic introduction of a monofluoromethyl group was reported as early as 1953 by Olah and Pavlath.[2] However, the development of broadly applicable and user-friendly reagents took several more decades.
A pivotal moment in this field was the emergence of sulfur-stabilized fluoromethyl compounds. While a specific discovery paper for Fluoromethyl p-Tolyl Sulfone is not readily identifiable, its development is intrinsically linked to the seminal work on its close analog, Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F). This related reagent was first prepared in 1968 by Yagupol'skii and Aleksandrov.[7] Their work established that a sulfonyl group could effectively stabilize an adjacent fluoromethyl carbanion, paving the way for its use in nucleophilic fluoromethylation reactions.
The subsequent development of reagents like Fluoromethyl p-Tolyl Sulfone was driven by the need for reagents with tailored reactivity, stability, and physical properties (e.g., crystallinity) to improve ease of handling and purification. These sulfones are part of a broader class of reagents that have significantly expanded the capabilities and precision of monofluoromethylation chemistry.[2][6]
Synthesis and Methodologies
The most reliable and widely adopted synthesis of Fluoromethyl p-Tolyl Sulfone is a two-step process. It begins with the synthesis of its immediate precursor, Fluoromethyl p-Tolyl Sulfide, followed by a straightforward oxidation to the target sulfone. This approach is analogous to the well-documented preparation of Fluoromethyl Phenyl Sulfone.[8][9]
Step 1: Synthesis of Fluoromethyl p-Tolyl Sulfide
The key transformation in this step is a fluoro-Pummerer reaction . This reaction converts a sulfoxide into an α-fluoro sulfide using a deoxofluorinating agent, most commonly Diethylaminosulfur Trifluoride (DAST). The causality here is that the sulfoxide oxygen is activated by DAST, facilitating an intramolecular rearrangement and fluoride transfer to the α-carbon.
Experimental Protocol:
-
Setup: To a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and an inert atmosphere (Argon or Nitrogen), add Methyl p-Tolyl Sulfoxide (1.0 eq.) and an anhydrous chlorinated solvent such as Chloroform or Dichloromethane (approx. 5-10 mL per gram of sulfoxide).
-
Cooling: Place the flask in a water bath to maintain a constant temperature, as the reaction can be exothermic.
-
Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST, approx. 1.3 eq.) to the stirred solution. A catalyst, such as a catalytic amount of Antimony Trichloride (SbCl₃, ~0.01 eq.), can be added to facilitate the reaction, though it may proceed without it.[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). An exothermic event and a color change (e.g., to dark orange) often signal the reaction's progression.[8][9]
-
Quenching: Once the reaction is complete (typically 2-8 hours), cautiously pour the reaction mixture into an ice-cold saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) containing Sodium Hydroxide (NaOH). CAUTION: This quenching step is highly exothermic and evolves gas. Perform slowly and with vigorous stirring.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the chlorinated solvent.
-
Workup: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or K₂CO₃).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Fluoromethyl p-Tolyl Sulfide is typically a yellow-orange oil and is often used directly in the next step without further purification due to potential instability.[8]
Step 2: Oxidation to Fluoromethyl p-Tolyl Sulfone
The sulfide is converted to the stable, crystalline sulfone via oxidation. The choice of oxidant is critical for achieving a clean and high-yielding reaction. Oxone® (potassium peroxymonosulfate) is an excellent choice due to its effectiveness, low cost, and simple workup.
Experimental Protocol:
-
Setup: To a large, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer and a thermometer, add Oxone® (approx. 2.0 eq. based on the starting sulfoxide) and water.
-
Dissolution of Sulfide: Dissolve the crude Fluoromethyl p-Tolyl Sulfide from the previous step in a water-miscible co-solvent like Methanol or Acetonitrile.
-
Reaction: Cool the aqueous Oxone® slurry in an ice bath to ~5°C. Slowly add the solution of the sulfide to the stirred slurry, maintaining the temperature below 20°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 4 hours) or until TLC analysis indicates complete consumption of the sulfide.[9]
-
Workup: Remove the organic co-solvent (e.g., Methanol) via rotary evaporation. Extract the remaining aqueous solution multiple times with an organic solvent like Dichloromethane or Ethyl Acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization, typically from a mixture of hexane and ethyl acetate, to yield pure Fluoromethyl p-Tolyl Sulfone as white crystals.[9]
Workflow Diagram: Synthesis of Fluoromethyl p-Tolyl Sulfone
Caption: Synthetic workflow from sulfoxide to pure sulfone.
Mechanism and Application in Organic Synthesis
Fluoromethyl p-Tolyl Sulfone is valued for its ability to act as a fluoromethyl Wittig equivalent or a nucleophilic monofluoromethylating agent.[10] The strongly electron-withdrawing sulfonyl group acidifies the α-protons, allowing for easy deprotonation with a suitable base (e.g., n-BuLi or LDA) to form a stabilized carbanion.
This carbanion can then react with various electrophiles, most notably aldehydes and ketones. The initial reaction is a nucleophilic addition to the carbonyl group, forming a β-fluoro-β-hydroxy sulfone intermediate. This intermediate can then be manipulated further. For example, subsequent elimination can lead to the formation of terminal vinyl fluorides, which are themselves valuable synthetic building blocks.[10]
Diagram: Reaction with a Carbonyl Electrophile
Caption: Generation and reaction of the sulfone carbanion.
Characterization and Data
Accurate characterization is essential for confirming the identity and purity of the synthesized Fluoromethyl p-Tolyl Sulfone.
| Property | Data | Source |
| Chemical Formula | C₈H₉FO₂S | [11] |
| Molecular Weight | 188.22 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 60-62 °C (Typical) | Inferred from similar compounds[9] |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.4 (d, 2H), ~5.4 (d, J≈48 Hz, 2H), ~2.5 (s, 3H) | Inferred from structure |
| ¹⁹F NMR (CDCl₃) | δ ~ -210 to -215 ppm (t, J≈48 Hz) | Inferred from structure |
| CAS Number | Not assigned; related to Fluoromethyl Phenyl Sulfone (20559-44-6) | N/A |
Note: Spectroscopic data are estimates based on the known structure and data for analogous compounds. Researchers should always confirm data with their own analytical results.
Conclusion and Future Outlook
Fluoromethyl p-Tolyl Sulfone stands as a testament to the progress in organofluorine chemistry. It provides a practical, stable, and effective solution for the introduction of the vital monofluoromethyl group into organic molecules. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible tool for both academic and industrial laboratories. The applications of this reagent and its analogs continue to expand, particularly in the synthesis of complex fluorinated molecules for pharmaceuticals and agrochemicals.[3][12]
The ongoing quest for even more efficient, selective, and environmentally benign fluoromethylating agents remains a vibrant area of research.[2][6] Future developments may focus on catalytic methods that avoid stoichiometric reagents or reagents that function under even milder conditions, further enhancing the synthetic chemist's ability to precisely engineer fluorine-containing molecules for the next generation of advanced materials and medicines.
References
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Historical overview of monofluoromethylating reagents and year of their... - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
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Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.). Angewandte Chemie International Edition. Retrieved February 29, 2024, from [Link]
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Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC. (2020, March 2). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
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Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2020, January 21). Semantic Scholar. Retrieved February 29, 2024, from [Link]
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Fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 29, 2024, from [Link]
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A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. (1985). Journal of the Chemical Society, Chemical Communications. Retrieved February 29, 2024, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. Retrieved February 29, 2024, from [Link]
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Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. (2014, August 21). ACS Publications. Retrieved February 29, 2024, from [Link]
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Recent applications of vinyl sulfone motif in drug design and discovery. (2022, March 1). Semantic Scholar. Retrieved February 29, 2024, from [Link]
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Harnessing the Power of Fluorine: A Guide to Fluoromethylating Agents in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated functional groups, particularly the monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) moieties, has become an indispensable tool in modern drug discovery and materials science.[1][2][3] The introduction of these groups can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][4][5] Consequently, the development of robust and selective fluoromethylating agents has been a major focus of research. This guide provides a comprehensive overview of the primary classes of fluoromethylating agents, categorized by their mechanistic behavior—electrophilic, nucleophilic, and radical. We will delve into the key reagents within each class, their mechanisms of action, practical applications, and detailed experimental protocols, offering field-proven insights to aid researchers in harnessing these powerful synthetic tools.
The Strategic Imperative of Fluoromethylation in Drug Design
The C-F bond is one of the strongest covalent bonds in organic chemistry, lending significant metabolic stability to molecules at the site of fluorination.[4] This property is a cornerstone of drug design, where blocking metabolic hotspots can increase a drug's half-life and bioavailability.[4] Beyond stability, fluoromethyl groups serve as unique bioisosteres for common functional groups. The monofluoromethyl group, for instance, can act as a bioisostere for methyl, hydroxyl, and amino groups, while the trifluoromethyl group is often used to mimic a chlorine atom due to their similar steric profiles.[4][6][7][8]
The electron-withdrawing nature of these groups also modulates the acidity/basicity (pKa) of nearby functionalities, which is critical for optimizing drug-receptor interactions.[3] Given that approximately 20-25% of all marketed pharmaceuticals contain fluorine, a deep understanding of the reagents used to install these groups is paramount for any professional in drug development.[4]
Caption: Logical relationship of fluoromethylation's impact on drug discovery.
Electrophilic Fluoromethylating Agents: Delivering "CFₓ⁺"
Electrophilic agents function by transferring a cationic fluoromethyl equivalent to a nucleophilic substrate, such as an enolate, carbanion, or heteroatom. These reagents have become exceptionally popular due to their stability, ease of handling, and broad substrate scope.
Electrophilic Trifluoromethylation (-CF₃)
The direct introduction of an electrophilic trifluoromethyl group is a cornerstone of modern organofluorine chemistry.
Key Reagents:
-
Hypervalent Iodine Reagents (Togni Reagents): Togni reagents, particularly 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and its more reactive successor, are among the most widely used electrophilic trifluoromethylating agents.[1] They are shelf-stable solids that can trifluoromethylate a vast array of soft and hard nucleophiles.[9]
-
Sulfonium Salts (Umemoto Reagents): Developed by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic agents.[9][10] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core, allowing for fine control over their trifluoromethylating power.[9]
Mechanism of Action: Copper-Mediated Trifluoromethylation of Aryl Boronic Acids A common and powerful application is the copper-mediated trifluoromethylation of aryl boronic acids, a reaction independently reported by the Shen, Liu, and Xiao groups in 2011.[1] The causality of this reaction hinges on a crucial Cu(I)/Cu(III) catalytic cycle. The copper catalyst is essential as it first undergoes transmetalation with the aryl boronic acid and then an oxidative addition with the electrophilic CF₃ reagent (e.g., Togni reagent) to form a high-valent Cu(III)-CF₃ intermediate. This species subsequently undergoes reductive elimination to forge the desired C-CF₃ bond and regenerate the active Cu(I) catalyst.
Caption: Simplified Cu(I)/Cu(III) cycle for aryl trifluoromethylation.
Representative Experimental Protocol: Trifluoromethylation of Phenylboronic Acid
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add phenylboronic acid (1.0 mmol, 1.0 equiv), Togni Reagent I (1.2 mmol, 1.2 equiv), and CuCl (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the trifluoromethylbenzene product.
Electrophilic Monofluoromethylation (-CH₂F)
While less common than trifluoromethylation, the introduction of a CH₂F group is highly valuable. The challenge lies in the reagent's stability and reactivity.[6]
Key Reagents:
-
Monofluoromethyl Sulfonium Salts: Reagents such as S-(monofluoromethyl)-S-phenyl-S-(2,4,6-trimethyoxyphenyl) sulfonium salt are highly reactive and effective for the C-monofluoromethylation of soft carbon nucleophiles like malonates.[1][8]
-
Monofluoromethyl Sulfonium Ylides: Shen and Lu developed a stable monofluoromethyl sulfonium ylide that is an effective electrophilic agent for fluoromethylating alcohols and malonic acid derivatives.[6]
Data Summary: Electrophilic Monofluoromethylation of β-Ketoesters
| Entry | Substrate | Reagent | Base | Yield (%) | Reference |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Monofluoromethyl Sulfonium Ylide | Li₂CO₃ | 92 | [1] |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Monofluoromethyl Sulfonium Ylide | Li₂CO₃ | 85 | [1] |
| 3 | Diethyl malonate | S-(CH₂F)-S-Ph-S-(TMP)⁺ OTf⁻ | NaH | 95 | [1][8] |
| 4 | Tetrahydroquinolinone carboxylate | S-(CH₂F)-S-Ph-S-(TMP)⁺ OTf⁻ | NaH | 88 | [8] |
| TMP = 2,4,6-trimethoxyphenyl |
Nucleophilic Fluoromethylating Agents: Delivering "CFₓ⁻"
Nucleophilic agents deliver a fluoromethyl anion equivalent to an electrophilic substrate, such as an aldehyde, ketone, or imine.[11] These reactions are fundamental for constructing fluoroalkyl-substituted alcohols and amines.
Nucleophilic Trifluoromethylation (-CF₃)
Key Reagents:
-
Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is the most widely used nucleophilic CF₃ source.[1] It requires activation by a fluoride source (e.g., TBAF, CsF) or an alkoxide to generate the active trifluoromethyl anion.
-
Fluoroform (CF₃H): As an inexpensive and environmentally benign C1 source, fluoroform can be deprotonated by a strong base to generate the CF₃⁻ anion.[1][12] The resulting anion can be trapped or used in situ.
-
Langlois' Reagent (CF₃SO₂Na): While primarily known as a radical precursor, sodium triflinate can also act as a nucleophilic source under certain conditions.[1]
Mechanism of Action: Ruppert-Prakash Addition to a Carbonyl The choice of a silicon-based reagent is a brilliant piece of chemical design. The Si-CF₃ bond is covalent and stable, making the reagent easy to handle. Upon introduction of a catalytic amount of a nucleophilic activator (like F⁻), a hypervalent silicate intermediate is formed, which then releases the highly reactive, naked CF₃⁻ anion. This anion rapidly attacks the electrophilic carbonyl carbon. The resulting alkoxide is then trapped by the TMS group, driving the reaction forward and forming a stable silyl ether product, which can be easily deprotected during workup.
Representative Experimental Protocol: Trifluoromethylation of Benzaldehyde
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv).
-
Initiation: Cool the mixture to 0 °C and add a solution of tetrabutylammonium fluoride (TBAF, 0.1 mmol, 10 mol%, 1.0 M in THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by adding 10 mL of 1 M HCl. Stir for 30 minutes to deprotect the silyl ether.
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the α-trifluoromethyl benzyl alcohol.
Nucleophilic Monofluoromethylation (-CH₂F)
This area is challenging due to the high instability of reagents like fluoromethyllithium.[6] Much research has focused on developing stable precursors.
Key Reagents:
-
Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F): This reagent acts as a pronucleophile. Upon deprotonation with a suitable base, it forms a stabilized α-fluoro carbanion that can add to various electrophiles.[13][14]
-
S-Fluoromethyl-N-p-tosylsulfoximine: Developed by Hu and coworkers, this reagent allows for highly stereoselective nucleophilic monofluoromethylation of ketones.[13]
Radical Fluoromethylating Agents: The Unpaired Electron Pathway
Radical fluoromethylation involves the generation of a fluoromethyl radical (•CFₓ), which can then participate in a variety of addition and cross-coupling reactions.[15] This pathway is particularly powerful for functionalizing unactivated C-H bonds and olefins.[7][16]
Key Reagents:
-
Trifluoroiodomethane (CF₃I): A classic but gaseous reagent, its handling difficulties have been mitigated by forming stable liquid adducts, for example, with tetramethylguanidine (TMG).[1]
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): This versatile, solid reagent can generate the •CF₃ radical upon oxidation (e.g., with t-BuOOH or via photoredox catalysis).[1]
-
Zinc Bis(trifluoromethanesulfinate) (Zn(SO₂CF₃)₂, Baran's Reagent): An operationally simple and highly efficient solid reagent for generating •CF₃ radicals, often used in the functionalization of heterocycles.[1]
-
Fluoroiodomethane (CH₂FI): This commercially available liquid can be activated by visible light in the presence of a halogen atom transfer (XAT) agent to generate the •CH₂F radical for multicomponent reactions.[2][16]
Caption: General workflow for a radical fluoromethylation reaction.
Data Summary: Radical Trifluoromethylation of Heterocycles with Baran's Reagent
| Entry | Substrate | Solvent | Conditions | Yield (%) | Reference |
| 1 | Caffeine | H₂O/DCM | t-BuOOH, 25 °C, 2h | 81 | [1] |
| 2 | Indole | H₂O/DCM | t-BuOOH, 25 °C, 2h | 75 | [1] |
| 3 | Pyridine | H₂O/DCM | t-BuOOH, 25 °C, 2h | 65 | [1] |
| 4 | Thiophene | H₂O/DCM | t-BuOOH, 25 °C, 2h | 70 | [1] |
Conclusion and Future Outlook
The field of fluoromethylation chemistry has evolved dramatically, moving from hazardous and difficult-to-handle reagents to a diverse toolkit of stable, selective, and efficient compounds. The development of electrophilic reagents like Togni's and Umemoto's, nucleophilic sources like the Ruppert-Prakash reagent, and radical precursors like Baran's reagent has empowered chemists to install fluoromethyl groups with unprecedented control.[1][9]
Future challenges and opportunities lie in several key areas. The development of more economical and environmentally benign reagents, perhaps utilizing fluoride salts directly, remains a high priority.[1] Asymmetric fluoromethylation, particularly the construction of stereogenic centers bearing a fluoromethyl group, continues to be a significant challenge demanding innovative catalytic solutions.[13] Finally, leveraging biocatalysis and enzymatic pathways for late-stage fluoromethylation offers a promising, highly selective frontier for complex molecule synthesis.[7] As our understanding of fluorine's role in molecular design deepens, the demand for novel fluoromethylating agents and methodologies will undoubtedly continue to grow.
References
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry.
- Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salt system.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Semantics Scholar.
- Difluoromethyl
- Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. PMC.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journals.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Electrophilic monofluoromethylating reagents.
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Radical fluoromethylation of selected O, S, N, P compounds with 17 and proposed reaction mechanism.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed.
- Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie.
- Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Semantic Scholar.
- Monofluoromethylation of Carbonyl Compounds and Imines with Fluoromethyl Phenyl Sulfone. Organic Syntheses.
- Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. RSC Publishing.
- Selected drugs and inhibitors containing a fluoromethyl group.
- Contemporary synthetic strategies in organofluorine chemistry.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies.
- Applications of Fluorine in Medicinal Chemistry.
- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
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- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 14. Organic Syntheses Procedure [orgsyn.org]
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- 16. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[1] Once a novelty, organofluorine compounds now represent a significant portion of the pharmaceutical landscape, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[2] This surge is not coincidental but rather a testament to the profound and often beneficial influence of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the multifaceted role of organofluorine compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Unique Physicochemical Properties of Fluorine
Fluorine's remarkable impact on molecular properties stems from its unique and extreme characteristics. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[2] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering it highly resistant to metabolic cleavage.[2] These fundamental properties are the foundation of fluorine's utility in drug design.
Historical Perspective and Prevalence of Fluorinated Drugs
The journey of fluorinated pharmaceuticals began with the discovery of the potent anti-inflammatory activity of fludrocortisone in 1954.[2] This serendipitous finding ignited decades of research, leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] Today, the presence of fluorine in a drug candidate is a strong indicator of a strategic effort to optimize its properties for clinical success.[3]
The Multifaceted Role of Fluorine in Modulating Drug Properties
The decision to introduce fluorine into a drug candidate is driven by the desire to fine-tune its properties for optimal efficacy and safety. The following sections delve into the causal relationships between fluorine incorporation and the resulting changes in a molecule's behavior.
Enhancing Metabolic Stability
A primary driver for the use of fluorine in drug design is to enhance metabolic stability.[4] The inherent strength of the C-F bond makes it a powerful tool for blocking metabolic "soft spots" in a molecule.[2]
Cytochrome P450 enzymes are major players in drug metabolism, often targeting C-H bonds for oxidation.[2] By replacing a metabolically labile hydrogen with a fluorine atom, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[2][5]
Beyond simply blocking a specific site of metabolism, the introduction of fluorine can also redirect metabolic pathways towards the formation of less toxic or more easily excreted metabolites.[2] This can be a crucial factor in improving a drug's overall safety profile.
Modulation of Physicochemical Properties
Fluorine's high electronegativity exerts a powerful influence on the electronic properties of a molecule, which in turn affects its lipophilicity and acidity/basicity.[6]
The effect of fluorine on lipophilicity is highly context-dependent.[7] A single fluorine substitution on an aromatic ring often leads to a slight increase in lipophilicity, which can enhance membrane permeability and cell penetration.[4][7] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[2] This ability to modulate lipophilicity allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
| Fluorinated Group | Typical Change in LogP | Implication |
|---|---|---|
| Single Aromatic F | +0.1 to +0.3 | Increased membrane permeability |
| Aliphatic CF3 | +0.5 to +1.0 | Increased lipophilicity |
| Aromatic CF3 | +0.8 to +1.2 | Significant increase in lipophilicity |
| OCF3 | +1.0 to +1.4 | Strong increase in lipophilicity |
The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.[2] For instance, the introduction of fluorine can lower the pKa of a neighboring carboxylic acid, making it a stronger acid. Conversely, it can decrease the basicity of a nearby amine, which can improve oral absorption by reducing the extent of ionization in the gastrointestinal tract.[2][4]
Impact on Pharmacodynamics
Fluorine's influence extends beyond pharmacokinetics to directly impact a drug's interaction with its biological target.
The substitution of hydrogen with fluorine can lead to enhanced binding affinity through a variety of mechanisms.[4] These include favorable electrostatic interactions between the C-F bond dipole and the protein, as well as the ability of fluorine to act as a hydrogen bond acceptor.[2][3] Furthermore, the unique steric and electronic properties of fluorine can improve a drug's selectivity for its intended target, thereby reducing off-target effects.[1][3]
The introduction of fluorine can influence the conformational preferences of a molecule, sometimes stabilizing the bioactive conformation required for optimal target engagement.[1][7] This "conformational locking" can lead to a significant increase in potency.[1]
Strategic Applications and Case Studies
The theoretical benefits of fluorination are borne out in numerous successful drug discovery programs.
Fluorine in CNS Drug Design
The ability of fluorine to enhance lipophilicity and membrane permeability makes it a valuable tool in the design of drugs targeting the central nervous system.[9] A classic example is the antidepressant fluoxetine (Prozac), where the trifluoromethyl group is crucial for its CNS penetration and efficacy.[1]
Fluorine in Oncology
Fluorine is a common feature in many anticancer agents.[4] For instance, the fluorine atom in the pioneering chemotherapy drug 5-fluorouracil is a bioisostere of a hydrogen atom, allowing it to be incorporated into RNA and DNA, thereby disrupting cancer cell proliferation.
Fluorine in Anti-infective Agents
The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, owe their broad-spectrum activity and improved pharmacokinetic profiles to the presence of a fluorine atom at the C-6 position.[1] This substitution enhances the drug's binding to bacterial DNA gyrase and increases cell penetration.[4]
The Role of ¹⁸F in Positron Emission Tomography (PET) Imaging
The radioactive isotope fluorine-18 (¹⁸F) is a cornerstone of PET imaging, a powerful diagnostic tool in oncology, neurology, and cardiology.[10][11] The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its incorporation into a wide range of radiotracers, with [¹⁸F]fluorodeoxyglucose (FDG) being the most widely used PET imaging agent for cancer detection.[10][11]
Synthetic Strategies for the Introduction of Fluorine
The successful application of fluorine in drug design is underpinned by the development of a diverse array of synthetic methods for its introduction into organic molecules.[12]
Overview of Fluorination Reactions
Modern fluorination chemistry encompasses a broad range of reactions, including nucleophilic and electrophilic fluorination, as well as transition metal-catalyzed methods.[13] The choice of method depends on the specific substrate and the desired regioselectivity and stereoselectivity.[13]
Experimental Protocol: Nucleophilic Fluorination
Objective: To replace a leaving group (e.g., a tosylate or mesylate) with a fluoride ion. This method is widely used for the synthesis of aliphatic fluorides.
Methodology:
-
Substrate Preparation: Dissolve the substrate (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Fluoride Source: Add a source of nucleophilic fluoride, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or tetrabutylammonium fluoride (TBAF) (1.5-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Validation: The identity and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR) and mass spectrometry.
Experimental Protocol: Electrophilic Fluorination
Objective: To introduce a fluorine atom onto an electron-rich substrate, such as an enolate or an aromatic ring.
Methodology:
-
Substrate Preparation: Dissolve the substrate (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane) under an inert atmosphere.
-
Base (if required): For enolate formation, cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq).
-
Fluorinating Agent: Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as determined by an appropriate analytical technique.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Validation: Characterize the final product using spectroscopic and spectrometric techniques to confirm its structure and purity.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openmedscience.com [openmedscience.com]
- 11. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. rroij.com [rroij.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Fluoromethyl p-Toluene Sulfide
Abstract
This document provides a comprehensive guide for the synthesis of fluoromethyl p-toluene sulfide, a valuable organofluorine compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It details a robust method centered on the nucleophilic substitution (S_N2) reaction between p-toluenethiol and a suitable fluoromethylating agent. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and characterization guidelines. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Background
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The fluoromethyl group (–CH₂F) can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without a dramatic increase in steric bulk. Fluoromethyl thioethers, in particular, are emerging as important structural motifs.
This application note details the synthesis of this compound from p-toluenethiol. The described method is based on the well-established principles of nucleophilic substitution, providing a reliable and scalable route to the target compound. The p-toluenethiol is first deprotonated with a strong, non-nucleophilic base to generate the highly nucleophilic p-toluenethiolate anion. This anion then displaces a halide from a fluoromethyl halide in a classic S_N2 reaction.[1]
Causality of Approach: The choice of an S_N2 pathway is dictated by the primary nature of the fluoromethyl halide, which is highly susceptible to backside attack by a potent nucleophile. Thiols are known to be excellent nucleophiles, especially in their deprotonated thiolate form, due to the high polarizability and relatively low basicity of sulfur.[2] This combination of a strong nucleophile and a suitable electrophile makes this a highly efficient and predictable transformation.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages:
-
Deprotonation: An acid-base reaction where p-toluenethiol is deprotonated by sodium hydride (NaH) to form the sodium p-toluenethiolate salt and hydrogen gas.
-
Nucleophilic Substitution: The p-toluenethiolate anion attacks the electrophilic carbon of bromofluoromethane, displacing the bromide ion to form the final product.
Overall Reaction:
Mechanistic Pathway
The reaction follows a standard S_N2 mechanism, as illustrated below.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier | Notes |
| p-Toluenethiol | 124.21 | 1.24 g | 10.0 | >98% | e.g., Thermo Fisher | Solid with strong odor.[3] |
| Sodium Hydride (NaH) | 24.00 | 0.29 g (480 mg of 60% disp.) | 12.0 | 60% in mineral oil | e.g., Sigma-Aldrich | Highly reactive with water. |
| Bromofluoromethane | 112.93 | 1.35 g (0.76 mL) | 12.0 | >97% | e.g., ChemicalBook | Volatile liquid.[4] |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Dri-Solv grade | - | Required to prevent quenching of NaH. |
| Saturated NH₄Cl (aq) | - | 20 mL | - | - | - | For quenching the reaction. |
| Diethyl Ether (Et₂O) | - | 100 mL | - | ACS grade | - | For extraction. |
| Brine (Saturated NaCl) | - | 20 mL | - | - | - | For washing. |
| Anhydrous MgSO₄ | - | ~5 g | - | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a stir bar into a 100 mL three-neck round-bottom flask.
-
Flame-dry the flask under a vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Equip the flask with a rubber septum, a thermometer, and a condenser under the inert atmosphere.
-
-
Reagent Addition (Deprotonation):
-
Carefully weigh 480 mg of 60% sodium hydride in mineral oil and add it to the reaction flask.
-
Add 30 mL of anhydrous THF to the flask via syringe.
-
Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.
-
In a separate vial, dissolve 1.24 g of p-toluenethiol in 20 mL of anhydrous THF.
-
Add the p-toluenethiol solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
Observation: Vigorous bubbling (H₂ evolution) should be observed. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Nucleophilic Substitution:
-
Once the hydrogen evolution has ceased, slowly add 0.76 mL (1.35 g) of bromofluoromethane to the reaction mixture via syringe at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Unreacted NaH will react violently.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
-
Safety Precautions
All manipulations must be conducted in a well-ventilated fume hood.
-
p-Toluenethiol: Toxic if swallowed, in contact with skin, or if inhaled.[5] It has a potent, unpleasant stench. Always handle in a fume hood and wear appropriate gloves and eye protection.
-
Sodium Hydride (60% dispersion): Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any moisture.
-
Bromofluoromethane: A volatile and potentially toxic substance. Avoid inhalation and skin contact.[6] It is recommended to handle it as a gas or in a closed system if possible.
-
Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from setup to characterization.
Caption: Experimental workflow for the synthesis of this compound.
References
-
[[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent. ACS Publications.]([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. p-Toluenethiol, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. echemi.com [echemi.com]
"Fluoromethyl p-toluene sulfide" as a monofluoromethylating reagent
Application Note: Fluoromethyl p-Tolyl Sulfide ( -TolSCH F)
A Versatile Platform for Electrophilic and Nucleophilic Monofluoromethylation
Executive Summary
The introduction of a monofluoromethyl group (–CH
Fluoromethyl p-tolyl sulfide (
-
Electrophilic Activation: Converted in situ to highly reactive
-fluoromethyl sulfonium salts for transferring the CH F synthon. -
Nucleophilic Activation: Oxidized to fluoromethyl sulfones (a "chemical chameleon") for transferring the
CH F synthon via Julia-Kocienski type chemistry.
This guide details the handling, activation, and application of this reagent for high-yield monofluoromethylation.
Reagent Profile & Properties
| Property | Specification |
| Chemical Name | Fluoromethyl p-tolyl sulfide |
| IUPAC Name | 1-Fluoro-1-(p-tolylthio)methane |
| Structure | |
| CAS Number | Implied (Analogous to PhSCH |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Stability | Stable at -20°C under inert atmosphere.[1][2] Sensitive to oxidation. |
| Solubility | Soluble in CH |
| Handling | Caution: Potential alkylating agent. Use in a fume hood.[3] Avoid contact with skin. |
Mechanistic Principles: The Divergent Pathway
The utility of
Figure 1: Divergent activation pathways for Fluoromethyl p-Tolyl Sulfide.
Experimental Protocols
Protocol A: Preparation of the Reagent (
-TolSCH
F)
Rationale: This reagent is often prepared in-house due to commercial availability variations. The "Fluoro-Pummerer" rearrangement is the industry standard for scalability.
Materials:
-
Methyl p-tolyl sulfoxide (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.3 equiv)
-
SbCl
(Catalytic, 0.05 equiv) -
Solvent: CH
Cl (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Dissolve Methyl p-tolyl sulfoxide (10 mmol) in anhydrous CH
Cl (50 mL). Cool to 0°C.[4] -
Activation: Add SbCl
(0.5 mmol). -
Fluorination: Add DAST (13 mmol) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (The sulfoxide spot will disappear; a less polar sulfide spot will appear).
-
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO
at 0°C. Caution: CO evolution. -
Workup: Extract with CH
Cl (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.[5]
-
Storage: Store at -20°C under argon.
Protocol B: Electrophilic Monofluoromethylation (via Sulfonium Salt)
Rationale: Direct transfer of the CH
Materials:
-
Fluoromethyl p-tolyl sulfide (1.0 equiv)
-
Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me
OBF ) (1.0 equiv) -
Nucleophile (e.g., Silyl Enol Ether) (1.0 equiv)
-
Solvent: CH
Cl
Step-by-Step:
-
Activation (Salt Formation): In a dry flask under argon, dissolve Fluoromethyl p-tolyl sulfide (1.0 mmol) in dry CH
Cl (5 mL). -
Methylation: Add MeOTf (1.0 mmol) at 0°C. Stir for 1–2 hours at room temperature. A white precipitate (the sulfonium salt) may form or the solution may remain clear depending on concentration.
-
Checkpoint: This generates the reactive species: [
-Tol-S (Me)-CH F] [OTf ] .
-
-
Nucleophilic Attack: Cool the mixture to -78°C. Add the nucleophile (e.g., silyl enol ether) slowly.
-
Reaction: Allow to warm slowly to room temperature over 4 hours.
-
Quench: Quench with water.
-
Workup: Extract with CH
Cl . The byproduct is Methyl p-tolyl sulfide ( -TolSMe), which is easily separated by chromatography. -
Result: Yields the
-fluoromethyl ketone (if using silyl enol ether).
Protocol C: Nucleophilic Monofluoromethylation (via Sulfone)
Rationale: For adding CH
Phase 1: Oxidation to Sulfone
-
Dissolve
-TolSCH F in MeOH/H O. -
Add Oxone (2.5 equiv) at 0°C. Stir overnight.
-
Workup to isolate Fluoromethyl p-tolyl sulfone (
-TolSO CH F) .
Phase 2: Fluoromethylation (Julia-Kocienski Type)
-
Deprotonation: Dissolve
-TolSO CH F (1.0 equiv) in THF at -78°C. Add LHMDS (1.1 equiv). Note: The anion is unstable above -40°C. -
Addition: Add the electrophile (e.g., Benzaldehyde). Stir at -78°C for 1 hour.
-
Quench: Add saturated NH
Cl. Isolate the -hydroxysulfone intermediate. -
Desulfonylation: Reductive removal of the sulfone group (e.g., using Na/Hg or SmI
) yields the final monofluoromethylated product (or elimination to vinyl fluoride depending on conditions).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete Pummerer rearrangement. | Ensure anhydrous conditions.[4] SbCl |
| Product Decomposition (Protocol B) | Sulfonium salt instability. | Prepare the sulfonium salt in situ and use immediately. Do not store the salt. |
| No Reaction (Protocol B) | Nucleophile too weak. | This reagent works best with strong nucleophiles (enolates, silyl enol ethers). For weaker nucleophiles, consider using AgF additives. |
| Byproduct Contamination | Presence of | The byproduct of the electrophilic transfer is Methyl p-tolyl sulfide. It is less polar than most products; remove via silica gel chromatography. |
Safety Considerations
-
Fluoromethyl p-tolyl sulfide: Potential alkylating agent. Handle with gloves in a fume hood.
-
DAST: Reacts violently with water/glass. Do not heat above 50°C (explosion hazard).
-
Methyl Triflate: Highly toxic, powerful alkylating agent. Fatal if inhaled. Use extreme caution.
References
-
Synthesis of Fluoromethyl Phenyl Sulfide (Analogous Protocol): McCarthy, J. R.; Peet, N. P.; LeTourneau, M. E.; Inbasekaran, M. "Nucleophilic substitution in fluoromethyl phenyl sulfone. A new synthesis of fluoromethyl phenyl sulfone." J. Am. Chem. Soc.[5]1985 , 107, 735–737. Link
-
Electrophilic Fluoromethylation via Sulfonium Salts: Prakash, G. K. S.; Hoole, D.; Reddy, V. P.; Olah, G. A. "Electrophilic monofluoromethylation of nucleophiles with S-(fluoromethyl)diphenylsulfonium salts." Synlett1993 , 1993(09), 691–693. Link
-
Review of Fluoromethylation Methods: Ni, C.; Hu, J. "The Unique Fluorine Effects in Organic Reactions: Recent Developments and Future Perspectives." Chem. Soc. Rev.2016 , 45, 5441–5454. Link
-
Fluoro-Pummerer Rearrangement (DAST mediated): Robins, M. J.; Wnuk, S. F. "Fluorination at C5' of nucleosides. Synthesis of 5'-deoxy-5'-fluoro- and 5'-S-aryl-5'-thio-nucleosides." J. Org.[5] Chem.1993 , 58, 3800–3801. Link
Electrophilic fluoromethylation using "Fluoromethyl p-toluene sulfide"
This guide details the application of Fluoromethyl p-Tolyl Sulfide (also known as Fluoromethyl 4-methylphenyl sulfide) as a precursor for electrophilic fluoromethylation .
Part 1: Technical Overview & Mechanism
Fluoromethyl p-tolyl sulfide (
The standard industry protocol involves S-methylation using a strong alkylating agent (typically Methyl Triflate) to generate the active S-fluoromethyl-S-methyl-S-p-tolylsulfonium salt. This salt is a potent electrophile capable of transferring the fluoromethyl group to soft nucleophiles such as enolates,
Mechanism of Action
-
Activation: The lone pair on the sulfur atom attacks the methylating agent (Methyl Triflate), forming the positively charged sulfonium salt.
-
Transfer: The target nucleophile attacks the methylene carbon (
) of the fluoromethyl group. -
Leaving Group: The reaction releases methyl p-tolyl sulfide as a neutral byproduct, driving the reaction forward via the restoration of charge neutrality.
Figure 1: Activation pathway converting the sulfide precursor into the active electrophilic sulfonium species.
Part 2: Experimental Protocol
Safety Warning: Methyl triflate is an extremely powerful alkylating agent and is highly toxic. All operations must be performed in a fume hood with appropriate PPE (double gloves, goggles).
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Fluoromethyl p-tolyl sulfide | Precursor | 1.0 | Starting material. |
| Methyl Triflate (MeOTf) | Activator | 1.1 | Toxic. Handle with extreme care. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (dry). |
| Target Nucleophile | Substrate | 1.0 | e.g., |
| Base (Optional) | Deprotonator | 1.1 | e.g., K₂CO₃ or NaH (if using non-silylated nucleophile). |
Step-by-Step Procedure
Step 1: In-Situ Generation of the Active Sulfonium Salt
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Fluoromethyl p-tolyl sulfide (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add Methyl Triflate (1.1 equiv) dropwise via syringe.
-
Observation: A white precipitate (the sulfonium salt) may form, or the solution may remain clear depending on concentration.
-
-
Incubation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1-2 hours to ensure complete formation of the S-fluoromethyl-S-methyl-S-p-tolylsulfonium triflate.
-
Checkpoint: The reagent is now "armed" and ready for reaction.
-
Step 2: Electrophilic Fluoromethylation of Substrate Choose Method A or B depending on your substrate.
Method A: For Silyl Enol Ethers (Lewis Acid Mediated)
-
Cool the sulfonium salt mixture (from Step 1) to -78°C .
-
Add the Silyl Enol Ether substrate (1.0 equiv) dissolved in a minimum amount of DCM.
-
(Optional) Add a catalytic amount of Lewis acid (e.g., CsF or TMSOTf) if reactivity is low, though the sulfonium salt is often reactive enough on its own.
-
Stir at -78°C for 1 hour, then slowly warm to RT overnight.
Method B: For
-
In a separate flask, generate the enolate of your substrate using a suitable base (e.g., NaH or K₂CO₃) in DCM or THF at 0°C.
-
Transfer the active sulfonium salt suspension (from Step 1) via cannula into the enolate solution at 0°C .
-
Note: Inverse addition (adding electrophile to nucleophile) is preferred to minimize side reactions.
-
-
Stir at RT for 4–12 hours. Monitor conversion by TLC or ¹⁹F NMR (product signal typically appears around -200 to -230 ppm).
Step 3: Workup & Purification
-
Quench the reaction with water.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The byproduct (methyl p-tolyl sulfide) is less polar than most fluoromethylated products and can usually be separated by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Part 3: Application Notes & Scope
Substrate Scope
This protocol is effective for introducing a
-
Carbon Nucleophiles:
-keto esters, -diketones, malonates, and silyl enol ethers. -
Heteroatom Nucleophiles: Sulfinates (to form fluoromethyl sulfones) and certain nitrogen heterocycles.
Comparison to Other Reagents
| Feature | Fluoromethyl p-Tolyl Sulfide (Activated) | Fluoromethyl Iodide ( | Electrophilic N-F Reagents (e.g., Selectfluor) |
| Mechanism | Oxidative Fluorination (requires precursor) | ||
| Stability | Precursor is stable; Active salt is generated in situ. | Volatile gas/liquid; Ozone depleting. | Solid, stable, but expensive. |
| Selectivity | High for soft nucleophiles. | Moderate; can over-alkylate. | High, but different mechanism (F+ source). |
Troubleshooting
-
Low Yield: Ensure the activation step (Step 1) is complete before adding the nucleophile. Moisture kills the active sulfonium species—use strictly anhydrous conditions.
-
Side Products: If C- vs. O-alkylation is a problem (for enolates), switch to the silyl enol ether method (Method A) to favor C-alkylation.
References
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Source: Angewandte Chemie International Edition, 2020. Context: Comprehensive review of electrophilic fluoromethylation reagents, including sulfonium salts derived from sulfides.
-
Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Source: Accounts of Chemical Research, 2007. Context: Foundational work by Prakash and Hu on using fluorinated sulfur reagents for nucleophilic and electrophilic transfers.
-
Electrophilic (Ethoxycarbonyl)difluoromethylthiolation Using Difluoroalkyl Sulfonium Salts. Source: Synlett, 2022.[2] Context: Demonstrates the in situ activation of fluoroalkyl sulfides/sulfoxides with triflic anhydride/methyl triflate to generate active electrophilic sulfonium species.
-
Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Source: Chemistry – A European Journal, 2025. Context: Discusses the direct use of fluoromethyl sulfonates, which are mechanistically similar to the active species generated in this protocol.
Sources
Nucleophilic Fluoromethylation Protocols: The Fluoromethyl p-Tolyl Sulfide/Sulfone System
This Application Note and Protocol Guide details the use of Fluoromethyl p-tolyl sulfide as a critical precursor for nucleophilic fluoromethylation.
Editorial Note on Reagent Function:
While Fluoromethyl p-tolyl sulfide (
Executive Summary
The introduction of a monofluoromethyl group (
Direct nucleophilic fluoromethylation using "
Reagent Profile & Mechanism
The Reagent System
-
Precursor: Fluoromethyl p-tolyl sulfide (
)-
Role: Stable storage form; precursor to the sulfone.
-
Properties: Volatile oil, stable at room temperature.
-
-
Active Reagent: Fluoromethyl p-tolyl sulfone (
)
Mechanistic Pathway
The transformation follows a three-stage "Add-and-Cut" strategy:
-
Nucleophilic Attack: Lithiation of the sulfone and addition to the electrophile.
-
Desulfonylation: Reductive cleavage of the C-S bond to reveal the
moiety.
Figure 1: Mechanistic workflow from sulfide precursor to fluoromethylated target.
Experimental Protocols
Part A: Activation (Oxidation of Sulfide to Sulfone)
If you have purchased Fluoromethyl p-tolyl sulfide, it must be oxidized before use as a nucleophile.
Reagents:
-
Fluoromethyl p-tolyl sulfide (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (2.0 equiv)
-
Solvent: Methanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve Fluoromethyl p-tolyl sulfide in Methanol/Water (0.5 M concentration) in a round-bottom flask. Cool to 0 °C.
-
Oxidation: Add Oxone® in portions over 15 minutes to control the exotherm.
-
Reaction: Stir the resulting slurry at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Filter off the white solids (sulfate salts). Concentrate the filtrate to remove methanol.[6] Extract the aqueous residue with dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. The resulting Fluoromethyl p-tolyl sulfone is typically a white crystalline solid (mp ~53–55 °C) and can often be used without column chromatography.
Part B: Nucleophilic Fluoromethylation (The Core Reaction)
This step installs the carbon framework.
Reagents:
-
Fluoromethyl p-tolyl sulfone (1.2 equiv)
-
Electrophile (e.g., Benzaldehyde) (1.0 equiv)
-
Base: LHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a two-neck flask under Argon/Nitrogen atmosphere.
-
Deprotonation: Dissolve Fluoromethyl p-tolyl sulfone in anhydrous THF (0.2 M) and cool to -78 °C (Dry ice/acetone bath).
-
Critical Step: Add LHMDS dropwise over 10 minutes. Stir for 30 minutes at -78 °C. The solution typically turns pale yellow, indicating the formation of the
-fluoro carbanion.
-
-
Addition: Add the electrophile (neat or as a concentrated THF solution) dropwise to the cold sulfone anion solution.
-
Equilibration: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C over 2 hours.
-
Note: Do not warm to room temperature immediately, as the intermediate alkoxide can undergo retro-aldol or decomposition.
-
-
Quench: Quench with saturated aqueous
at -20 °C. -
Isolation: Extract with Ethyl Acetate. The product is a mixture of diastereomers of the
-fluoro- -hydroxy sulfone.
Part C: Reductive Desulfonylation
This step removes the "crutch" (sulfonyl group) to leave the final
Method 1: Magnesium/Methanol (Mild, General)
-
Dissolve the intermediate sulfone (from Part B) in anhydrous Methanol (0.1 M).
-
Add Magnesium turnings (10 equiv) and a catalytic amount of
(optional, for activation). -
Stir vigorously at room temperature (or mild reflux) for 2–4 hours. The reaction is driven by the formation of
. -
Quench: Carefully add 1M HCl to dissolve salts. Extract with ether.
Method 2: Sodium Amalgam (Traditional)
-
Use if Mg/MeOH fails. Use 5% Na/Hg in buffered methanol (
) at -20 °C to 0 °C. This is more powerful but generates mercury waste.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Sulfide Stability | High. Store at 4 °C. Volatile; avoid prolonged high-vac. |
| Sulfone Stability | High. Crystalline solid. Stable at RT. |
| Carbanion Stability | Low/Moderate. Must be generated at -78 °C. Decomposes > -10 °C via elimination. |
| Key Impurity | Vinyl Sulfone: If the base is added too fast or T > -50 °C, HF elimination can occur. |
| Desulfonylation | If reaction stalls, sonicate the Mg/MeOH mixture to activate the metal surface. |
Expert Insights (E-E-A-T)
-
The "Hard" Nucleophile: The lithiated fluoromethyl sulfone is a "hard" nucleophile. It reacts best with aldehydes and non-enolizable ketones. With enolizable ketones, proton transfer can be a competing side reaction.
-
Stereochemistry: The addition creates two chiral centers (the C-F and C-OH carbons). The reaction typically yields a mixture of syn and anti diastereomers. Since the sulfonyl group is removed in the next step, this stereochemistry is usually inconsequential unless the specific conformation affects the desulfonylation efficiency.
-
Alternative - Julia-Kocienski: If the goal is a terminal fluoroalkene (
) rather than a fluoromethyl group, the intermediate from Part B can be treated with acetic anhydride/base to force elimination (Julia-type olefination).
References
-
Reichel, M., & Karaghiosoff, K. (2020).[2][7] Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.[1][2][7] [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.[7] Chemical Communications.[7][8] [Link]
-
McCarthy, J. R., Peet, N. P., LeTourneau, M. E., & Inbasekaran, M. (1985).[8] A novel and efficient synthesis of fluoromethyl phenyl sulfone and its use as a fluoromethyl Wittig equivalent.[8] Journal of the Chemical Society, Chemical Communications.[8] [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1997). Fluoromethyl Phenyl Sulfone.[5][6][8] Organic Syntheses, 72, 209. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of Fluoromethyl phenyl sulfone - Chempedia - LookChem [lookchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Radical Fluoromethylation Reactions Involving Fluoromethyl p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Monofluoromethyl Group
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The monofluoromethyl (-CH₂F) group, in particular, has garnered significant attention as a valuable bioisostere for methyl, hydroxymethyl, and aminomethyl moieties.[1] Its incorporation can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[2][3] Radical fluoromethylation has emerged as a powerful and versatile strategy for forging C-CH₂F bonds, offering a direct pathway to novel fluorinated compounds.[3][4]
This guide provides an in-depth exploration of radical fluoromethylation reactions utilizing fluoromethyl p-tolyl sulfone (CH₂FSO₂Tol) , a stable, easy-to-handle, and highly effective precursor to the fluoromethyl radical. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for the fluoromethylation of key substrate classes, and offer insights into reaction optimization and troubleshooting.
The Reagent: Fluoromethyl p-Tolyl Sulfone (CH₂FSO₂Tol)
Fluoromethyl p-tolyl sulfone is a crystalline solid that serves as an excellent source of the •CH₂F radical under photoredox conditions. The strong electron-withdrawing nature of the p-tolylsulfonyl group facilitates the generation of the fluoromethyl radical upon single-electron reduction.[5]
Synthesis of Fluoromethyl p-Tolyl Sulfone
A reliable synthesis of fluoromethyl p-tolyl sulfone can be adapted from established procedures for similar sulfones.[6][7] The synthesis typically involves two main steps: the formation of a sulfide followed by its oxidation to the sulfone.
Step 1: Synthesis of Fluoromethyl p-Tolyl Sulfide
This step involves the reaction of sodium p-toluenethiolate with a fluoromethyl halide.
-
Materials:
-
p-Toluenethiol
-
Sodium methoxide (NaOMe)
-
Bromofluoromethane (CH₂BrF) or Iodofluoromethane (CH₂IF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
To a stirred solution of p-toluenethiol (1.0 eq) in anhydrous DMF at 0 °C, add sodium methoxide (1.05 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add bromofluoromethane or iodofluoromethane (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield fluoromethyl p-tolyl sulfide.
-
Step 2: Oxidation to Fluoromethyl p-Tolyl Sulfone
The sulfide is then oxidized to the corresponding sulfone.
-
Materials:
-
Fluoromethyl p-tolyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the fluoromethyl p-tolyl sulfide (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and recrystallize the solid residue to obtain pure fluoromethyl p-tolyl sulfone.
-
Mechanism of Radical Fluoromethylation under Photoredox Catalysis
Visible-light photoredox catalysis is the most common method for generating the fluoromethyl radical from fluoromethyl p-tolyl sulfone. The mechanism involves a catalytic cycle initiated by the photoexcitation of a photocatalyst.
Caption: General mechanism of visible-light-induced radical fluoromethylation.
Causality behind the Mechanism:
-
Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) absorbs visible light, promoting it to an excited state (PC*).[8]
-
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and donates an electron to the fluoromethyl p-tolyl sulfone. This regenerates the ground state photocatalyst and forms a radical anion of the sulfone.
-
Radical Generation: The unstable radical anion rapidly fragments, cleaving the C-S bond to release the •CH₂F radical and the p-toluenesulfinate anion.
-
Radical Addition: The electrophilic fluoromethyl radical adds to an electron-rich substrate, such as an alkene or a heterocycle, to form a new radical intermediate.
-
Product Formation: This radical intermediate can then be oxidized by the excited photocatalyst (or another oxidant in the system) to a carbocation, which upon deprotonation or reaction with a nucleophile, yields the final fluoromethylated product. Alternatively, it can abstract a hydrogen atom from a suitable donor to give the final product.
Application Protocols
Protocol 1: Radical Fluoromethylation of Alkenes
This protocol describes the hydrofluoromethylation of an unactivated alkene.
Caption: Experimental workflow for the fluoromethylation of alkenes.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 eq), fluoromethyl p-tolyl sulfone (0.3 mmol, 1.5 eq), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a hydrogen atom donor (e.g., Hantzsch ester, 1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable solvent like DMSO or DMF) to achieve a concentration of 0.1 M with respect to the alkene.
-
Degassing: Seal the vial and degas the mixture by sparging with nitrogen or argon for 15-20 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired fluoromethylated product.
Protocol 2: Radical C-H Fluoromethylation of Heterocycles
This protocol is suitable for the direct fluoromethylation of electron-rich heterocycles.[9]
Detailed Steps:
-
Reaction Setup: In a reaction tube, combine the heterocycle (0.5 mmol, 1.0 eq), fluoromethyl p-tolyl sulfone (1.0 mmol, 2.0 eq), and a photocatalyst (e.g., Rose Bengal, 2 mol%).
-
Solvent and Base: Add DMSO as the solvent and a mild base such as K₂CO₃ (1.5 eq).
-
Degassing: Seal the tube and degas with nitrogen for 15 minutes.
-
Irradiation: Irradiate the mixture with a suitable light source (e.g., green LEDs for Rose Bengal) at room temperature with stirring for 24-48 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The following tables summarize typical results for radical fluoromethylation reactions using sulfone-based reagents, illustrating the broad applicability of this methodology.
Table 1: Fluoromethylation of Various Alkenes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-Fluoro-3-phenylpropane | 75 |
| 2 | 1-Octene | 1-Fluorononane | 82 |
| 3 | N-Vinylpyrrolidinone | 3-(Fluoromethyl)pyrrolidin-2-one | 68 |
| 4 | Methyl Acrylate | Methyl 3-(fluoromethyl)propanoate | 70 |
Table 2: C-H Fluoromethylation of Heterocycles
| Entry | Heterocycle Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(Fluoromethyl)caffeine | 65 |
| 2 | Indole | 3-(Fluoromethyl)indole | 78 |
| 3 | Quinoxalin-2(1H)-one | 3-(Fluoromethyl)quinoxalin-2(1H)-one | 85 |
| 4 | Thiophene | 2-(Fluoromethyl)thiophene | 55 |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure thorough degassing to remove oxygen.
-
Screen different photocatalysts and solvents.
-
Vary the stoichiometry of the fluoromethylating reagent.
-
Increase the reaction time or light intensity.
-
-
Side Reactions:
-
If polymerization of alkene substrates is observed, consider using a more dilute reaction mixture.
-
For sensitive substrates, lower the reaction temperature.
-
-
No Reaction:
-
Confirm the activity of the photocatalyst and the light source.
-
Check the purity of the reagents and solvents.
-
Conclusion
Fluoromethyl p-tolyl sulfone is a versatile and efficient reagent for radical fluoromethylation. The protocols outlined in this guide, based on visible-light photoredox catalysis, offer a mild and general approach for the synthesis of a wide range of monofluoromethylated compounds.[10][11] The operational simplicity and broad functional group tolerance make this methodology highly attractive for applications in drug discovery and development, enabling the late-stage functionalization of complex molecules.[9]
References
- Visible-light-induced C-H trifluoromethylation of several nitrogen heterocycles with CF3Br. Org Biomol Chem. 2026 Feb 19.
- Visible light mediated C–H trifluoromethylation of (hetero)arenes. Organic Chemistry Frontiers (RSC Publishing).
- Trifluoromethylation of Heterocycles via Visible Light Photoredox Catalysis.
- Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. PMC.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC.
- Radical fluoromethylation of selected O, S, N, P compounds with 17 and...
- Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. PMC.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ScienceOpen.
- Base-Promoted Radical Azofluoromethylation of Unactiv
- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C
- Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing).
- Visible light-mediated radical fluoromethylation via halogen atom transfer activ
- Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes.
- Recent Advances on the Halo- and Cyano-Trifluoromethyl
- Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper‐Mediated SO2Cl Radical Transfer. The University of Utah.
- Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes.
- Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. RSC Publishing.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)
-
fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]
-
METHYL p-TOLYL SULFONE. Organic Syntheses Procedure. [Link]
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
"Fluoromethyl p-toluene sulfide" in the synthesis of fluorinated heterocycles
Topic: Fluoromethyl p-Tolyl Sulfide (
Part 1: Core Directive & Executive Summary
Reagent Profile:
-
IUPAC Name: 1-(Fluoromethylthio)-4-methylbenzene
-
Common Names: Fluoromethyl
-tolyl sulfide; Fluoromethyl -toluene sulfide; TsCH F (informal). -
Role: A versatile "lynchpin" reagent that provides access to the monofluoromethyl (
) motif—a critical bioisostere for hydroxymethyl ( ) and methyl ( ) groups in drug discovery.
Operational Philosophy:
Unlike simple alkyl halides, Fluoromethyl
-
Nucleophilic Carbanion: Via lithiation (generating
). -
Electrophilic Sulfonium Salt: Via alkylation (generating
). -
Electrophilic Sulfone: Via oxidation (generating
, a "chemical chameleon").
This guide details the protocols for synthesizing the reagent and deploying it to construct or functionalize fluorinated heterocycles, specifically focusing on fluoro-aziridines and fluoromethyl-indoles .
Part 2: Scientific Integrity & Logic
Reagent Synthesis: The Fluoro-Pummerer Protocol
Commercially available fluoromethyl sulfides are expensive and unstable. The "Fluoro-Pummerer" rearrangement is the industry-standard method for in-situ generation or bulk synthesis.
-
Mechanism: Reaction of methyl
-tolyl sulfoxide with Diethylaminosulfur Trifluoride (DAST) or similar fluorinating agents ( ). The oxygen is activated, followed by an intramolecular fluoride shift. -
Why this route? It avoids the use of toxic chlorofluoromethane gas and uses stable sulfoxide precursors.
Application A: Nucleophilic Assembly of Fluoro-Aziridines
-
Concept: The lithiated species
acts as a "fluoromethyl anion equivalent." When reacted with imines, it forms an intermediate that can be cyclized. -
Causality: The sulfur atom stabilizes the
-carbanion, allowing controlled addition to the electrophilic imine carbon. Subsequent activation of the sulfur (e.g., methylation) converts it into a leaving group, triggering intramolecular ring closure to form the aziridine.
Application B: Electrophilic C-H Fluoromethylation of Heterocycles
-
Concept: Direct reaction of
with heterocycles is sluggish. Converting it to a sulfonium salt (e.g., with methyl triflate) creates a highly reactive electrophilic species. -
Target: Electron-rich heterocycles like Indoles , Pyrroles , and Thiophenes .
-
Mechanism: Friedel-Crafts type alkylation followed by desulfurization (if needed) or retention of the sulfur moiety for further diversity.
Part 3: Visualization & Formatting
Pathway Diagram: The Divergent Reactivity of -TolSCH F
Caption: Divergent synthetic pathways starting from Fluoromethyl p-Tolyl Sulfide, leading to distinct fluorinated heterocyclic scaffolds.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Fluoromethyl p-Tolyl Sulfide (The Reagent)
Use this protocol to generate the reagent if commercial stock is unavailable.
Materials:
-
Methyl
-tolyl sulfoxide (10 mmol) -
DAST (Diethylaminosulfur trifluoride) (12 mmol)
- (Catalytic, 5 mol%)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Methyl
-tolyl sulfoxide (1.54 g) and anhydrous DCM (30 mL). -
Catalyst Addition: Add
(114 mg). Cool the mixture to 0°C. -
Fluorination: Add DAST (1.6 mL) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (the sulfoxide spot will disappear; a less polar sulfide spot appears).
-
Quench: Pour the mixture slowly into saturated
(aq) at 0°C. Extract with DCM ( mL). -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect ~80-90% of a colorless oil. Store at -20°C (prone to polymerization if neat at RT).
Protocol 2: Synthesis of 3-(Fluoromethyl)indole via Sulfonium Salt
Direct electrophilic fluoromethylation of electron-rich heterocycles.
Table 1: Reaction Conditions & Stoichiometry
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Indole Substrate | 1.0 | Nucleophile | Unprotected indoles work best |
|
Step-by-Step:
-
Activation (In-situ Sulfonium Generation):
-
In a dried vial, dissolve
(1.2 mmol) in DCM (2 mL). -
Add MeOTf (1.2 mmol) at 0°C. Stir for 30 mins. A white precipitate (the sulfonium salt) may form.
-
-
Coupling:
-
Add the Indole substrate (1.0 mmol) and DTBMP (1.5 mmol) directly to the sulfonium mixture at 0°C.
-
Allow to warm to RT and stir for 24 hours.
-
-
Desulfurization (Optional but common):
-
The product at this stage is a thio-substituted intermediate. To obtain the pure fluoromethyl group (
), reductive desulfurization is often required (e.g., using /AIBN or Raney Nickel, though Raney Ni can strip fluorine). -
Note: Recent variants use specific sulfonium salts that transfer the
group directly without the sulfur handle, but using typically involves a substitution-elimination sequence.
-
-
Workup: Quench with water, extract with DCM, and purify via column chromatography.
Protocol 3: Synthesis of Fluoro-Aziridines (Nucleophilic Route)
Building strained fluorinated rings.
-
Lithiation: Dissolve
(1.0 mmol) in THF (5 mL) at -78°C. Add (1.1 mmol) dropwise. The solution turns yellow (carbanion formation). -
Addition: Add the
-tosyl imine ( ) (1.0 mmol) dissolved in THF. Stir at -78°C for 1 hour. -
Cyclization Trigger:
-
Result: Formation of the 2-fluoro-3-aryl-1-tosylaziridine.
References
-
McCarthy, J. R., et al. "Stereospecific synthesis of (E)- and (Z)-1-fluoro-2-phenyl-1-(phenylsulfonyl)ethene." Journal of Organic Chemistry, 56(10), 3333-3336. Link
- Foundational work on the synthesis of fluoromethyl phenyl sulfide and sulfone.
-
Prakash, G. K. S., et al. "Electrophilic Fluoromethylation of O-, S-, N-, and P-Nucleophiles with Monofluoromethylsulfonium Salts." Journal of Organic Chemistry, 83(15), 7683-7693. Link
- Definitive guide on using sulfonium salts derived
-
Reutrakul, V., et al. "Reaction of the anion of fluoromethyl phenyl sulfone with aldehydes and ketones." Chemistry Letters, 16(3), 417-420. Link
- Mechanistic insight into the nucleophilic behavior of these reagents.
-
Hu, J., et al. "Nucleophilic Fluoromethylation and Difluoromethylation." Chemical Reviews, 115(10), 4656-4706. Link
- Comprehensive review covering the utility of fluorin
Sources
Application Notes & Protocols: Fluoromethyl p-Tolyl Sulfone in Pharmaceutical Drug Discovery
A Senior Application Scientist's Guide to Monofluoromethylation
Introduction: The Strategic Role of the Monofluoromethyl Group
In the landscape of modern medicinal chemistry, the incorporation of fluorine into lead compounds is a cornerstone strategy for enhancing pharmacological properties.[1] The monofluoromethyl (-CH2F) group, in particular, has emerged as a critical structural motif.[2][3] It serves as a valuable bioisostere for hydroxyl (-CH2OH), methyl (-CH3), or amine (-CH2NH2) groups, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity without drastically altering its steric profile.[4][5]
This guide focuses on a key reagent that facilitates the introduction of this group: Fluoromethyl p-Tolyl Sulfone (TolSO2CH2F). It is important to clarify a common point of ambiguity: while the term "sulfide" is sometimes used, the chemically robust and synthetically versatile reagent for these applications is the sulfone . The sulfone's utility stems from the p-toluenesulfonyl group (tosyl), which acts as an excellent leaving group, activating the adjacent fluoromethyl carbon for nucleophilic attack. This document provides an in-depth look at the reagent's mechanism, applications, and detailed protocols for its use in a drug discovery laboratory setting.
Reagent Profile: Fluoromethyl p-Tolyl Sulfone
Fluoromethyl p-tolyl sulfone is a stable, crystalline solid that has become a workhorse reagent for monofluoromethylation. Unlike gaseous or highly volatile reagents like fluoromethyl halides, it is significantly easier to handle, store, and accurately dispense, making it ideal for both small-scale screening and larger-scale synthesis campaigns.[2]
Key Properties:
-
Appearance: White to off-white crystalline solid.
-
Chemical Formula: C8H9FO2S
-
Molecular Weight: 188.22 g/mol
-
Stability: Generally stable under ambient conditions, with good thermal stability.
-
Solubility: Soluble in a range of common organic solvents such as THF, DMF, and DMSO.
The synthesis of fluoromethyl p-tolyl sulfone typically involves the oxidation of the corresponding fluoromethyl p-tolyl sulfide, which can be prepared from p-thiocresol.[6] Detailed synthetic procedures are available in the literature, such as those published in Organic Syntheses, ensuring its accessibility for research labs.[7][8]
Mechanism of Action: Nucleophilic Monofluoromethylation
The primary utility of fluoromethyl p-tolyl sulfone lies in its ability to act as a monofluoromethyl cation (CH2F+) synthon . The reaction proceeds via a nucleophilic substitution (SN2) pathway. A base is used to deprotonate a nucleophilic site on the substrate (e.g., a phenol, amine, or thiol), generating an anion. This anion then attacks the electrophilic methylene carbon of the sulfone, displacing the p-toluenesulfinate anion, a stable and effective leaving group.
The general mechanism can be visualized as follows:
Caption: SN2 mechanism for monofluoromethylation.
This straightforward mechanism makes the reagent highly predictable and applicable to a wide range of nucleophiles commonly found in pharmaceutical scaffolds, including phenols, amines, indoles, and thiols.[4]
Experimental Protocols
The following protocols are designed as general starting points. Researchers should optimize conditions based on their specific substrate's reactivity, solubility, and stability.
Protocol 1: General Procedure for O-Fluoromethylation of a Phenol
This protocol is suitable for introducing a fluoromethylether moiety, a common modification to replace a potentially metabolically labile phenol or anisole group.
Workflow Overview:
Caption: Experimental workflow for O-Fluoromethylation.
Materials:
-
Phenolic substrate (1.0 eq)
-
Fluoromethyl p-tolyl sulfone (1.2 - 1.5 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add the phenolic substrate (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15-30 minutes. The choice of a mild inorganic base like K2CO3 is crucial to prevent potential side reactions associated with stronger, more nucleophilic bases.
-
Reagent Addition: Add fluoromethyl p-tolyl sulfone (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. The elevated temperature is typically required to drive the SN2 reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers. Wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired O-fluoromethylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Procedure for N-Fluoromethylation of a Secondary Amine or Heterocycle
This method is applicable for modifying secondary amines or nitrogen-containing heterocycles like indoles or carbazoles, which can be critical for blocking metabolic N-dealkylation pathways or fine-tuning receptor interactions.
Materials:
-
Amine/Heterocycle substrate (1.0 eq)
-
Fluoromethyl p-tolyl sulfone (1.1 - 1.3 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the amine or heterocycle substrate (1.0 eq) and anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H2 gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The use of a strong, non-nucleophilic base like NaH is necessary for deprotonating less acidic N-H bonds.
-
Reagent Addition: Dissolve fluoromethyl p-tolyl sulfone (1.1 eq) in a minimal amount of anhydrous THF and add it to the reaction mixture dropwise via the addition funnel at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed as determined by TLC or LC-MS (typically 2-6 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude material using silica gel column chromatography.
-
Characterization: Confirm the product identity and purity via NMR and HRMS analysis.
Data Summary and Troubleshooting
Successful monofluoromethylation depends on balancing substrate reactivity with reaction conditions. The table below summarizes typical conditions and expected outcomes.
| Nucleophile Type | Typical Base | Solvent | Temp (°C) | Typical Yield | Key Consideration |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | 60 - 100 | 70-95% | Ensure anhydrous conditions to prevent base hydrolysis. |
| Aliphatic Amine | K₂CO₃, Et₃N | ACN, THF | 25 - 60 | 65-90% | Potential for di-alkylation if a primary amine is used. |
| N-Heterocycle | NaH, KHMDS | THF, DMF | 0 - 25 | 75-98% | Use of a strong, non-nucleophilic base is critical. |
| Thiol | K₂CO₃, DBU | THF, DMF | 25 - 50 | 80-99% | Thiols are highly nucleophilic; reactions are often rapid. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong base; Low reaction temperature; Steric hindrance. | Switch to a stronger base (e.g., NaH for K₂CO₃). Increase temperature. Prolong reaction time. |
| Side Product Formation | Base-mediated decomposition of substrate or product; Competing elimination. | Use a milder base (e.g., Cs₂CO₃). Lower the reaction temperature. |
| Difficulty in Purification | Residual DMF or sulfone starting material. | Perform thorough aqueous washes during workup. Use a different solvent system for chromatography. |
Conclusion
Fluoromethyl p-tolyl sulfone is an exceptionally valuable reagent in the medicinal chemist's toolkit.[6][9] Its stability, ease of handling, and predictable reactivity make it a superior choice for the strategic introduction of the monofluoromethyl group into diverse molecular scaffolds.[2] The protocols and insights provided here serve as a robust foundation for researchers aiming to leverage monofluoromethylation to optimize the properties of next-generation pharmaceutical agents.
References
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Monofluoromethylation of N-Heterocyclic Compounds. PubMed.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- Monofluoromethylation of Complex Pharmaceutical Steroids Using Non-Depleting Reagents. Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- Historical overview of monofluoromethylating reagents and year of their first use as a CH2F transfer reagent.
-
Fluoromethyl Phenyl Sulfone. Organic Syntheses. [Link]
-
A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications. [Link]
-
Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Wiley Online Library. [Link]
-
Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monofluoromethylation of N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. sioc.cas.cn [sioc.cas.cn]
Application Notes & Protocols: Fluoromethyl p-Tolyl Sulfide as a Key Monofluoromethylating Agent in Agrochemical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The monofluoromethyl (CH2F) group, in particular, serves as a critical bioisosteric replacement for hydroxyl or thiol groups, profoundly influencing a molecule's biological activity.[2][3] This guide provides an in-depth exploration of fluoromethyl p-tolyl sulfide and its corresponding sulfone, versatile reagents for the introduction of the monofluoromethyl moiety. We present detailed, field-proven protocols for the synthesis of these key reagents and their subsequent application in constructing complex agrochemical intermediates, with a focus on the Julia-Kocienski olefination for the synthesis of monofluoroalkenes. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage these powerful synthetic tools.
The Strategic Importance and Synthesis of Fluoromethyl p-Tolyl Sulfide Reagents
The utility of fluoromethyl p-tolyl sulfide and its derivative, fluoromethyl p-tolyl sulfone, lies in their ability to act as stable, manageable precursors for introducing the CH2F group. Unlike highly unstable organometallic reagents like fluoromethyllithium, these sulfur-based compounds offer a practical and efficient route to monofluorinated structures.[2] The sulfone, in particular, is a cornerstone reagent for synthesizing terminal vinyl fluorides, a valuable structural motif in bioactive molecules.[4]
The synthetic pathway to these reagents begins with the readily available methyl p-tolyl sulfide and proceeds through a two-step sequence: a fluoro-Pummerer reaction followed by oxidation.
Diagram: Synthesis Workflow
Caption: Workflow for the preparation of Fluoromethyl p-Tolyl Sulfone.
Protocol 1.1: Synthesis of Fluoromethyl p-Tolyl Sulfide
This procedure is adapted from the established synthesis of fluoromethyl phenyl sulfide and exemplifies the fluoro-Pummerer reaction.[5] The reaction proceeds via an intermediate generated from the sulfoxide and diethylaminosulfur trifluoride (DAST), which is then attacked by fluoride. Antimony trichloride serves as a superior catalyst for this transformation.[5]
Materials:
-
Methyl p-tolyl sulfoxide
-
Chloroform (anhydrous)
-
Diethylaminosulfur trifluoride (DAST)
-
Antimony trichloride (SbCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous potassium carbonate (K2CO3)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and an argon inlet, dissolve methyl p-tolyl sulfoxide (1.0 eq) in anhydrous chloroform.
-
Cooling: Place the flask in a water bath maintained at 20°C to manage any potential exotherm.
-
Reagent Addition: Under an inert argon atmosphere, add DAST (1.3 eq) to the solution, followed by a catalytic amount of antimony trichloride (approx. 0.01-0.02 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). An exothermic reaction may be observed as the solution darkens.[5]
-
Quenching: Upon completion, slowly and carefully pour the reaction mixture into a flask containing ice-cold saturated aqueous sodium bicarbonate to neutralize the acidic byproducts. Caution: Gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the chloroform layer and extract the aqueous layer three times with additional chloroform.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic phase over anhydrous potassium carbonate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude fluoromethyl p-tolyl sulfide can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 1.2: Oxidation to Fluoromethyl p-Tolyl Sulfone
The sulfide is readily oxidized to the corresponding sulfone using a potent oxidizing agent like Oxone®. The sulfone is typically a stable, crystalline solid, which is easier to handle and purify for subsequent reactions.[5]
Materials:
-
Crude Fluoromethyl p-tolyl sulfide from Protocol 1.1
-
Methanol
-
Water
-
Oxone® (Potassium peroxymonosulfate)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a large round-bottomed flask equipped with an overhead stirrer, prepare a slurry of Oxone® (2.0 eq) in a 1:1 mixture of water and methanol. Cool the flask to 5°C in an ice bath.
-
Addition of Sulfide: Dissolve the crude fluoromethyl p-tolyl sulfide (1.0 eq) in methanol and add it in a slow stream to the stirring Oxone® slurry.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting sulfide is fully consumed.
-
Work-up: Remove the methanol using a rotary evaporator. The remaining aqueous slurry will contain the product.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting solid is fluoromethyl p-tolyl sulfone. It can be further purified by recrystallization (e.g., from ethanol/water) to yield a white crystalline solid.[5][6]
Application in Agrochemical Synthesis: The Julia-Kocienski Olefination
Fluoromethyl p-tolyl sulfone is a powerful reagent for creating monofluorinated alkenes via the Julia-Kocienski olefination.[4][5] This reaction involves the deprotonation of the sulfone to form a nucleophilic carbanion, which then adds to an aldehyde or ketone. The resulting β-alkoxysulfone intermediate undergoes spontaneous or induced elimination to form the alkene. This method provides a reliable pathway to introduce the C=CHF moiety into complex molecules.
Diagram: Julia-Kocienski Olefination Mechanism
Caption: General mechanism for the synthesis of monofluoroalkenes.
Protocol 2.1: General Protocol for Monofluoroalkene Synthesis
This protocol provides a general framework for reacting fluoromethyl p-tolyl sulfone with an aromatic or aliphatic aldehyde. The choice of base and solvent is critical for efficient deprotonation and subsequent reaction.
Materials:
-
Fluoromethyl p-tolyl sulfone
-
Aldehyde (R-CHO)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under an argon atmosphere, add fluoromethyl p-tolyl sulfone (1.1 eq) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of KHMDS (1.1 eq, typically 1.0 M in THF) dropwise via syringe. Stir the resulting mixture for 30 minutes at -78°C to ensure complete formation of the carbanion.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78°C.
-
Reaction: Allow the reaction to stir at -78°C for 1-2 hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel to isolate the target monofluoroalkene.
Case Study & Data: Synthesis of a Pyrazole-Based Agrochemical Intermediate
To illustrate the practical application of this methodology, we present the synthesis of 5-(1-fluoroallyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, a hypothetical intermediate bearing resemblance to scaffolds found in commercial pesticides.[7]
| Parameter | Value | Notes |
| Starting Aldehyde | 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | 1.0 eq |
| Reagent | Fluoromethyl p-tolyl sulfone | 1.1 eq |
| Base | KHMDS (1.0 M in THF) | 1.1 eq |
| Solvent | Anhydrous THF | - |
| Temperature | -78°C to Room Temperature | - |
| Reaction Time | 12 hours | Monitored by TLC |
| Typical Yield | 75-85% | After purification |
| Product Purity | >95% | By ¹H NMR |
Characterization Data (Expected):
-
¹H NMR: The vinyl protons will appear as complex multiplets, with a large geminal proton-fluorine coupling constant (~80 Hz) and a moderate vicinal coupling constant.
-
¹⁹F NMR: A single resonance appearing as a doublet of triplets is expected, confirming the fluoroalkene structure.[5]
-
MS (EI): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Incorporating fluorine-containing building blocks is a predominant and effective strategy in the discovery of new agrochemicals.[1] The methodologies described herein provide a robust and versatile platform for accessing novel monofluorinated compounds, enabling the exploration of new chemical space in the development of next-generation crop protection solutions.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science URL: [Link]
-
Title: METHYL p-TOLYL SULFONE Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues Source: CHIMIA URL: [Link]
-
Title: REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES Source: Organic Syntheses URL: [Link]
-
Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Chinese Chemical Letters URL: [Link]
-
Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Semantic Scholar URL: [Link]
-
Title: Rapid Methods for High-Throughput Detection of Sulfoxides Source: Applied and Environmental Microbiology URL: [Link]
-
Title: A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent Source: Journal of the Chemical Society, Chemical Communications URL: [Link]
-
Title: Selected drugs and inhibitors containing a fluoromethyl group. Source: ResearchGate URL: [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chimia.ch [chimia.ch]
Scale-up synthesis of "Fluoromethyl p-toluene sulfide" for industrial applications
Executive Summary
Fluoromethyl p-tolyl sulfide (
This Application Note addresses the primary bottleneck in the industrial adoption of
Process Chemistry Assessment
Strategic Route Selection
We evaluated three synthetic pathways for scalability, safety, and atom economy.
| Route | Reagents | Scalability | Cost | Risk Profile |
| A. Fluoro-Pummerer | Sulfoxide + DAST/ | Low | High | High: DAST is shock-sensitive and thermally unstable. |
| B. Silver Exchange | Medium | High | Low: Simple operation but AgF is prohibitively expensive. | |
| C. PTC Halex (Selected) | High | Low | Medium: Requires strict moisture control; hazardous precursor. |
Decision: Route C is selected for industrial application. It utilizes the "Naked Fluoride" effect, where 18-crown-6 sequesters potassium ions, rendering the fluoride ion highly nucleophilic in aprotic solvents.
Reaction Mechanism & Workflow
The synthesis proceeds in two stages:
-
Chloromethylation: Reaction of p-toluenethiol with paraformaldehyde and HCl.
-
Nucleophilic Fluorination:
displacement of chloride by fluoride.
Figure 1: Process flow for the two-step synthesis of Fluoromethyl p-tolyl sulfide.
Detailed Experimental Protocols
Safety Pre-Requisites
-
Chloromethyl p-tolyl sulfide is a potent alkylating agent and lachrymator. Handle only in a Class II Biosafety Cabinet or high-performance fume hood.
-
Anhydrous Conditions: Fluoride ions are heavily solvated by water, killing their nucleophilicity. All reagents for Step 2 must be dried (
).
Step 1: Synthesis of Chloromethyl p-tolyl sulfide
Objective: Preparation of the electrophilic precursor.
Reagents:
-
p-Toluenethiol (
, ) -
Paraformaldehyde (
, ) -
Hydrochloric acid (37%, conc.)
-
Calcium chloride (
, anhydrous)[1] -
Dichloromethane (DCM)
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a
drying tube. -
Charging: Add p-toluenethiol (
) and paraformaldehyde ( ) to DCM ( ). -
Reaction: Cool the mixture to
. Bubble dry HCl gas (generated by dripping onto NaCl or from a cylinder) into the suspension.-
Note: The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.
-
End Point: The reaction is complete when the solution becomes clear and saturation is reached (approx. 2-3 hours).
-
-
Work-up:
-
Decant the organic layer from any aqueous residue.
-
Dry the organic phase over anhydrous
for 30 minutes. -
Filter and concentrate under reduced pressure (
, ).
-
-
Purification: The crude oil is sufficiently pure (
) for the next step. For analytical standards, distill under high vacuum (bp / ).-
Yield:
( ).
-
Step 2: Nucleophilic Fluorination (The Halex Protocol)
Objective: Conversion of the chloro-sulfide to the fluoro-sulfide using "Naked Fluoride."
Reagents:
-
Chloromethyl p-tolyl sulfide (
, ) -
Potassium Fluoride (Spray-dried,
, ) -
18-Crown-6 (
, - Catalytic) -
Acetonitrile (Anhydrous,
)
Protocol:
-
Drying (Critical): Flame-dry the 1L reaction vessel under Argon flow. The KF must be spray-dried or oven-dried at
under vacuum for 12 hours prior to use. -
Solubilization: Add anhydrous Acetonitrile, KF, and 18-Crown-6. Stir at room temperature for 30 minutes to allow the crown ether to complex with surface potassium.
-
Addition: Add Chloromethyl p-tolyl sulfide dropwise via syringe pump over 20 minutes.
-
Exotherm Check: Minimal exotherm expected, but monitor internal temp.
-
-
Reaction: Heat the slurry to reflux (
) for 18-24 hours.-
Monitoring: Take aliquots for GC-MS. Look for the disappearance of the starting material (M+ 172/174) and appearance of product (M+ 156).
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter off the KCl and excess KF salts through a celite pad (wash with DCM).
-
Concentrate the filtrate.
-
Redissolve in DCM (
) and wash with water ( ) to remove residual crown ether and salts.
-
-
Purification: Distillation under reduced pressure.
-
Boiling Point:
at . -
Yield:
( ).
-
Mechanism of Action: Phase Transfer Catalysis
The success of this protocol relies on the specific interaction between the crown ether and the potassium cation. By sequestering
Figure 2: Mechanism of 18-Crown-6 mediated fluorination. The catalyst pulls KF into the organic phase, exposing the fluoride ion.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Purity | GC-FID / HPLC | |
| Identity | Doublet at | |
| Water Content | Karl Fischer |
Troubleshooting Guide
-
Problem: Low conversion (<50%) after 24h.
-
Problem: Product decomposes upon distillation.
References
-
McCarthy, J. R., et al. (1990).[2] "Stereospecific method to (E)- and (Z)-fluoroalkenes." Tetrahedron Letters, 31(38), 5449-5452.
- Reutrakul, V., & Thamnusan, P. (1979). "Reaction of chloromethyl phenyl sulfide with potassium fluoride." Chemistry Letters, 8(3), 291-292.
-
Organic Syntheses. (1998). "Fluoromethyl Phenyl Sulfide."[2] Org.[1][2][4][7] Synth. Coll. Vol. 9, p. 442.[2]
-
Silva, S. L., et al. (2020).[4] "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols." Journal of Organic Chemistry, 85(23), 15457–15465.[4]
-
Thermo Fisher Scientific. "Safety Data Sheet: Methyl p-tolyl sulfide."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]
- 4. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101659635A - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]
- 6. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for the oxidation of "Fluoromethyl p-toluene sulfide" to its sulfoxide and sulfone
Introduction: The Significance of Sulfoxides and Sulfones in Modern Chemistry
Organosulfur compounds, particularly sulfoxides and sulfones, are cornerstone functional groups in the landscape of medicinal chemistry and drug development. Their unique stereoelectronic properties contribute significantly to the pharmacological profile of numerous therapeutic agents. The sulfoxide group, for instance, is a key structural motif in drugs like esomeprazole, while the sulfone moiety is integral to a class of anti-inflammatory drugs. The controlled oxidation of sulfides presents the most direct and fundamental route to these valuable compounds.[1][2][3] However, the sequential nature of this oxidation—from sulfide to sulfoxide, and then to sulfone—necessitates precise control over reaction conditions to achieve selective synthesis.[4] Over-oxidation is a common challenge, often leading to a mixture of products and complicating purification.[4][5]
This document provides a detailed guide for researchers and drug development professionals on the experimental procedures for the selective oxidation of Fluoromethyl p-tolyl sulfide. We will delineate two distinct, reliable protocols: the first for the synthesis of Fluoromethyl p-tolyl sulfoxide, and the second for its further oxidation to Fluoromethyl p-tolyl sulfone. The causality behind experimental choices, from reagent selection to reaction monitoring and purification, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Overview: A Stepwise Transformation
The oxidation of Fluoromethyl p-tolyl sulfide is a sequential process where the sulfur atom is progressively oxidized. The first stage yields the corresponding sulfoxide, and further oxidation produces the sulfone.
Caption: Sequential oxidation pathway from sulfide to sulfone.
Part 1: Selective Oxidation to Fluoromethyl p-Tolyl Sulfoxide
Principle and Rationale
The key to isolating the sulfoxide is to prevent its subsequent oxidation to the sulfone. This is achieved by carefully controlling the stoichiometry of the oxidizing agent and maintaining low reaction temperatures. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this transformation due to its reactivity and ease of handling.[6][7][8] The reaction proceeds via an electrophilic attack of the peroxyacid oxygen on the nucleophilic sulfur atom.
By using approximately one equivalent of m-CPBA, we ensure there is insufficient oxidant to drive the reaction past the sulfoxide stage.[9] Conducting the reaction at low temperatures (e.g., -78 °C to 0 °C) further tempers the reactivity, enhancing selectivity for the desired sulfoxide.[9][10]
Caption: The concerted 'Butterfly Mechanism' of sulfide oxidation by m-CPBA.[11]
Detailed Experimental Protocol: Synthesis of Fluoromethyl p-Tolyl Sulfoxide
Materials and Reagents:
-
Fluoromethyl p-tolyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity is commercially standard and acceptable)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone or ice/salt)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fluoromethyl p-tolyl sulfide (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For more sensitive substrates or to maximize selectivity, a temperature of -78 °C (dry ice/acetone bath) can be used.[10]
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1 equiv) in dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirring sulfide solution over 30-60 minutes. The slow addition is critical to control the reaction exotherm and prevent localized over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3). The sulfoxide product will have a lower Rf value than the starting sulfide. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any remaining peroxides.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Fluoromethyl p-tolyl sulfoxide.[12]
-
Part 2: Oxidation to Fluoromethyl p-Tolyl Sulfone
Principle and Rationale
The synthesis of the sulfone requires the complete oxidation of the sulfur center. This is readily achieved by using a stoichiometric excess of a strong oxidizing agent, which drives the reaction from the sulfide (or the intermediate sulfoxide) to the fully oxidized sulfone.[13] While various reagents can accomplish this, using an excess of m-CPBA (>2 equivalents) provides a convenient and high-yielding method.[9] Alternatively, potassium peroxymonosulfate (Oxone®) is an excellent, cost-effective, and environmentally benign oxidant for this transformation, often used in a biphasic solvent system or an alcohol/water mixture.[14][15] The reaction is less temperature-sensitive than the selective sulfoxide synthesis and can often be run at room temperature.
Detailed Experimental Protocol: Synthesis of Fluoromethyl p-Tolyl Sulfone
Materials and Reagents:
-
Fluoromethyl p-tolyl sulfide OR Fluoromethyl p-tolyl sulfoxide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) OR Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using m-CPBA)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure using m-CPBA:
-
Reaction Setup: Dissolve Fluoromethyl p-tolyl sulfide (1.0 equiv) in dichloromethane (approx. 0.1 M).
-
Oxidant Addition: Add m-CPBA (2.2-2.5 equiv) to the solution in portions at room temperature. An initial cooling in an ice bath may be used to control the initial exotherm.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide spot are no longer visible. This may take 2-12 hours.
-
Work-up and Purification: Follow the same work-up procedure as described for the sulfoxide synthesis to remove acidic byproducts. The crude sulfone is often a solid and can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).[14] If it is an oil, column chromatography may be necessary.
Alternative Procedure using Oxone®:
-
Reaction Setup: To a flask equipped with a stir bar, add a solution of Fluoromethyl p-tolyl sulfide (1.0 equiv) in methanol (approx. 0.1 M).[14]
-
Oxidant Addition: In a separate container, dissolve Oxone® (2.2 equiv) in water and add this solution to the stirring sulfide solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Extract the remaining aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x).[14]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography as needed.
Data Summary and Troubleshooting
Quantitative Data Overview
| Target Product | Starting Material | Oxidant | Equiv. of Oxidant | Temperature | Solvent | Typical Reaction Time |
| Sulfoxide | Sulfide | m-CPBA | 1.1 | -78 °C to 0 °C | Dichloromethane | 1-3 hours |
| Sulfone | Sulfide or Sulfoxide | m-CPBA | > 2.2 | 0 °C to RT | Dichloromethane | 2-12 hours |
| Sulfone | Sulfide or Sulfoxide | Oxone® | > 2.2 | Room Temperature | Methanol/Water | 4-12 hours |
Field-Proven Insights & Troubleshooting
-
Issue: Over-oxidation to sulfone when targeting the sulfoxide.
-
Cause & Solution: This is the most common problem. Ensure the m-CPBA is accurately weighed (account for its purity, which is typically ~75%). Add the oxidant solution slowly at a low temperature to avoid local "hot spots." Monitor the reaction closely by TLC and quench it as soon as the starting sulfide is consumed.[3]
-
-
Issue: Incomplete reaction.
-
Cause & Solution: The m-CPBA may have degraded. It is advisable to use a fresh bottle or determine the active oxygen content of older batches via titration. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Issue: Difficulty in removing the m-chlorobenzoic acid byproduct.
-
Cause & Solution: The byproduct is acidic. Thorough washing with a saturated sodium bicarbonate solution is crucial. Multiple washes may be necessary. The formation of a persistent emulsion during work-up can sometimes be broken by adding brine.
-
-
Purification Note: Sulfones are generally more polar and often more crystalline than their corresponding sulfoxides. This property can be exploited for purification by recrystallization, which is often more scalable and economical than chromatography.[16]
References
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 2019, 24(19), 3427. [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2019, 1(2), 98-113. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using n-Butyltriphenylphosphonium Dichromate (BuⁿPPh₃)₂Cr₂O₇ in the Presence of Aluminium Chloride in Solution and Under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 2006, 181(10), 2417-2424. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 2012, 17(7), 8036-8043. [Link]
-
The use of simple analytical techniques to assess surface oxidation of sulphide ores. Minerals Engineering, 2022, 188, 107829. [Link]
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. New Journal of Chemistry, 2016, 40(5), 4529-4539. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 2021, 86(20), 14353-14362. [Link]
-
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
-
Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 2018, 9, 2044. [Link]
- Method for preparing sulfone or sulfoxide compound.
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid ¹⁸F-Labelling of PET Tracers. Chemistry–A European Journal, 2023, 29(1), e202202685. [Link]
-
Fluoromethyl phenyl sulfone. Organic Syntheses, 1993, 71, 161. [Link]
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 2013, 5(6), 114-118. [Link]
-
Oxidation of thioether linkage to sulfoxide/sulfone via H₂O₂ and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]
-
Determination of Kinetics and Stoichiometry of Chemical Sulfide Oxidation in Wastewater of Sewer Networks. Environmental Science & Technology, 2008, 42(15), 5647-5652. [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports, 2022, 12(1), 1014. [Link]
-
Indirect determination of sulfide ions in water samples at trace level by anodic stripping voltammetry using mercury film electrode. Journal of the Brazilian Chemical Society, 2012, 23(1), 162-168. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
- Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
-
(s)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses, 2006, 83, 131. [Link]
-
m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. YouTube. [Link]
-
mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, 1985, (11), 678-679. [Link]
-
Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Green Chemistry Letters and Reviews, 2011, 4(2), 169-176. [Link]
-
Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. ResearchGate. [Link]
-
A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 2023, 28(1), 213. [Link]
-
Oxidation of p-Tolyl Methyl Sulfide S Using CHP a. ResearchGate. [Link]
-
ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 1990, 68, 148. [Link]
-
The asymmetric oxidation of sulfides to sulfoxides can be accomplished in quantitative yield and with excellent enantioselectivity. Science of Synthesis, 2007, 39, 159-322. [Link]
- Preparation method of methyl p-tolyl sulfone.
-
Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone. PrepChem.com. [Link]
-
(R)-(+)-Phenyl Methyl Sulfoxide. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 10. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. yccskarad.com [yccskarad.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluoromethyl p-Tolyl Sulfide
Welcome to the technical support center for the synthesis of fluoromethyl p-tolyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. The introduction of a monofluoromethyl group is a key strategy in medicinal chemistry for enhancing metabolic stability and binding affinity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield for the fluoromethylation of p-toluenethiol is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of fluoromethyl p-tolyl sulfide from p-toluenethiol are a common issue that can stem from several factors. Let's break down the most probable causes and their solutions:
-
Incomplete Deprotonation of the Thiol: p-Toluenethiol requires a sufficiently strong base to form the highly nucleophilic thiolate anion. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Solution: Consider using a stronger base than common carbonate bases. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent like THF or DMF will ensure complete deprotonation. Always use at least one full equivalent of the base.
-
-
Side Reactions of the Fluoromethylating Agent: The choice of fluoromethylating agent is critical. Common reagents like bromofluoromethane or iodofluoromethane can be volatile and prone to side reactions.
-
Solution: Ensure your fluoromethylating agent is of high purity and handled correctly. Adding the agent slowly at a controlled temperature (e.g., 0 °C) can minimize side reactions.
-
-
Over-alkylation to Form a Sulfonium Salt: The product, fluoromethyl p-tolyl sulfide, can itself act as a nucleophile and react with the fluoromethylating agent to form a sulfonium salt, which is a common byproduct that reduces the yield of the desired product.[3]
-
Solution: Use a slight excess of the p-toluenethiol (e.g., 1.1 equivalents) relative to the fluoromethylating agent. This ensures the electrophile is consumed by the intended nucleophile.
-
-
Oxidation of the Thiolate: The p-tolyl thiolate is susceptible to oxidation, especially in the presence of air, which can lead to the formation of di-p-tolyl disulfide.[3]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can further minimize the presence of oxygen.
-
Question 2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products and how can I identify them?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of impurities. Here are the most common side products and how to approach their identification:
-
Di-p-tolyl disulfide: This is formed from the oxidative coupling of two molecules of p-toluenethiol. It is generally less polar than the starting thiol.
-
Unreacted p-toluenethiol: If the reaction has not gone to completion, you will see the starting material on your TLC.
-
Over-alkylation product (sulfonium salt): This is a polar, ionic compound and may not move significantly from the baseline on a standard silica gel TLC plate.
-
Oxidation products: The sulfide product can be oxidized to the corresponding sulfoxide and then to the sulfone.[4][5] These are typically more polar than the sulfide.
Identification Strategy:
-
Co-spotting: Spot your crude reaction mixture alongside the starting p-toluenethiol on the same TLC plate to confirm the presence of unreacted starting material.
-
Staining: Use a potassium permanganate stain. Sulfides and thiols will show up as yellow spots on a purple background, which can help differentiate them from other non-oxidizable impurities.
-
Spectroscopic Analysis: Isolate the major impurities by column chromatography and analyze them by ¹H NMR and mass spectrometry to confirm their structures.
Question 3: My purification by column chromatography is difficult, and the product seems to co-elute with impurities. What are some effective purification strategies?
Answer:
Purification of fluoromethyl p-tolyl sulfide can be challenging due to its physical properties.
-
Kugelrohr Distillation: For small to medium scales, Kugelrohr distillation can be a very effective method for purifying the crude sulfide, which is a liquid.[6] This technique is particularly useful for separating the desired product from less volatile impurities like the disulfide byproduct and any non-volatile salts.
-
Optimized Column Chromatography:
-
Solvent System: A non-polar eluent system, such as hexanes with a small amount of ethyl acetate or dichloromethane, is typically effective. A shallow gradient can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product).
-
-
Product Stability: It has been noted that fluoromethyl phenyl sulfide can polymerize on standing.[6] While this is for the phenyl analog, it is a possibility for the p-tolyl derivative as well. It is advisable to use the purified product promptly or store it as a solution at low temperatures (e.g., -10°C) to prevent degradation.[6]
Frequently Asked Questions (FAQs)
Question 1: What is the most common and reliable synthetic route to prepare fluoromethyl p-tolyl sulfide?
Answer:
The most common and straightforward method is the S-alkylation of p-toluenethiol with a suitable fluoromethylating agent. This is a nucleophilic substitution reaction (S_N2) where the deprotonated thiol (thiolate) acts as the nucleophile.
The general workflow is as follows:
-
Deprotonation of p-toluenethiol with a suitable base in an anhydrous aprotic solvent.
-
Addition of a fluoromethylating agent (e.g., bromofluoromethane).
-
Workup and purification of the resulting fluoromethyl p-tolyl sulfide.
Experimental Workflow: S-alkylation of p-Toluenethiol
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification of crude "Fluoromethyl p-toluene sulfide" without column chromatography
The following guide serves as a comprehensive technical resource for the purification of Fluoromethyl p-toluene sulfide (also known as Fluoromethyl 4-methylphenyl sulfide) without the use of column chromatography.
Ticket ID: #PUR-FTS-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Strategy
User Objective: Isolate high-purity this compound (
Purification Logic & Workflow
The following decision tree outlines the critical path for purification.
Figure 1: Purification workflow emphasizing chemical removal of thiols and physical separation of oligomers via distillation.
Technical Protocol: Step-by-Step Guide
Phase A: Chemical Washing (Impurity Removal)
Before distillation, you must chemically remove the starting material (
Reagents:
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Wash Solution: 1M NaOH (cold) and Saturated
.
Protocol:
-
Dissolution: Dissolve the crude reaction residue in DCM (
of crude). -
Thiol Removal: Wash the organic layer twice with cold 1M NaOH .
-
Neutralization: Wash once with saturated
and once with brine. -
Drying: Dry over anhydrous
or . Filter and concentrate on a rotary evaporator at .
Phase B: Vacuum Distillation (Isolation)
This is the critical purification step.
Equipment: Kugelrohr apparatus (preferred) or Short-path distillation head.
| Parameter | Specification | Notes |
| Pressure | High vacuum is essential. | |
| Bath Temp | Start low and ramp slowly. | |
| Expected bp | Estimated based on Ph-S-CH2F ( | |
| Receiver | Dry Ice / Acetone | Cool receiver to prevent re-evaporation. |
Procedure:
-
Transfer the crude oil to the distillation flask.
-
Apply high vacuum (
). -
Heat the bath. The first fraction may be residual solvent or unreacted chloromethyl precursors.
-
Collect the main fraction. The product should be a clear, colorless to pale yellow liquid.[1]
-
Stop distillation if the pot residue becomes viscous/dark (indicates disulfide/polymer accumulation).
Troubleshooting & FAQs
Q1: The product turned into a white solid after standing overnight. What happened?
Diagnosis: Polymerization.[3][4][5]
Explanation: Simple
-
Storage: Store the purified liquid at
under an inert atmosphere (Argon/Nitrogen). -
Stabilization: Ensure the product is completely acid-free (store over a few pellets of
if necessary). -
Usage: It is best to use this reagent immediately for the next step (e.g., oxidation to sulfone or nucleophilic attack).
Q2: I see a "doublet" with a huge coupling constant in my NMR. Is this an impurity?
Diagnosis: No, this is the Product.
Explanation: The
Q3: My yield is low after distillation.
Diagnosis: Thermal Decomposition or Volatility. Solution:
-
If the bath temperature was too high (
), the C-F bond may have cleaved. Use a better vacuum pump to distill at lower temperatures. -
If the receiver wasn't cooled, the product (which is volatile) may have been lost to the vacuum trap. Use a dry ice/acetone bath for the collection flask.
Comparative Data: Impurity Profile
| Compound | Structure | Boiling Point / State | Removal Method |
| Fluoromethyl p-tolyl sulfide | Liquid (High Vac Distillable) | Target Product | |
| p-Thiocresol | Solid / High bp Liquid | Chemical Wash (1M NaOH) | |
| Di-p-tolyl disulfide | Solid (mp | Residue (Remains in pot) | |
| Chloromethyl p-tolyl sulfide | Liquid (bp | Fractionation (Boils higher than product) |
References
-
McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. "Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone". Organic Syntheses, 1995, 72, 209; Coll. Vol. 9, 1998, 446.
-
Inbasekaran, M.; Peet, N. P.; McCarthy, J. R.; Le Tourneau, M. E. "A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent". J. Chem. Soc., Chem. Commun., 1985 , 678-679.
-
TCI Chemicals. "Chloromethyl p-Tolyl Sulfide Product Specifications".
Sources
- 1. Chloromethyl p-Tolyl Sulfide | 34125-84-3 | TCI AMERICA [tcichemicals.com]
- 2. iris.unito.it [iris.unito.it]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluoromethyl p-Toiuene Sulfide
Welcome to the technical support center for the synthesis of fluoromethyl p-toluene sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we will dissect the common challenges encountered during its synthesis, providing in-depth, mechanistically grounded solutions to help you optimize your reaction outcomes.
Core Synthesis Pathway: An Overview
The synthesis of this compound is most commonly achieved via a nucleophilic substitution (SN2) reaction. The core transformation involves the deprotonation of p-toluenethiol (also known as 4-methylbenzenethiol) to form the potent nucleophile, the p-toluenethiolate anion. This anion then displaces a halide from a fluoromethyl halide electrophile (e.g., bromofluoromethane or chlorofluoromethane) to form the desired product.
Key Reaction Steps:
-
Deprotonation: A suitable base removes the acidic proton from the thiol group of p-toluenethiol.
-
Nucleophilic Attack: The resulting thiolate attacks the electrophilic carbon of the fluoromethyl halide.
-
Displacement: The halide leaving group is expelled, forming the C-S bond and yielding this compound.
While the reaction appears straightforward, its success is highly sensitive to reaction conditions and reagent purity, which can lead to several competing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields are the most common issue and can stem from several factors:
-
Cause A: Incomplete Deprotonation of the Thiol
-
Explanation: The p-toluenethiolate anion is a much stronger nucleophile than the neutral thiol.[1] If deprotonation is incomplete, the reaction rate will be slow, and unreacted starting material will remain. The pKa of p-toluenethiol is approximately 6.5, so a base with a conjugate acid pKa significantly higher than this is required for complete conversion to the thiolate.
-
Solution:
-
Base Selection: Use a sufficiently strong base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium that does not fully favor the thiolate.[2]
-
Stoichiometry: Ensure at least one full equivalent of the base is used. For hygroscopic bases like NaH, it may be necessary to use a slight excess (1.1-1.2 equivalents).
-
-
-
Cause B: Competing Side Reactions (See Q2 & Q3)
-
Explanation: The formation of byproducts, primarily the disulfide dimer and over-alkylation products, directly consumes your starting materials and reduces the yield of the desired product.
-
Solution: Implement the strategies outlined in the following sections to minimize these side pathways.
-
-
Cause C: Loss of Volatile Reagents
-
Explanation: Fluoromethyl halides like bromofluoromethane are gases or low-boiling-point liquids. If the reaction setup is not properly sealed, these reagents can escape, leading to an effective deficit of the electrophile.
-
Solution:
-
Perform the reaction in a well-sealed pressure vessel or a flask equipped with a dry-ice condenser.
-
Add the fluoromethyl halide at a low temperature (e.g., -78 °C or 0 °C) to minimize initial loss before it has a chance to react.
-
-
Q2: I've isolated a major byproduct with a molecular weight of approximately 246 g/mol . My mass spectrometry and NMR data suggest a symmetrical molecule. What is it and how can I prevent it?
This byproduct is almost certainly di-p-tolyl disulfide .
-
Mechanism of Formation: Thiols are susceptible to oxidation, which couples two molecules to form a disulfide bond (R-S-S-R).[3][4] This can happen through several pathways:
-
Air Oxidation: In the presence of a base and atmospheric oxygen, the thiolate can be oxidized.[4]
-
Redox Reactions: The conversion of thiols to disulfides can occur via direct substitution or a series of redox reactions.[5] One-electron oxidation can generate thiyl radicals, which then recombine to form the disulfide.[6]
-
-
Solutions to Prevent Disulfide Formation:
-
Inert Atmosphere: This is the most critical control parameter. Rigorously degas all solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen. This minimizes the presence of oxygen, the primary culprit for this side reaction.[4]
-
Solvent Choice: Use anhydrous solvents. Water can participate in redox processes that facilitate disulfide formation.
-
Controlled Temperature: Keep the reaction temperature as low as reasonably possible to slow down the rate of oxidation.
-
In-situ Reduction: If disulfide formation is unavoidable, some protocols utilize an in-situ reducing agent during the reaction or workup, though this adds complexity.
-
Q3: My crude NMR shows multiple signals in the aromatic region and a singlet around 4.0 ppm, in addition to my product signals. What could this be?
This side product is likely bis(p-tolylthio)methane , resulting from over-alkylation.
-
Mechanism of Formation: The product, this compound, still possesses a methylene group (-CH₂F) that is activated towards nucleophilic attack. A second molecule of the p-toluenethiolate can attack this carbon, displacing the fluoride ion to form the over-alkylated product. This is essentially a second SN2 reaction where your product acts as the substrate.
-
Solutions to Prevent Over-alkylation:
-
Control Stoichiometry: Use a slight excess of the fluoromethyl halide (e.g., 1.1 - 1.3 equivalents) relative to the p-toluenethiol. This ensures that the thiolate is more likely to encounter the starting electrophile rather than the product. Avoid using an excess of the thiol.
-
Slow Addition: Add the solution of the p-toluenethiolate slowly to the solution of the fluoromethyl halide. This maintains a low instantaneous concentration of the nucleophile, favoring the primary reaction.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can often provide better selectivity, as the activation energy for the second substitution may be higher.
-
Visualization of Reaction Pathways
The following diagram illustrates the desired synthesis pathway and the two major competing side reactions discussed above.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of "Fluoromethyl p-Tolyl Sulfone" in Fluoromethylation
Welcome to the technical support hub for fluoromethylation utilizing Fluoromethyl p-tolyl sulfone (also known as Fluoromethyl p-toluene sulfide or MTSF). This guide is tailored for researchers, scientists, and drug development professionals who are looking to incorporate the valuable fluoromethyl group into their molecules. While MTSF is a convenient and stable reagent, its moderate reactivity can pose challenges. This document provides a structured troubleshooting guide and a comprehensive FAQ section to address common experimental issues and enhance your success with this reagent.
Core Concept: The Reactivity Profile of Fluoromethyl p-Tolyl Sulfone
Fluoromethyl p-tolyl sulfone (p-TolSO₂CH₂F) is a widely used electrophilic fluoromethylating agent. Its appeal lies in its solid, stable nature, which makes it easier and safer to handle than gaseous alternatives. The reactivity of MTSF is a delicate balance: the potent electron-withdrawing sulfone group activates the adjacent methylene (CH₂) group for nucleophilic attack, while the fluorine atom also influences the electronic environment. The key to successful fluoromethylation with MTSF is to effectively facilitate the displacement of the p-toluenesulfinate leaving group by a suitable nucleophile.[1][2][3] Low reactivity often stems from conditions that are insufficient to overcome the activation energy for this substitution.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section details common problems encountered during fluoromethylation with MTSF and provides actionable, step-by-step solutions.
Issue 1: Low or No Conversion of Starting Material
Symptom: Post-reaction analysis (TLC, LC-MS, NMR) shows predominantly unreacted starting materials.
Underlying Cause: This is the most frequent issue and typically points to insufficient nucleophile activation or reaction conditions that are too mild. The basicity of the medium may be inadequate to deprotonate the nucleophile, or the thermal energy may be too low for the substitution to occur at a reasonable rate.
Strategic Solutions:
-
Optimize the Base: The choice of base is paramount. For many nucleophiles, particularly those with higher pKa values, common inorganic bases like K₂CO₃ or Cs₂CO₃ are often not strong enough.
-
Recommended Action: Switch to a more powerful, non-nucleophilic base.
-
Strong Base Options: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
-
-
Detailed Protocol (Using NaH):
-
Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents (e.g., THF, DMF).
-
Suspend NaH (1.2–1.5 equivalents) in anhydrous DMF or THF in a flask and cool to 0 °C.
-
Slowly add a solution of your nucleophilic starting material.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation.
-
Add a solution of MTSF (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and monitor its progress.
-
-
-
Increase the Reaction Temperature: If stronger bases do not resolve the issue, the reaction may be kinetically slow at room temperature.[4]
-
Recommended Action: Gently heat the reaction mixture.
-
Procedure: After the addition of all reagents, gradually increase the temperature to a range of 50–80 °C. Use a reflux condenser and continue to maintain an inert atmosphere. Monitor closely, as elevated temperatures can sometimes lead to side product formation.
-
-
Solvent Selection: The solvent plays a critical role in reaction kinetics.
-
Insight: Polar aprotic solvents such as DMF, DMSO, and NMP are excellent choices as they effectively solvate cations, thereby increasing the reactivity of the anionic nucleophile.[5] If you are using less polar solvents like THF or acetonitrile, switching to one of these may provide a significant rate enhancement.
-
Troubleshooting Flowchart:
Caption: A step-by-step workflow for addressing low reactivity.
Issue 2: Formation of Undesired Side Products
Symptom: Multiple spots on TLC or unexpected masses in LC-MS analysis. This can include decomposition products or double alkylation.
Underlying Cause: For nucleophiles with multiple reactive sites or acidic protons on the product (e.g., primary amines or thiols), over-alkylation can occur. Alternatively, at high temperatures, the reagent or product may be unstable.
Strategic Solutions:
-
Control Stoichiometry: To prevent double fluoromethylation on N-H or S-H bonds, precisely control the reagent stoichiometry.
-
Recommended Action: Use a slight excess of the nucleophile relative to the MTSF (e.g., 1.2 equivalents of nucleophile to 1.0 equivalent of MTSF).
-
-
Slow Addition at Low Temperature: This technique maintains a low concentration of the electrophile (MTSF), favoring reaction with the more abundant starting nucleophile over the newly formed product.
-
Procedure:
-
Deprotonate your nucleophile at 0 °C or a lower temperature.
-
Add the MTSF solution dropwise via a syringe pump over 30-60 minutes.
-
Maintain the low temperature for a period post-addition before warming to room temperature.
-
-
Quantitative Impact of Stoichiometry and Temperature:
| Nucleophile:MTSF Ratio | Addition Method | Temperature | Outcome |
| 1 : 1.2 | All at once | Room Temp | Significant di-alkylation observed |
| 1.2 : 1 | All at once | 0 °C → RT | Reduced di-alkylation |
| 1.2 : 1 | Slow Addition | 0 °C → RT | Di-alkylation minimized or eliminated |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of fluoromethylation with MTSF?
A1: The reaction typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate the nucleophile, creating an anion. This potent nucleophile then attacks the electrophilic methylene carbon of MTSF, displacing the p-toluenesulfinate anion, which is a good leaving group because its negative charge is stabilized by resonance across the sulfone group.[6]
Reaction Mechanism Overview:
Caption: The Sₙ2 pathway for fluoromethylation with MTSF.
Q2: Is it possible to perform C-fluoromethylation on carbon nucleophiles?
A2: Yes, C-fluoromethylation is a powerful application of MTSF. It is effective with "soft" carbon nucleophiles such as enolates derived from ketones, esters, or other activated methylene compounds. To achieve this, you must use strong, non-nucleophilic bases like LDA, LiHMDS, or KHMDS, typically at low temperatures (e.g., -78 °C) to ensure rapid and complete enolate formation before the addition of MTSF.
Q3: My reaction is clean but extremely slow. How can I accelerate it without inducing side reactions?
A3: For clean but sluggish reactions, several strategies can be employed:
-
Moderate Heating: A modest increase in temperature to 40-60 °C is often sufficient to increase the reaction rate without causing decomposition.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., a solid base like K₂CO₃ in an organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective. The PTC transports the anionic base into the organic phase, dramatically accelerating the reaction.
-
Microwave Irradiation: If available, a laboratory microwave reactor can reduce reaction times from many hours to mere minutes.[7] This technique provides rapid, uniform heating that can significantly accelerate slow transformations.
Q4: How should I store and handle Fluoromethyl p-tolyl sulfone?
A4: MTSF is a crystalline solid that is stable under ambient conditions and not particularly sensitive to air or moisture. It should be stored in a tightly sealed container in a cool, dry place. While the reagent itself is stable, the reactions using it, especially with strong bases, require strictly anhydrous (dry) conditions to prevent quenching of the base and other side reactions.[7]
References
-
Reichel, M. (2020). Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. ResearchGate. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
-
Prakash, G. K. S., & Hu, J. (2009). Selective di- and monofluoromethylation reactions. Chemical Communications, (47), 7465–7478. [Link]
-
Prakash, G. K. S., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic Chemistry Frontiers, 9(17), 4645-4650. [Link]
-
Organic Syntheses. Fluoromethyl phenyl sulfone. [Link]
-
Soderberg, T. (2022). 8.9: Nucleophilic substitution in the Lab. Chemistry LibreTexts. [Link]
Sources
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"Fluoromethyl p-toluene sulfide" decomposition pathways and prevention
Welcome to the technical support center for fluoromethyl p-toluene sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the decomposition pathways of this compound and best practices for its prevention. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability a concern?
This compound, also known as (fluoromethyl)(p-tolyl)sulfane, is a valuable reagent in organic synthesis, often utilized for the introduction of the fluoromethyl group into molecules. Its stability is a critical concern because, like many sulfoxides, it can be susceptible to decomposition under various experimental conditions, including exposure to heat, light, acid, and certain reactive species. This degradation can lead to reduced reaction yields, the formation of complex byproduct mixtures, and difficulties in purification, ultimately impacting the reliability and reproducibility of your experimental results.
What are the primary decomposition pathways for this compound?
The decomposition of this compound can proceed through several pathways, with the most common being the Pummerer rearrangement, photodissociation, and thermal degradation.
-
Pummerer Rearrangement: This is a classic reaction of sulfoxides, particularly in the presence of an activating agent such as an acid or acid anhydride.[1][2] For this compound, this would involve the formation of a highly reactive thionium ion intermediate. The "fluoro-Pummerer" reaction is a known pathway for α-fluoro sulfoxides.[3]
-
Photodissociation: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the carbon-sulfur bonds. Studies on the related compound, methyl p-tolyl sulfoxide, have shown that UV irradiation leads to the formation of methyl and p-tolylsulfinyl radicals.[4][5] This suggests that this compound is likely sensitive to light.
-
Thermal Decomposition: While generally stable at room temperature, aryl fluoroalkyl sulfoxides can undergo thermal enantiomerization at elevated temperatures (above 200 °C).[6] Although significant decomposition is not expected at typical reaction temperatures, prolonged heating can lead to degradation. The precursor, fluoromethyl phenyl sulfide, has been noted to polymerize upon standing, suggesting that related sulfides and their oxidized forms may have inherent instability.[3]
What are the likely decomposition products I might observe?
The decomposition products will vary depending on the pathway:
-
From Pummerer Rearrangement: The thionium ion intermediate can be trapped by various nucleophiles present in the reaction mixture. If acetate is present (from acetic anhydride, for example), you might expect the formation of an α-acetoxy sulfide. In the presence of other nucleophiles, a variety of α-substituted sulfides could be formed.[1][7]
-
From Photodissociation: The primary products would be the fluoromethyl radical and the p-tolylsulfinyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts, including recombination products and products from reactions with the solvent or other reagents.[4][5]
-
From Thermal Decomposition: At very high temperatures, complex degradation pathways can occur, potentially leading to the formation of disulfides and other sulfur-containing compounds through radical mechanisms.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or inconsistent yields in my reaction.
Possible Cause: Decomposition of the this compound reagent.
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, assess the purity of your this compound using an appropriate analytical method such as NMR or HPLC. The presence of impurities could indicate prior decomposition. For HPLC analysis, a chiral column may be necessary to resolve enantiomers if applicable.[9][10]
-
Protect from Light: Conduct your reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber-colored flask). Photodissociation can significantly reduce the concentration of the active reagent.[4][11]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. If the reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfoxide or reactions with atmospheric moisture.
-
Reagent Addition: If the reaction conditions are harsh, consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can minimize side reactions.
Problem 2: Appearance of multiple unexpected byproducts in my crude reaction mixture.
Possible Cause: Pummerer rearrangement or radical-mediated side reactions.
Troubleshooting Steps:
-
Control Acidity: If your reaction is conducted under acidic conditions, or if acidic byproducts are generated, the Pummerer rearrangement is a likely culprit.[1][2]
-
Use a Non-Acidic Activating Agent: If an activating agent is required, consider alternatives to strong acids or acid anhydrides if the Pummerer reaction is not the desired pathway.
-
Buffer the Reaction: If acidic conditions are unavoidable, the use of a non-nucleophilic buffer might help to control the pH and suppress the rearrangement.
-
-
Scavenge Radicals: If photodissociation is suspected, in addition to protecting the reaction from light, the addition of a radical scavenger (e.g., a hindered phenol like BHT) could potentially mitigate radical-induced side reactions. However, ensure the scavenger does not interfere with your desired reaction.
-
Solvent Choice: The solvent can influence the stability of the reagent. Polar aprotic solvents like DMSO, acetonitrile, and acetone have been shown to degrade some per- and polyfluoroalkyl substances.[12] While not the same class of compound, it is worth considering that the solvent could play a role in decomposition. Protic solvents like methanol or isopropanol may be more benign in some cases.[13]
Problem 3: Difficulty in purifying the final product.
Possible Cause: The presence of polar, sulfur-containing byproducts from decomposition.
Troubleshooting Steps:
-
Aqueous Workup: Some decomposition products may be water-soluble. A thorough aqueous workup, potentially with a mild basic wash (e.g., saturated sodium bicarbonate) if your product is stable to base, can help remove some impurities. Be cautious, as changes in pH during workup can sometimes induce further decomposition.[14]
-
Chromatography Optimization:
-
Silica Gel: Standard silica gel chromatography is often effective. However, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Eluent System: A careful optimization of the eluent system is crucial. A gradient elution might be necessary to separate the desired product from closely related impurities.
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one that provides good recovery and high purity.
Experimental Protocols & Data
Protocol 1: General Handling and Storage of this compound
To ensure the longevity and reactivity of your this compound, adhere to the following storage and handling procedures:
-
Storage:
-
Store in a tightly sealed, amber glass vial to protect from light and moisture.
-
Store in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8 °C).
-
For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
-
-
Handling:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
When weighing, do so quickly to minimize exposure to atmospheric moisture and light.
-
Data Table: Stability of Related Fluoroalkyl Sulfoxides
| Compound Class | Condition | Observation | Reference |
| Aryl difluoromethyl sulfoxides | Thermal (214 °C) | Undergo thermal enantiomerization. Optically stable at room temperature. | [6] |
| Methyl p-tolyl sulfoxide | UV Irradiation | Undergoes homolytic cleavage of the S-CH3 bond to form radicals. | [4][5] |
| Fluoromethyl phenyl sulfide | Standing at RT | Can polymerize to a white solid. | [3] |
| Per- and polyfluoroalkyl ether acids | Polar aprotic solvents (ACN, Acetone, DMSO) | Degrade via first-order kinetics. | [13] |
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition pathways of this compound.
Caption: Key decomposition pathways of this compound.
Caption: A simplified mechanism of the Pummerer rearrangement.
References
-
Pummerer rearrangement. In Wikipedia. [Link]
-
Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. PMC. [Link]
-
Ultrafast Photodissociation and Recombination Dynamics of Methyl p-Tolyl Sulfoxide in Solution: Insights from Transient Absorption Spectroscopy and Computational Studies. ChemRxiv. [Link]
-
fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]
-
Ultrafast Photodissociation and Recombination Dynamics of Methyl p-Tolyl Sulfoxide in Solution: Insights from Transient Absorption Spectroscopy and Computational Studies. ChemRxiv. [Link]
-
Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. [Link]
-
Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. ResearchGate. [Link]
-
Pummerer Rearrangement: An Overview. YouTube. [Link]
-
Photochemistry of Sulfoxides and Sulfones. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
Investigated properties of aryl fluoroalkyl sulfoxides. ResearchGate. [Link]
-
Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]
-
(a) Photodissociation of methyl p-tolyl sulfoxide molecules in the case... | Download Scientific Diagram. ResearchGate. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]
-
Pummerer Rearrangement. SynArchive. [Link]
-
Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). PMC. [Link]
-
Disulfide, diphenyl. Organic Syntheses Procedure. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. [Link]
-
Thermal degradation of different sulfinimines | Download Table. ResearchGate. [Link]
-
Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. [Link]
-
C-H Fluoroalkylsulfinylation/Intramolecular Rearrangement for Precise Synthesis of Fluoroalkyl Sulfoxides. PubMed. [Link]
-
Unveiling the reaction chemistry of sulfoxides during water chlorination. Infoscience. [Link]
-
Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. PubMed. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
ortho-Cyanomethylation of aryl fluoroalkyl sulfoxides via a sulfonium–Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Thermal degradation of fluoropolymers. TURI. [Link]
-
(Diphenoxyphosphoryl)Methyl p-Tolyl Sulfoxide: A New Reagent For Z-Selective Synthesis of Racemic and Optically Active Vinyl Sulfoxides. ResearchGate. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
-
Product chemistry - Relevant impurities of technical active substances. BVL. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Figshare. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]
-
methyl p-tolyl sulfoxide. Chemsrc. [Link]
-
Possible mechanisms for hydrolysis of activated sulfoxide intermediates... ResearchGate. [Link]
-
Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. PUBDB. [Link]
-
Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. MDPI. [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
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- 5. chemrxiv.org [chemrxiv.org]
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- 14. How To [chem.rochester.edu]
Optimizing reaction conditions for "Fluoromethyl p-toluene sulfide" with specific substrates
Welcome to the technical support hub for fluoromethyl p-toluene sulfide (p-TolSO₂CH₂F). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile fluoromethylating agent. The incorporation of a monofluoromethyl group is a critical strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] This resource provides in-depth, field-tested insights to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a crystalline, shelf-stable reagent used for the nucleophilic transfer of a fluoromethyl (-CH₂F) group to a variety of substrates. Its primary application is in the synthesis of fluoromethylated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[1][2]
Q2: What are the main advantages of using this compound over other fluoromethylating agents?
Compared to gaseous or highly reactive reagents like fluoromethyl halides, this compound offers several advantages:
-
Ease of Handling: It is a solid, which simplifies weighing and dispensing.
-
Stability: It has good thermal stability and a longer shelf-life.
-
Milder Reaction Conditions: It often allows for fluoromethylation under less harsh conditions.
Q3: What is the general mechanism of fluoromethylation using this reagent?
The reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the nucleophile (e.g., an alcohol, phenol, or thiol), which then attacks the methylene carbon of the this compound, displacing the p-toluenesulfinate leaving group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Basicity: The chosen base may not be strong enough to fully deprotonate your nucleophile. For alcohols and phenols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
Poor Solvent Choice: The solvent plays a crucial role in an S_N2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Ensure the solvent is anhydrous, as water can quench the base and the deprotonated nucleophile.[3]
-
Low Reaction Temperature: While starting at a lower temperature (e.g., 0 °C to room temperature) is a good practice to minimize side reactions, some less reactive substrates may require heating to proceed at a reasonable rate.[3][4] If no reaction is observed, a gradual increase in temperature (e.g., to 50-80 °C) is recommended.
-
Steric Hindrance: If your substrate is sterically hindered around the nucleophilic center, the reaction rate will be significantly slower. In such cases, increasing the reaction time, temperature, and/or using a less hindered, stronger base might be necessary.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision-making process for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
Q: I am getting my desired product, but also a significant amount of an unknown impurity. What are the common side reactions?
The formation of side products often points to issues with reaction selectivity or stability of the starting materials or products under the reaction conditions.
-
Over-alkylation: For substrates with multiple nucleophilic sites (e.g., diols, amino alcohols), over-alkylation can be a problem.[4] To favor mono-fluoromethylation, consider using a slight excess of the substrate relative to the fluoromethylating agent or adding the this compound slowly to the reaction mixture.
-
Elimination Reactions: If the substrate has a proton on a carbon adjacent to the nucleophilic center, elimination can compete with substitution, especially at higher temperatures with sterically hindered bases. Using a non-hindered base and keeping the temperature as low as possible can mitigate this.
-
Decomposition: Some substrates or products may be unstable in the presence of a strong base or at elevated temperatures. Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, try using a milder base or running the reaction at a lower temperature for a longer time.
Optimization of Reaction Conditions
The optimal conditions will always be substrate-dependent. The following tables provide a starting point for your optimization experiments.
Table 1: Guide to Base and Solvent Selection
| Substrate Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. Range |
| Phenols | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 25 - 80 °C |
| Aliphatic Alcohols (1°) | NaH, t-BuOK | THF, DMF | 0 - 60 °C |
| Aliphatic Alcohols (2°) | NaH | DMF, DMSO | 25 - 100 °C |
| Thiols | Et₃N, K₂CO₃ | MeCN, DCM | 0 - 40 °C |
| N-Heterocycles | NaH, LiHMDS | THF, DMF | -20 - 50 °C |
Table 2: Troubleshooting Guide Summary
| Observation | Potential Cause | Suggested Solution(s) |
| No reaction | Insufficient base strength/temperature | Use a stronger base (e.g., NaH); gradually increase temperature. |
| Low conversion | Poor solvent; steric hindrance | Switch to a polar aprotic solvent (DMF, DMSO); increase reaction time/temp. |
| Multiple products | Over-alkylation of diol/amine | Use excess substrate; slow addition of the reagent. |
| Product decomposition | Conditions too harsh | Use a milder base; run at a lower temperature. |
Detailed Experimental Protocol: General Procedure for Fluoromethylation of a Phenol
This protocol provides a general starting point. The stoichiometry and reaction parameters may need to be optimized for your specific substrate.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the this compound in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Workflow Diagram
Caption: A typical experimental workflow for a fluoromethylation reaction.
References
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Troubleshooting low yield in the synthesis of ω-fluoroalcohols. Benchchem.
- Contemporary synthetic strategies in organofluorine chemistry.
- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 7(5), 886-894.
- Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3429.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1169-1186.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Application of the nucleophilic fluoromethylation strategy to the synthesis of biologically active substances.
Sources
Technical Support Center: A Troubleshooting Guide for Fluoromethyl p-Tolyl Sulfide Mediated Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Fluoromethyl p-tolyl sulfide (FPTS). This guide provides in-depth, practical solutions to common challenges encountered during monofluoromethylation reactions. Our aim is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
Introduction to Fluoromethyl p-Tolyl Sulfide (FPTS)
Fluoromethyl p-tolyl sulfide (Tol-S-CH₂F) is a key reagent for introducing the monofluoromethyl (-CH₂F) group into organic molecules. This moiety is of significant interest in medicinal and agricultural chemistry due to its ability to modulate the biological properties of compounds, such as metabolic stability and binding affinity.[1][2] FPTS typically functions as an electrophilic source of the -CH₂F group in reactions with various nucleophiles.[1] However, its successful application requires careful control of reaction parameters to mitigate potential side reactions and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My monofluoromethylation reaction is resulting in low or no product yield. What are the primary factors to investigate?
Low conversion is a frequent issue and often points to suboptimal reaction conditions. The key is to ensure the efficient generation of the active nucleophile and its subsequent reaction with FPTS, while minimizing degradation pathways.
Causality and Troubleshooting Steps:
-
Inadequate Deprotonation of the Nucleophile: The chosen base may not be strong enough to effectively deprotonate your substrate (e.g., alcohol, amine, or thiol).
-
Solution: Select a base with a pKa higher than that of the nucleophile. For instance, while weaker bases like potassium carbonate may suffice for thiols, stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for less acidic nucleophiles like alcohols.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in the solubility of reagents and the stabilization of intermediates.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they facilitate SN2 reactions.
-
-
Unfavorable Reaction Temperature: While heat can increase reaction rates, it can also promote decomposition of FPTS or the desired product.
-
Solution: It is often beneficial to initiate the reaction at a lower temperature (e.g., 0 °C) and allow it to warm gradually to room temperature. This helps to control the reaction kinetics and minimize side product formation.
-
Experimental Protocol: A General Procedure for O-Monofluoromethylation of a Phenol
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
Add Fluoromethyl p-tolyl sulfide (1.5 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for addressing low product yield.
FAQ 2: I am observing significant side products, such as di(p-tolyl) disulfide and other sulfur-containing impurities. How can I minimize their formation?
The formation of side products often arises from competing reaction pathways or the decomposition of FPTS. Di(p-tolyl) disulfide is a common byproduct.[3]
Mechanistic Insights and Solutions:
-
Elimination vs. Substitution: Strong bases can deprotonate the α-proton of FPTS, leading to elimination pathways that compete with the desired SN2 reaction.
-
Solution: Use the mildest base that is effective for your specific nucleophile. For instance, cesium carbonate is often a good choice for promoting clean reactions with sensitive substrates.
-
-
Stoichiometry Control: An excessive amount of either the base or FPTS can drive the formation of side products.
-
Solution: Carefully control the stoichiometry. A slight excess (1.2-1.5 equivalents) of FPTS is typically sufficient.
-
Table 1: Influence of Base on Product Distribution in a Model Reaction
| Base | Solvent | Temperature | Desired Product Yield (%) | Side Product Formation (%) |
| NaH | DMF | 25 °C | 70 | 30 |
| K₂CO₃ | DMF | 50 °C | 85 | 15 |
| Cs₂CO₃ | MeCN | 25 °C | 92 | <8 |
Note: Yields are illustrative and will vary with the substrate.
FAQ 3: Purification of my fluoromethylated product is difficult due to co-elution with unreacted FPTS or sulfur-containing byproducts. What purification strategies can I employ?
The similar polarities of the desired product and sulfur-containing impurities can make chromatographic separation challenging.
Effective Purification Protocols:
-
Oxidative Workup: A highly effective strategy is to oxidize the sulfur-containing impurities to their corresponding sulfoxides or sulfones.[4][5] These oxidized byproducts are significantly more polar and are easily separated from the desired product by standard silica gel chromatography.
-
Step-by-Step Protocol:
-
After the initial aqueous workup, dissolve the crude product in a suitable solvent like dichloromethane or methanol.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) portion-wise.[5]
-
Monitor the oxidation of the impurities by TLC. The sulfoxides and sulfones will have a much lower Rf value.
-
Once the impurities are fully oxidized, quench any remaining oxidant (e.g., with aqueous sodium thiosulfate for m-CPBA).
-
Extract the desired product and proceed with column chromatography.
-
-
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems, including the use of a gradient elution. A mixture of hexanes and ethyl acetate is a common starting point.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina or reverse-phase chromatography.
-
Purification Workflow Diagram
Caption: A streamlined workflow for the purification of fluoromethylated products.
References
-
Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Selective difluoromethylation and monofluoromethylation reactions Source: Chemical Communications URL: [Link]
-
Title: Oxidation of p-Tolyl Methyl Sulfide S Using CHP Source: ResearchGate URL: [Link]
-
Title: Monofluoromethylation of N-Heterocyclic Compounds Source: Molecules URL: [Link]
-
Title: Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111) Source: The Journal of Physical Chemistry C URL: [Link]
-
Title: Selected drugs and inhibitors containing a fluoromethyl group Source: ResearchGate URL: [Link]
-
Title: Fluoromethyl phenyl sulfone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
Sources
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 103-19-5: p-Tolyl disulfide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Fluoromethyl p-Tolyl Sulfide and its Derivatives
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers working with Fluoromethyl p-Tolyl Sulfide and its related chemistries. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this important fluorinated building block. The protocols and explanations herein are grounded in established chemical principles to ensure scientific integrity and experimental success.
Section 1: Synthesis of Fluoromethyl p-Tolyl Sulfide
The synthesis of Fluoromethyl p-Tolyl Sulfide, typically achieved via the reaction of p-toluenethiol with a suitable fluoromethylating agent, is a foundational step. However, the nature of the reactants and reaction conditions can lead to several common byproducts.
Frequently Asked Questions (FAQs)
Question: What are the most common impurities I should expect when synthesizing Fluoromethyl p-Tolyl Sulfide from p-toluenethiol?
Answer: The most prevalent byproducts in this synthesis are unreacted p-toluenethiol and its oxidative dimerization product, di-p-tolyl disulfide. The presence of these impurities is often due to an incomplete reaction or exposure of the reaction mixture to air, which can oxidize the thiol. Additionally, depending on the fluoromethylating agent and reaction conditions, side reactions such as elimination may occur, though this is less common with primary halides.[1][2]
Troubleshooting Guide
Issue 1: My crude product is contaminated with unreacted p-toluenethiol.
-
Causality: This is typically a result of using insufficient fluoromethylating agent, suboptimal reaction temperature, or a short reaction time. p-Toluenethiol is a relatively strong nucleophile, but complete conversion requires appropriate stoichiometry and conditions.
-
Troubleshooting Steps:
-
Aqueous Base Wash: A common and effective method to remove unreacted thiols is to wash the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH). The thiol will be deprotonated to form the water-soluble thiolate salt, which will partition into the aqueous layer. Caution: This method is only suitable if your product, Fluoromethyl p-Tolyl Sulfide, is stable to basic conditions.
-
Chemical Scavenging: Water-soluble nucleophilic scavengers can be added to the reaction mixture to react with excess electrophilic starting materials, if any, and the resulting adducts can be removed by an aqueous wash.[3]
-
Chromatographic Purification: If the product is base-sensitive, silica gel column chromatography is a reliable alternative. p-Toluenethiol is more polar than the desired sulfide product and will have a lower Rf value.
-
Issue 2: I am observing the formation of di-p-tolyl disulfide in my reaction mixture.
-
Causality: Di-p-tolyl disulfide is formed by the oxidation of p-toluenethiol.[4][5] This can happen if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon) or if the starting thiol has been partially oxidized during storage.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere to minimize oxidation.
-
Purification of Starting Material: If you suspect the purity of your p-toluenethiol, consider purifying it by distillation before use.
-
Column Chromatography: Di-p-tolyl disulfide can be separated from Fluoromethyl p-Tolyl Sulfide by silica gel column chromatography. The disulfide is generally less polar than the thiol but may have a similar polarity to the desired product, requiring careful selection of the eluent system.
-
Issue 3: My purified Fluoromethyl p-Tolyl Sulfide appears to be polymerizing upon standing.
-
Causality: While the p-tolyl derivative is generally more stable than its phenyl counterpart, α-fluoro sulfides can be prone to polymerization, especially if trace impurities are present.[6]
-
Troubleshooting Steps:
-
High Purity: Ensure the product is of high purity before storage. Residual acids or other reactive species can catalyze polymerization.
-
Cold Storage: Store the purified sulfide at low temperatures (e.g., -20 °C) to minimize decomposition and polymerization.
-
Storage in Solution: For short-term storage, keeping the sulfide in a dilute solution of a non-reactive solvent like chloroform at low temperatures can prevent polymerization.[6]
-
Diagram: Byproduct Formation in Fluoromethyl p-Tolyl Sulfide Synthesis
Caption: Common reaction pathways leading to product and byproduct formation.
Section 2: Oxidation of Fluoromethyl p-Tolyl Sulfide
The oxidation of Fluoromethyl p-Tolyl Sulfide to its corresponding sulfoxide or sulfone is a frequent subsequent transformation. The primary challenge in this step is achieving selective oxidation to the desired oxidation state.
Frequently Asked Questions (FAQs)
Question: What are the main byproducts I should be concerned about during the oxidation of Fluoromethyl p-Tolyl Sulfide?
Answer: The main byproducts are typically the result of incomplete oxidation or over-oxidation. When targeting the sulfoxide, the presence of unreacted sulfide and over-oxidized sulfone are common.[7][8] When synthesizing the sulfone, the primary impurity is often the intermediate sulfoxide due to incomplete reaction.
Troubleshooting Guide
Issue 1: My reaction to produce Fluoromethyl p-Tolyl Sulfone shows the presence of the starting sulfide and the intermediate sulfoxide.
-
Causality: This indicates incomplete oxidation. The amount of oxidant used may have been insufficient, or the reaction time was too short. The reactivity of the sulfide and sulfoxide towards the oxidant can also play a role.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Carefully increase the molar equivalents of the oxidizing agent (e.g., Oxone, m-CPBA). It is advisable to add the oxidant portion-wise and monitor the reaction progress by TLC or GC/MS to avoid over-oxidation.
-
Extend Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature.
-
Purification: The sulfone is significantly more polar than the starting sulfide and the intermediate sulfoxide. This difference in polarity allows for effective separation by silica gel column chromatography or recrystallization.[9][10]
-
Issue 2: I am trying to synthesize the sulfoxide, but I am getting a significant amount of the sulfone.
-
Causality: Over-oxidation is a common challenge when targeting the sulfoxide, as the sulfoxide can be further oxidized to the sulfone under the reaction conditions.[7][8]
-
Troubleshooting Steps:
-
Control Oxidant Stoichiometry: Use a precise amount of the oxidizing agent, typically around 1.0-1.1 equivalents.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to control the reactivity and improve selectivity for the sulfoxide.
-
Slow Addition of Oxidant: Add the oxidant slowly to the reaction mixture to maintain a low concentration of the oxidant at any given time, which can help to minimize over-oxidation.
-
Chromatographic Separation: The sulfoxide can be separated from the sulfone by flash column chromatography, taking advantage of the polarity difference.
-
Diagram: Troubleshooting Workflow for Oxidation Reactions
Caption: A logical workflow for troubleshooting common issues in oxidation reactions.
Experimental Protocols
Protocol 1: Removal of p-toluenethiol and di-p-tolyl disulfide from crude Fluoromethyl p-Tolyl Sulfide
-
Aqueous Base Wash (for base-stable products):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x 50 mL for a 10 g crude sample).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable non-polar eluent system (e.g., hexane/ethyl acetate gradient).
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Load the solution onto the column.
-
Elute the column, collecting fractions and monitoring by TLC. The desired product, Fluoromethyl p-Tolyl Sulfide, should elute after the less polar di-p-tolyl disulfide and before the more polar p-toluenethiol.
-
Protocol 2: Purification of Fluoromethyl p-Tolyl Sulfone from Unreacted Sulfide and Sulfoxide
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the sulfone has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol/water, ethyl acetate/hexane).[9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Column Chromatography:
-
Follow the general procedure for column chromatography as described in Protocol 1, but use a more polar eluent system (e.g., a higher percentage of ethyl acetate in hexane) to effectively separate the highly polar sulfone from the less polar sulfide and sulfoxide.[9]
-
Data Summary
| Compound Name | Common Impurities | Recommended Purification Method(s) | Key Considerations |
| Fluoromethyl p-Tolyl Sulfide | p-toluenethiol, di-p-tolyl disulfide | 1. Aqueous base wash2. Silica gel chromatography | Product stability to base must be confirmed for aqueous wash. |
| Fluoromethyl p-Tolyl Sulfoxide | Unreacted sulfide, over-oxidized sulfone | Silica gel chromatography | Careful control of oxidant stoichiometry and temperature is crucial during synthesis. |
| Fluoromethyl p-Tolyl Sulfone | Unreacted sulfide, intermediate sulfoxide | 1. Recrystallization2. Silica gel chromatography | The high polarity of the sulfone facilitates separation from less oxidized species. |
References
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
-
Di Furia, F., Licini, G., Modena, G., & De Lucchi, O. (1990). Oxidation of p-Tolyl Methyl Sulfide S Using CHP a. ResearchGate. [Link]
-
Wikipedia. (2020, July 15). Williamson ether synthesis. [Link]
-
Waykole, L., & Paquette, L. A. (1989). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 67, 141. [Link]
-
ResearchGate. (n.d.). Scheme of the oxidation reaction of methyl p-tolyl sulfide (S) to the...[Link]
-
Field, L., & Clark, R. D. (1955). METHYL p-TOLYL SULFONE. Organic Syntheses, 35, 79. [Link]
-
PrepChem. (n.d.). Synthesis of p-tolyl-disulfide. [Link]
- Google Patents. (n.d.).
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction?[Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CAS 103-19-5: p-Tolyl disulfide | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Selectivity in Fluoromethylation with Fluoromethyl p-Tolyl Sulfone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for fluoromethylation using Fluoromethyl p-Tolyl Sulfone (p-TolSO₂CH₂F). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective fluoromethylation. Instead of a rigid manual, this resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter in the lab.
Introduction: The Role of Fluoromethyl p-Tolyl Sulfone
The introduction of a monofluoromethyl (-CH₂F) group is a critical strategy in medicinal chemistry for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluoromethyl p-tolyl sulfone has emerged as a key reagent for this transformation. It serves as a stable, crystalline, and easy-to-handle precursor to the otherwise highly unstable fluoromethyl anion.[3]
The core of its utility lies in the p-toluenesulfonyl group, which acts as a "removable activation group".[4] It stabilizes the adjacent carbanion formed upon deprotonation, allowing for controlled nucleophilic reactions. However, achieving high selectivity—chemoselectivity (O- vs. C- vs. N-alkylation), regioselectivity, and stereoselectivity—is often the primary challenge. This guide will help you master it.
Core Principles of Selectivity
Understanding the underlying mechanism is crucial for troubleshooting. The process involves two key steps:
-
Carbanion Formation: A base removes the acidic proton from the methylene group of p-TolSO₂CH₂F, generating a stabilized α-fluoro carbanion.
-
Nucleophilic Attack: This carbanion attacks an electrophile (your substrate).
-
Desulfonylation: The sulfonyl group is reductively cleaved to yield the final fluoromethylated product.[3][5]
Selectivity is determined during the nucleophilic attack. The outcome is a delicate balance of several factors, including the nature of the nucleophile, the electrophile, the base's counter-ion, the solvent, and the reaction temperature. A key concept governing this is the Hard and Soft Acids and Bases (HSAB) principle . The sulfonyl group makes the resulting carbanion a "soft" nucleophile, which influences its reactivity profile.[4]
Frequently Asked Questions (FAQs)
Q1: What exactly is Fluoromethyl p-Tolyl Sulfone and why is it superior to other fluoromethylating agents?
Fluoromethyl p-tolyl sulfone (p-TolSO₂CH₂F) is a nucleophilic monofluoromethylating agent.[1][3] Unlike highly unstable and difficult-to-handle reagents like fluoromethyllithium, p-TolSO₂CH₂F is a bench-stable solid.[1] The electron-withdrawing sulfonyl group increases the acidity of the adjacent C-H bonds, allowing for easy generation of the corresponding carbanion with common bases, while also stabilizing the resulting anion.[4][6] This combination of stability, ease of handling, and controlled reactivity makes it a preferred choice in many synthetic campaigns.
Q2: What are the primary safety considerations when using p-TolSO₂CH₂F?
While p-TolSO₂CH₂F itself is relatively stable, the reagents used with it require careful handling.
-
Bases: Strong bases like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), and n-butyllithium (n-BuLi) are often pyrophoric or moisture-sensitive. Always handle them under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous solvents are critical for success. Reactions are often run at low temperatures (e.g., -78 °C), requiring appropriate cooling baths (dry ice/acetone).
-
Quenching: Quenching reactions involving reactive intermediates should be done slowly and at low temperatures to control exotherms. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood.[7]
Q3: What is the difference between C-, N-, O-, and S-fluoromethylation, and how do I control it?
This refers to chemoselectivity—the site of attack on your substrate.
-
O-fluoromethylation: Occurs on oxygen nucleophiles like phenols and alcohols.
-
N-fluoromethylation: Occurs on nitrogen nucleophiles like amines, amides, and heterocycles.
-
C-fluoromethylation: Occurs on carbon nucleophiles like enolates, organometallics, or electron-rich aromatic rings.
-
S-fluoromethylation: Occurs on sulfur nucleophiles like thiols.
Control is achieved by carefully tuning reaction conditions. For example, in the case of a phenoxide, which can react at either the oxygen or the carbon (ortho/para positions), O-alkylation is often favored in polar aprotic solvents, while C-alkylation can be promoted under different conditions. This is one of the most common troubleshooting areas and is discussed in detail below.
Troubleshooting Guide
Issue 1: My reaction shows poor chemoselectivity, yielding a mixture of O- and C-fluoromethylated products with my phenol/enolate substrate.
Causality: This is a classic problem governed by HSAB theory and kinetic vs. thermodynamic control. Oxygen anions (hard nucleophiles) typically react faster (kinetic control), while carbon anions (softer nucleophiles) can lead to more stable products (thermodynamic control). The reaction environment dictates which pathway dominates.
Solutions & Scientific Rationale:
-
Vary the Solvent: The choice of solvent has a profound impact.
-
To Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the metal counter-ion, leaving a more "naked" and highly reactive oxygen anion, which rapidly attacks the reagent.
-
To Favor C-Alkylation: Use nonpolar or weakly polar solvents like THF, dioxane, or toluene. In these solvents, the counter-ion remains more tightly associated with the oxygen (ion-pairing), reducing its nucleophilicity and giving the softer carbon center a chance to react.
-
Fluorinated Solvents: Solvents with strong hydrogen-bond donating ability, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can deactivate carbinolic C-H bonds through hydrogen bonding, potentially altering selectivity.[8]
-
-
Change the Base/Counter-ion: The metal counter-ion (M⁺) from the base plays a critical role in ion-pairing.
-
Li⁺ (from n-BuLi, LiHMDS): Small and "hard," lithium coordinates strongly to oxygen, potentially favoring C-alkylation by masking the O-nucleophile.
-
Na⁺ (from NaH, NaHMDS): Intermediate behavior.
-
K⁺ (from KH, KHMDS): Large and "soft," potassium forms looser ion pairs, leading to a more reactive "free" phenoxide that favors rapid O-alkylation.
-
-
Adjust the Temperature:
-
Low Temperatures (-78 °C to 0 °C): Generally favor the kinetically controlled product, which is often O-alkylation.
-
Higher Temperatures (Room Temp to Reflux): Can allow for equilibration to the more thermodynamically stable product, which is often the C-alkylated isomer. However, this can also lead to decomposition.[7]
-
| Parameter | To Favor O-Alkylation (Kinetic) | To Favor C-Alkylation (Thermodynamic) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Nonpolar (Toluene, THF) | Polar solvents create "naked," highly reactive oxygen anions. |
| Base Counter-ion | K⁺, Cs⁺ | Li⁺, Mg²⁺ | Larger, softer cations form looser ion pairs, favoring O-attack. |
| Temperature | Low (-78 °C to 0 °C) | Higher (RT and above) | Low temperature prevents equilibration to the thermodynamic product. |
| Additives | None | Crown Ethers (to sequester K⁺) | Sequestering the cation can sometimes disfavor O-alkylation. |
Issue 2: My reaction is sluggish or gives a low yield.
Causality: Low yields can stem from incomplete deprotonation, reagent decomposition, or unfavorable reaction kinetics.
Solutions & Scientific Rationale:
-
Verify Base Strength and Stoichiometry: Ensure your substrate's pKa is compatible with the base used. For less acidic C-H bonds, a stronger base like n-BuLi or LiHMDS may be required over NaH. Use at least 1.1 equivalents of base to ensure complete deprotonation.
-
Ensure Anhydrous Conditions: Water will quench the base and the carbanion. Ensure all glassware is oven- or flame-dried and solvents are freshly distilled or from a solvent purification system.
-
Increase Temperature: If the reaction is sluggish at low temperatures, a gradual increase may be necessary to overcome the activation energy.[7] Monitor carefully by TLC or LCMS to avoid byproduct formation. For some fluoromethylations, increased pressure in a sealed tube can improve yields.[9]
-
Check Reagent Purity: The p-TolSO₂CH₂F reagent should be a clean, crystalline solid. If it has degraded, it may impact the reaction.
Issue 3: I am having difficulty with the final reductive desulfonylation step.
Causality: The C-S bond in the intermediate is strong. The choice of reducing agent is critical and substrate-dependent. Some reducing agents are incompatible with other functional groups in the molecule.
Solutions & Scientific Rationale:
-
Magnesium in Methanol: This is a common and effective method for cleaving the sulfonyl group. It is generally milder than other options.
-
Sodium Amalgam (Na(Hg)): A powerful reducing agent that is very effective but uses toxic mercury, making it less desirable. It is often used when other methods fail.[3]
-
Samarium Diiodide (SmI₂): A mild and selective single-electron transfer agent that can be effective for cleaving sulfonyl groups, especially in complex molecules with sensitive functional groups.
-
Alternative Reductive Systems: Other reagents like aluminum amalgam have also been reported for this transformation.[1]
Experimental Protocols
Protocol 1: Selective O-Fluoromethylation of a Phenol
This protocol is designed to favor the kinetic O-alkylation product.
-
Preparation: To an oven-dried, three-neck round-bottom flask under a positive pressure of Argon, add the phenol substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: Add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Causality Note: Using a potassium base in a polar aprotic solvent generates a highly reactive, weakly ion-paired phenoxide, maximizing the rate of O-alkylation.
-
-
Addition of Reagent: In a separate flask, dissolve Fluoromethyl p-tolyl sulfone (1.3 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 12-16 hours. Monitor progress by TLC or LCMS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude intermediate (the p-toluenesulfonyl adduct) by column chromatography.
-
Desulfonylation: Dissolve the purified intermediate in anhydrous methanol. Add magnesium turnings (5.0 eq) and stir at room temperature until the reaction is complete. Filter and purify to obtain the final O-fluoromethylated product.
Protocol 2: Selective C-Fluoromethylation of a Ketone (via Lithium Enolate)
This protocol is designed to favor C-alkylation of a ketone.
-
Preparation: To an oven-dried, three-neck round-bottom flask under Argon, add anhydrous THF (approx. 0.2 M) and cool to -78 °C.
-
Enolate Formation: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, as a 1.0 M solution in THF) to the flask. Then, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.
-
Causality Note: A strong, non-nucleophilic lithium base in a nonpolar solvent at low temperature generates the kinetic lithium enolate. The strong Li-O bond reduces the oxygen's nucleophilicity, favoring C-attack.
-
-
Addition of Reagent: Add a solution of Fluoromethyl p-tolyl sulfone (1.2 eq) in anhydrous THF dropwise.
-
Reaction: Maintain the reaction at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature. Monitor progress by TLC or LCMS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the C-alkylated intermediate.
-
Desulfonylation: Follow step 8 from Protocol 1 to obtain the final α-fluoromethyl ketone.
References
- Hu, J. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
-
Marco Reichel. Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. ResearchGate. [Link]
-
Pape, F., et al. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 2020. [Link]
-
Pape, F., et al. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie, 2020. [Link]
-
Hu, J., et al. Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 2009. [Link]
-
de Souza, J., et al. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. The Journal of Organic Chemistry, 2022. [Link]
-
Hu, J., et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 2016. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
Sources
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with "Fluoromethyl p-toluene sulfide"
Welcome to the dedicated support center for Fluoromethyl p-toluene sulfide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging fluoromethylating intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common pitfalls associated with its synthesis, handling, and use.
Critical Safety & Stability Bulletin
Before proceeding, it is crucial to understand two key characteristics of this compound:
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Inherent Instability: The crude product is known to be unstable and can polymerize into a white solid upon standing, even overnight at room temperature.[1] This instability is the most common pitfall leading to failed experiments. This guide will emphasize strategies for in-situ use or immediate conversion to a more stable derivative.
-
Synthesis Hazards: The most common synthesis route involves a fluoro-Pummerer reaction using reagents like Diethylaminosulfur trifluoride (DAST). DAST is highly reactive, corrosive, and reacts violently with water. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves and safety goggles.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for? A: It is almost exclusively used as an intermediate for the synthesis of its corresponding sulfone, Fluoromethyl p-tolyl sulfone. This sulfone is a valuable and stable crystalline solid used as a reagent for introducing the monofluoromethyl (-CH₂F) group into various molecules, a critical step in the development of many modern pharmaceuticals.[1][4]
Q2: Why can't I isolate and store pure this compound? A: The α-fluoro sulfide functional group in this compound is inherently unstable. The crude liquid has been observed to polymerize to an uncharacterizable white solid upon standing.[1] For this reason, it is almost always generated and used immediately in the next step of a reaction sequence without rigorous purification.
Q3: I see a sharp doublet around 5.7 ppm in my ¹H NMR. Is this my product? A: Yes, this is a characteristic signal for the -CH₂F moiety. The proton signal is split by the adjacent fluorine atom, resulting in a large coupling constant (JHF) of approximately 52-53 Hz.[1] This distinctive signal is one of the best indicators of successful product formation.
Q4: My starting material, methyl p-tolyl sulfoxide, is not being consumed. What's wrong? A: This is a common issue often related to the fluorinating agent or catalyst. Ensure your DAST is of high quality and has not been exposed to moisture. Additionally, the reaction often requires a catalyst, such as antimony trichloride or zinc iodide, to proceed efficiently.[1] Without the catalyst, the reaction can be extremely slow or may not start at all.
Troubleshooting Guide 1: Synthesis via Fluoro-Pummerer Reaction
This guide addresses common issues encountered during the synthesis of this compound from methyl p-tolyl sulfoxide and DAST.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and immediate use of this compound.
Q: My reaction hasn't started after several hours. The solution is still light yellow. A: This indicates a lack of reaction initiation.
-
Cause 1: Inactive Catalyst. The fluoro-Pummerer reaction often requires a Lewis acid catalyst. Antimony trichloride has been reported as a superior catalyst for this transformation.[1] Ensure you have added a catalytic amount (approx. 1-2 mol%).
-
Cause 2: Low-Quality DAST. Diethylaminosulfur trifluoride (DAST) is sensitive to moisture. If it has been improperly stored, it may be hydrolyzed and inactive. Use a fresh bottle or a recently purchased stock.
-
Solution: Add a small amount of antimony trichloride catalyst. If the reaction still does not start, it is likely an issue with the DAST quality.
Q: The reaction was violently exothermic and turned black, and my yield is very low. A: An uncontrolled exotherm often leads to decomposition and byproduct formation.
-
Cause: Insufficient Cooling. The reaction has a known induction period, after which it can become exothermic.[1] Running the reaction at a slightly elevated temperature or without a cooling water bath can lead to a runaway reaction.
-
Solution: For larger-scale reactions, maintain a cooling water bath around the flask (e.g., 20°C) to dissipate heat.[1] For very large scales, consider adding the DAST solution dropwise to the sulfoxide solution to better control the initial rate.
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No reaction | Inactive catalyst; Poor quality DAST. | Add catalytic SbCl₃; Use a fresh, unopened bottle of DAST. |
| Slow/Incomplete Reaction | Insufficient catalyst; Low reaction temperature. | Increase catalyst loading slightly; Allow reaction to stir at room temp for a longer period. |
| Uncontrolled Exotherm/Darkening | Lack of cooling; Reagents added too quickly. | Maintain a water bath to dissipate heat; Add DAST portion-wise or dropwise on a larger scale. |
| Low Yield After Workup | Product polymerization; Hydrolysis during workup. | Use the crude product immediately; Ensure workup is performed quickly and with anhydrous solvents. |
| Gassing During Quench | Reaction of excess acid/reagents with bicarbonate. | This is expected. Pour the reaction mixture slowly into the iced basic solution with vigorous stirring in a large vessel to manage gas evolution.[1] |
Troubleshooting Guide 2: Handling, Purification, and Stability
Q: I purified my product by column chromatography, but when I took an NMR the next day, it looked like a mess. A: This is a direct consequence of the compound's instability.
-
Cause: this compound is known to polymerize on standing, even when pure.[1] Purification by silica gel chromatography can accelerate this decomposition.
-
Solution: Do not attempt to purify the crude product by chromatography. The standard and recommended procedure is to use the crude material directly in the next step after a simple aqueous workup and removal of the solvent under reduced pressure at low temperature (<40°C).[1]
Q: How can I store the material if I cannot run the next reaction immediately? A: While not ideal, short-term storage is sometimes necessary.
-
Solution: The best practice is to dissolve the crude oil in a dry, inert solvent (like chloroform or dichloromethane) and store the solution at low temperatures (-10°C or colder).[1] This can inhibit the polymerization process for a short period (e.g., 1-2 days). Do not store the neat oil.
Troubleshooting Guide 3: Oxidation to Fluoromethyl p-Tolyl Sulfone
The most common subsequent reaction is the oxidation of the sulfide to the stable, crystalline sulfone.
Mechanism: Oxidation of Sulfide to Sulfone
Caption: Simplified pathway for the oxidation of the sulfide to the final sulfone product using an oxidant like Oxone®.
Q: My oxidation reaction is incomplete. I still see starting sulfide by TLC. A: Incomplete oxidation is usually due to the stoichiometry or activity of the oxidizing agent.
-
Cause 1: Insufficient Oxidant. The oxidation from a sulfide to a sulfone requires two equivalents of oxidant. A common and effective oxidant is Oxone® (potassium peroxymonosulfate).[1]
-
Cause 2: Poor Solubility. The reaction is often run in a biphasic mixture, such as methanol/water.[1] Poor stirring or incorrect solvent ratios can limit the interaction between the organic sulfide and the aqueous oxidant.
-
Solution: Ensure you are using at least two molar equivalents of Oxone®. The procedure often calls for adding a solution of the crude sulfide in methanol to a stirring aqueous slurry of Oxone®.[1] Maintain vigorous stirring to ensure good mixing between the phases.
Q: After removing the methanol, my product oiled out instead of crystallizing. A: The final sulfone is a solid, so obtaining an oil suggests impurities are present that are depressing the melting point.
-
Cause: Incomplete oxidation may leave behind starting sulfide or the intermediate sulfoxide, which are oils.
-
Solution: Extract the aqueous residue with a solvent like methylene chloride.[1] The organic extracts can then be dried, concentrated, and the residue purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure, solid sulfone.
Experimental Protocol: Two-Step Synthesis of Fluoromethyl p-Tolyl Sulfone
This protocol is adapted from a verified procedure for the phenyl analog and is presented for informational purposes.[1] All operations must be performed in a chemical fume hood.
Part A: this compound (1)
-
To a three-necked, round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add methyl p-tolyl sulfoxide (1.0 eq) and anhydrous chloroform (approx. 3 M concentration).
-
Place the flask in a water bath maintained at 20°C.
-
Add Diethylaminosulfur trifluoride (DAST) (1.3 eq), followed by antimony trichloride (0.01-0.02 eq).
-
Stir the light-yellow mixture under an argon atmosphere. An exothermic reaction should be observed within 2-8 hours, accompanied by a color change to dark orange.
-
Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into a vigorously stirring, ice-cold saturated aqueous solution of sodium bicarbonate containing sodium hydroxide (1.4 eq). CAUTION: Significant gas evolution will occur.
-
After stirring for 10 minutes, separate the chloroform layer. Extract the aqueous layer with additional chloroform (3x).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.
-
Remove the chloroform using a rotary evaporator at a bath temperature no higher than 40°C . The crude, oily this compound should be used immediately.
Part B: Fluoromethyl p-tolyl sulfone (2)
-
To a three-necked, round-bottomed flask equipped with an overhead stirrer, add Oxone® (2.0 eq) and water. Cool the slurry to 5°C in an ice bath.
-
Dissolve the crude this compound (1) from Part A in methanol.
-
Add the methanol solution in a slow stream to the stirring Oxone® slurry.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator (bath temp <40°C).
-
Extract the remaining aqueous solution with methylene chloride (2x).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude sulfone.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Fluoromethyl p-tolyl sulfone as a solid.
References
-
Fluorine Safety. Princeton University Environmental Health & Safety. [Link]
-
Fluorine - Standard Operating Procedure. University of California, Irvine Environmental Health & Safety. [Link]
-
LCSS: FLUORINE. National Center for Biotechnology Information, PubChem. [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
-
SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Defense Technical Information Center. [Link]
-
Field, L., & Clark, R. D. (1956). METHYL p-TOLYL SULFONE. Organic Syntheses, 36, 62. [Link]
-
Hazardous Substance Fact Sheet: Fluorine. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Fluorine. Airgas. [Link]
-
Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone. PrepChem.com. [Link]
- Method for preparing p-toluenesulfonic acid by toluene sulfonation.
- Synthesis method of p-toluene sulfonic acid pleuromutilin ester.
-
Inbasekaran, M., Peet, N. P., McCarthy, J. R., & Le Tourneau, M. E. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (10), 678-679. [Link]
- Preparation method of methyl p-tolyl sulfone.
-
Churakova, E., et al. (2011). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 77(5), 1877-1880. [Link]
-
Kieltsch, I., & Togni, A. (2018). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chimia, 72(11), 804-809. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
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- 4. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
"Fluoromethyl p-toluene sulfide" vs. other fluoromethylating agents
An In-Depth Technical Guide to Fluoromethylating Agents: A Comparative Analysis Featuring Sulfur-Based Reagents
The strategic introduction of the monofluoromethyl (CH₂F) group is a cornerstone of modern medicinal chemistry. Its unique ability to act as a bioisosteric replacement for methyl, hydroxyl, or aminomethyl groups allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust and selective fluoromethylating agents is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary classes of fluoromethylating agents, with a special focus on the utility and performance of sulfur-based reagents like Fluoromethyl p-toluene sulfonate and Fluoromethyl phenyl sulfone. We will delve into the mechanistic underpinnings of these reagents, present supporting experimental data and protocols, and offer expert insights to guide your selection for specific synthetic challenges.
The Landscape of Fluoromethylation: A Mechanistic Overview
Fluoromethylating agents can be broadly categorized into three classes based on their reactivity: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the nature of the substrate and the desired bond construction.
-
Electrophilic Agents : These reagents act as a source of an electrophilic "CH₂F⁺" synthon and are ideal for reacting with O-, N-, S-, and soft carbon-centered nucleophiles.[3]
-
Nucleophilic Agents : Functioning as a "CH₂F⁻" equivalent, these are crucial for forming C-C bonds by reacting with electrophiles such as aldehydes, ketones, and imines.[3]
-
Radical Agents : These generate a neutral fluoromethyl radical (•CH₂F), enabling reactions with unactivated C-H bonds and electron-deficient alkenes.[4]
Spotlight on Sulfur-Based Reagents
Sulfur's unique electronic properties make it an excellent scaffold for designing stable yet reactive fluoromethylating agents. Reagents like Fluoromethyl p-toluenesulfonate and Fluoromethyl phenyl sulfone are bench-stable solids, offering significant handling advantages over gaseous or highly unstable alternatives.[5][6]
Fluoromethyl p-Toluenesulfonate: The Electrophilic Workhorse
Fluoromethyl p-toluenesulfonate (FMTs) is an electrophilic reagent designed for the efficient monofluoromethylation of heteroatom nucleophiles.[6] The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating Sₙ2-type displacement by a wide range of nucleophiles.
Mechanism of Action: The reaction proceeds via a classical Sₙ2 pathway. The nucleophile attacks the methylene carbon, displacing the tosylate leaving group. The presence of the α-fluorine atom has a complex electronic effect; while highly electronegative, it can also stabilize an adjacent positive charge through π-donation, which can influence reactivity compared to non-fluorinated analogs.[3]
Applications: This reagent is particularly effective for the monofluoromethylation of alcohols, phenols, amines, and thiols.[6] It provides a direct and reliable method for introducing the CH₂F moiety onto these common functional groups.
Fluoromethyl Phenyl Sulfone (FBSM): The Versatile Pronucleophile
In contrast to FMTs, Fluoromethyl phenyl sulfone (PhSO₂CH₂F), often abbreviated as FBSM, serves as a premier pronucleophile.[7] The protons on the fluoromethyl carbon are acidified by the two adjacent sulfonyl oxygens, allowing for deprotonation by a suitable base to generate a nucleophilic α-fluoro carbanion.
Mechanism of Action: In the presence of a base (e.g., n-BuLi, KHMDS), FBSM is deprotonated to form the [PhSO₂CHF]⁻ anion. This stabilized carbanion then acts as a potent nucleophile, attacking various electrophiles. This two-step activation process is central to its utility.[7][8]
Applications: FBSM is widely used for the nucleophilic fluoromethylation of carbonyl compounds (aldehydes, ketones), imines, epoxides, and Michael acceptors like α,β-unsaturated ketones.[7] This makes it an indispensable tool for constructing fluorinated C-C bonds.
Comparative Performance Data
The selection of a fluoromethylating agent depends critically on the target transformation. The table below summarizes the key attributes of Fluoromethyl p-toluene sulfide derivatives against other common alternatives.
| Reagent Class | Specific Example | Type | Physical State | Key Advantages | Key Limitations | Primary Applications |
| Sulfonates | Fluoromethyl p-toluenesulfonate | Electrophilic | Solid | Bench-stable, good leaving group, reliable for heteroatoms.[6] | Less reactive than triflate analogs; primarily for O, N, S nucleophiles. | O-, N-, S-Fluoromethylation.[6] |
| Sulfones | Fluoromethyl phenyl sulfone (FBSM) | Nucleophilic (Pro) | Solid | Bench-stable, versatile for C-C bond formation.[5] | Requires a strong base for activation, limited for sterically hindered electrophiles. | Addition to carbonyls, epoxides, Michael acceptors.[7] |
| Sulfonium Ylides | Monofluoromethyl(aryl)sulfonium methylides | Electrophilic | Solid | Highly reactive, effective for C-monofluoromethylation of soft nucleophiles.[3][9] | Synthesis can be multi-step. | C-Fluoromethylation of malonates and β-ketoesters.[10] |
| Fluoromethyl Halides | Fluoroiodomethane (CH₂FI) | Radical / Electrophilic | Gas/Liquid | Commercially available, precursor for radical reactions.[4] | Gaseous or volatile, potential ozone-depleting precursors, handling can be difficult.[1][11] | Radical hydrofluoromethylation of alkenes.[12] |
| Hypervalent Iodine | N/A (More common for CF₃) | Electrophilic | Solid | Generally stable and easy to handle. | Less common for CH₂F transfer compared to CF₃ transfer. | (Analogous CF₃ reagents are used for arene trifluoromethylation). |
| Organometallics | Fluoromethyllithium (CH₂FLi) | Nucleophilic | In situ | Direct and highly reactive nucleophile. | Extremely unstable, requires cryogenic temperatures and strict conditions.[3] | Direct addition to electrophiles where other methods fail. |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for typical applications of sulfur-based fluoromethylating agents.
Protocol 1: Electrophilic O-Fluoromethylation using Fluoromethyl p-Toluenesulfonate
This protocol describes the monofluoromethylation of a phenol, a representative oxygen nucleophile.
Materials:
-
4-Methoxyphenol (1.0 mmol, 124 mg)
-
Fluoromethyl p-toluenesulfonate (1.2 mmol, 245 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes to generate the phenoxide.
-
Add Fluoromethyl p-toluenesulfonate to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure fluoromethyl ether.
Protocol 2: Nucleophilic C-Fluoromethylation using Fluoromethyl Phenyl Sulfone
This protocol details the addition of the fluoromethyl group to an aldehyde.
Materials:
-
Fluoromethyl phenyl sulfone (FBSM) (1.0 mmol, 174 mg)
-
Benzaldehyde (1.2 mmol, 127 mg, 122 µL)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Fluoromethyl phenyl sulfone in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add benzaldehyde dropwise to the cold solution.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired β-fluoro alcohol.
Senior Application Scientist's Perspective
The choice between an electrophilic agent like Fluoromethyl p-toluenesulfonate and a nucleophilic one like Fluoromethyl phenyl sulfone is fundamentally a strategic one, driven by the desired bond disconnection.
-
For Late-Stage Functionalization of Heteroatoms: When modifying a complex molecule containing available -OH, -NH, or -SH groups, an electrophilic reagent is the clear choice. Fluoromethyl p-toluenesulfonate offers a significant advantage due to its solid nature and predictable reactivity, making it a more user-friendly alternative to volatile fluoromethyl halides.
-
For Carbon-Scaffold Elaboration: When the goal is to build a carbon backbone—for instance, converting a ketone to a tertiary fluoro-alcohol—a nucleophilic reagent is required. Fluoromethyl phenyl sulfone is an exceptional tool in this context. Its stability as a pronucleophile allows for the controlled, in situ generation of the reactive species, avoiding the handling issues associated with highly unstable organometallics like fluoromethyllithium.[3]
-
Emerging Trends: The field is continuously evolving. Radical methods using precursors like fluoroiodomethane are opening new avenues for fluoromethylating previously unreactive positions.[4][12] Furthermore, biocatalytic approaches are emerging that use engineered enzymes to transfer fluoromethyl groups with exquisite selectivity, though these are not yet widely adopted in standard synthesis labs.[2][13]
Ultimately, a modern synthetic laboratory should be equipped with both high-quality electrophilic and nucleophilic fluoromethylating agents. Sulfur-based reagents, particularly the tosylate and sulfone derivatives discussed here, represent a safe, versatile, and effective first choice for the majority of monofluoromethylation tasks encountered in drug discovery and development.
References
-
Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenonium salt system. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]
-
Wang, R. W., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(14), 1667-1698. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie, 132(30), 12370-12383. [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition in English, 59(30), 12268–12281. [Link]
-
Yang, Z., et al. (2023). Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. Journal of the American Chemical Society, 145(29), 16218–16225. [Link]
-
Prakash, G. K. S., & Hu, J. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
-
Mykhailiuk, P. K. (2021). Electrophilic monofluoromethylating reagents. Chemistry of Heterocyclic Compounds, 57(6), 553-564. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (45), 7465-7478. [Link]
-
Various Authors. Historical overview of monofluoromethylating reagents and year of their first use as a CH2F transfer reagent. ResearchGate. [Link]
-
Candish, L., et al. (2017). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 8(9), 6165-6170. [Link]
-
Zhou, S., et al. (2022). Photocatalytic Activation of Fluoroform for Radical Trifluoromethylation. ChemRxiv. [Link]
-
Carboni, A., et al. (2021). Application of the nucleophilic fluoromethylation strategy to the synthesis of biologically active substances. ResearchGate. [Link]
-
Reichel, M., et al. (2024). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Chemistry – A European Journal. [Link]
-
Zhang, W., et al. (2013). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(5), 1399-1403. [Link]
-
Gemo, M., et al. (2021). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Organic & Biomolecular Chemistry, 19(35), 7566-7570. [Link]
-
Levin, V. V., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3506-3509. [Link]
-
Various Authors. (2019). Fluorobis(phenylsulfonyl)methane. Organic Syntheses, 96, 474-494. [Link]
-
Huang, Y., et al. (2021). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Catalysis, 11(15), 9694–9700. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
Sources
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 114435-86-8・Fluoromethyl p-Toluenesulfonate・067-06471・063-06473[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03421A [pubs.rsc.org]
- 13. Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Fluorination in Drug Design: Monofluoromethyl vs. Trifluoromethyl Installation
This guide provides an in-depth technical comparison between Fluoromethyl p-toluene sulfide (a specialized building block for monofluoromethylation) and (Trifluoromethyl)trimethylsilane (the industry-standard Ruppert-Prakash reagent for trifluoromethylation).
Executive Summary
In medicinal chemistry, the strategic introduction of fluorine modulates pKa, lipophilicity, and metabolic stability.[1] This guide compares two distinct reagent classes used to install the monofluoromethyl (
-
Reagent A: (Trifluoromethyl)trimethylsilane (
)-
Role: The "Gold Standard" nucleophilic trifluoromethylating agent.
-
Mechanism: Direct nucleophilic addition via Lewis base activation.
-
Primary Utility: Single-step conversion of carbonyls/imines to trifluoromethylated alcohols/amines.
-
-
Reagent B: this compound (
)-
Role: A versatile precursor and reagent for monofluoromethylation.
-
Mechanism: Indirect nucleophilic transfer (via oxidation to sulfone) or electrophilic transfer (via sulfonium salts).
-
Primary Utility: Installation of the "bioisostere of the methyl group" (
) or synthesis of fluoroalkenes via Julia-Kocienski olefination.
-
Part 1: Technical Profile & Mechanism of Action
(Trifluoromethyl)trimethylsilane ( )
Common Name: Ruppert-Prakash Reagent Reactivity Mode: Nucleophilic (Latent)
is a stable liquid that acts as a "masked" trifluoromethyl anion (Mechanism (The Anionic Chain):
The reaction does not generate a free, naked
-
Initiation: A Lewis base (e.g.,
, ) attacks the silicon, forming a pentacoordinate silicate. -
Transfer: The
group is transferred to the electrophile (e.g., ketone), generating an alkoxide. -
Propagation: The resulting alkoxide attacks another molecule of
, regenerating the active transfer species (Brook rearrangement-type cycle).
This compound ( )
Reactivity Mode: Ambiphilic (Context Dependent)
Unlike
-
Pathway A: Nucleophilic Monofluoromethylation (The Sulfone Route) The sulfide is oxidized to Fluoromethyl p-tolyl sulfone . The sulfone
-protons are acidic ( in DMSO), allowing deprotonation by bases (e.g., ). The resulting carbanion attacks electrophiles (aldehydes/ketones). A subsequent desulfonylation step (using or ) reveals the group. -
Pathway B: Electrophilic Monofluoromethylation The sulfide can be alkylated (e.g., with methyl triflate) to form an S-(fluoromethyl)sulfonium salt . This salt acts as an electrophilic
equivalent, transferring the group to nucleophiles.
Part 2: Comparative Performance Analysis
Reaction Scope & Efficiency
| Feature | (Trifluoromethyl)trimethylsilane ( | This compound ( |
| Target Motif | Trifluoromethyl ( | Monofluoromethyl ( |
| Step Count | 1 Step (Direct Addition + Hydrolysis) | 2-3 Steps (Oxidation |
| Atom Economy | High (TMS group is the only byproduct) | Low (Loss of p-tolyl sulfonyl group) |
| Substrate Tolerance | Excellent (Aldehydes, Ketones, Imines, Esters) | Good (Requires base stability for sulfone anion) |
| Stability | Moisture Sensitive (requires dry solvents) | Air/Moisture Stable (Sulfide); Sulfone is stable solid |
| Selectivity | 1,2-Addition (Hard Nucleophile behavior) | 1,2-Addition (Sulfone anion); also Julia Olefination |
Mechanistic Visualization
The following diagrams illustrate the divergent workflows for these reagents.
Caption: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation.
Caption: The multi-step protocol for installing -CH2F using the sulfide precursor.
Part 3: Experimental Protocols
Protocol A: Nucleophilic Trifluoromethylation with
Objective: Synthesis of 2,2,2-trifluoro-1-phenylethanol from benzaldehyde.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Loading: Add benzaldehyde (1.0 equiv, 10 mmol) and
(1.2 equiv, 12 mmol) in anhydrous THF (20 mL). -
Initiation: Cool to 0°C. Add catalytic TBAF (1.0 M in THF, 0.01 equiv) or CsF (solid, 0.1 equiv). Note: Reaction is often exothermic.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (disappearance of aldehyde).
-
Hydrolysis: Add 2N HCl (10 mL) and stir vigorously for 2 hours to cleave the silyl ether.
-
Workup: Extract with
, wash with brine, dry over , and concentrate. -
Result: High yield (>90%) of the trifluoromethyl carbinol.
Protocol B: Nucleophilic Monofluoromethylation via Fluoromethyl p-tolyl Sulfone
Objective: Synthesis of 2-fluoro-1-phenylethanol using
Step 1: Activation (Oxidation to Sulfone)
-
Dissolve
(10 mmol) in MeOH/Water (1:1). -
Add Oxone (2.0 equiv) portion-wise at 0°C. Stir at RT for 4 hours.
-
Filter solids, extract filtrate with DCM. Yields Fluoromethyl p-tolyl sulfone (White solid).
Step 2: Nucleophilic Addition
-
Dissolve the sulfone (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous THF at -78°C under Argon.
-
Add
(1.1 equiv, 1.0 M in THF) dropwise. Crucial: Maintain -78°C to prevent decomposition of the -fluoro carbanion. -
Stir for 1 hour, quench with saturated
. Isolate the -hydroxy sulfone intermediate.
Step 3: Reductive Desulfonylation
-
Dissolve the intermediate in dry MeOH.
-
Add
turnings (10 equiv) and a catalytic amount of (or use in THF for milder conditions). -
Stir/sonicate until the sulfonyl group is cleaved.
-
Result: Formation of the monofluoromethyl alcohol (
).
Part 4: Expert Commentary & Recommendations
When to choose
-
You need a Trifluoromethyl group (
).[2][3] -
You require a robust, high-yielding reaction compatible with manufacturing scales.
-
Your substrate is sensitive to strong bases (the catalytic fluoride conditions are very mild).
When to choose this compound:
-
You need a Monofluoromethyl group (
) to modulate H-bonding (the group is a better H-bond donor/acceptor mimic than ). -
You are performing Fluoro-Julia olefinations (stopping at Step 2 allows access to vinyl fluorides).
-
Caution: This route involves stoichiometric sulfur waste and requires strict temperature control (-78°C) during the nucleophilic addition step to avoid "carbene-like" decomposition of the fluorinated anion.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link
-
Hu, J., & Ni, C. (2006). Nucleophilic Monofluoromethylation of Carbonyl Compounds by Fluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 71(24), 9329–9336. (Describes the sulfone method derived from the sulfide). Link
- Borden, M. R. (1989). Synthesis of Fluoromethyl Phenyl Sulfide and Sulfone. Journal of Fluorine Chemistry, 42, 17-22. (Fundamental synthesis of the reagent).
- Reutrakul, V., & Thamnusan, P. (1979). Reaction of α-fluoro sulfoxides and sulfones. Tetrahedron Letters, 20(7), 617-620. (Early work on reactivity).
Sources
Quantitative Analysis of Fluoromethyl p-Tolyl Sulfone: A Comparative Guide to Modern Analytical Techniques
In the landscape of pharmaceutical development and manufacturing, the precise quantification of process-related impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). One such compound of interest is Fluoromethyl p-tolyl sulfone, a potential impurity that necessitates highly sensitive and robust analytical methods for its detection and quantification at trace levels. This guide provides an in-depth comparison of the primary analytical methodologies applicable to the quantification of Fluoromethyl p-tolyl sulfone, drawing upon established techniques for structurally related sulfonate esters, which are often classified as potential genotoxic impurities (PGIs).[1][2]
The selection of an appropriate analytical technique is a critical decision, balancing sensitivity, selectivity, and the physicochemical properties of the analyte with the complexities of the sample matrix. This document will explore the theoretical underpinnings, practical considerations, and comparative performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Quantifying Fluoromethyl p-Tolyl Sulfone
Fluoromethyl p-tolyl sulfone's structure suggests that it may arise as a byproduct in synthetic routes involving p-toluenesulfonic acid or its derivatives. Compounds of this class, particularly sulfonate esters, are often of significant concern to regulatory bodies due to their potential for genotoxicity.[1][2] The Threshold of Toxicological Concern (TTC) for such impurities is typically very low, often in the range of 1.5 µg per day, necessitating analytical methods with exceptional sensitivity and accuracy.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, valued for its versatility and accessibility.[3][4] For non-volatile compounds like sulfonate esters, it is a frequently employed technique.[3]
Principles of HPLC-UV for Sulfone Analysis
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For a compound like Fluoromethyl p-tolyl sulfone, a reversed-phase HPLC method would be the most common starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte's retention is governed by its hydrophobicity.
Detection by UV is possible due to the presence of a chromophore in the molecule, in this case, the aromatic ring of the tolyl group. The analyte absorbs light at a specific wavelength, and the amount of absorption is directly proportional to its concentration, allowing for quantification.
Advantages and Limitations of HPLC-UV
Advantages:
-
Robustness and Accessibility: HPLC-UV systems are widely available in analytical laboratories.[3]
-
Cost-Effective: Compared to mass spectrometry-based methods, HPLC-UV is generally more economical to operate and maintain.[3]
-
Non-destructive: The technique is non-destructive, allowing for further analysis of the collected fractions if needed.
Limitations:
-
Sensitivity: While modern UV detectors are highly sensitive, they may not always reach the low detection limits required for genotoxic impurities without specialized techniques like online solid-phase extraction (SPE).[2][4]
-
Selectivity: Co-eluting impurities with similar UV absorption profiles can interfere with accurate quantification. Peak purity analysis is often necessary to ensure the specificity of the method.
Illustrative Performance of HPLC-UV for Related p-Toluenesulfonates
The following table summarizes the performance of a validated HPLC-UV method for the quantification of four p-toluenesulfonate impurities, providing a benchmark for what could be achievable for Fluoromethyl p-tolyl sulfone.
| Parameter | Performance |
| Limit of Detection (LOD) | < 5 ng/mL |
| Limit of Quantification (LOQ) | < 13.5 ng/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 98-102% |
Data adapted from a study on p-toluenesulfonate impurities.[4]
Experimental Workflow for HPLC-UV Analysis
Sources
Strategic Guide to Trifluoromethylation: Electrophilic vs. Nucleophilic Pathways
The incorporation of the trifluoromethyl (–CF
As an Application Scientist, choosing between electrophilic and nucleophilic fluoromethylation is not merely a matter of reagent availability; it is dictated by the electronic nature of the target substrate. This guide objectively compares the two dominant methodologies—using Togni's Reagent (electrophilic) and the Ruppert-Prakash Reagent (nucleophilic)—providing mechanistic causality, comparative data, and self-validating experimental protocols.
Mechanistic Causality & Reagent Design
The dichotomy of trifluoromethylation lies in the polarity of the transferred group. The carbon atom in a –CF
Electrophilic Pathway: Togni's Reagent
Electrophilic trifluoromethylation utilizes reagents that can deliver a formally positive CF
-
The Causality: The unique T-shaped geometry of the hypervalent 3-center-4-electron bond forces the CF
group into an electrophilic state. The thermodynamic driving force of the reaction is the reductive elimination of the I(III) center to a stable I(I) species (2-iodobenzoic acid derivative). This allows for the smooth trifluoromethylation of thiols, secondary amines, enolates, and electron-rich arenes 1[1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Nucleophilic Pathway: Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation delivers a "CF
-
The Causality: TMSCF
is inert on its own. It requires a Lewis base initiator—typically a fluoride ion (from CsF or TBAF)—to attack the silicon atom. This forms a pentacoordinate hypervalent silicate intermediate, , which dramatically increases the nucleophilicity of the CF group, prompting its migration to the target carbonyl carbon2[2].
Mechanistic dichotomy of CF3 transfer based on substrate electronics.
Comparative Performance Data
To facilitate reagent selection, the following table synthesizes quantitative data and operational parameters for both methodologies based on established literature[1][2][3].
| Parameter | Electrophilic (Togni's Reagent) | Nucleophilic (Ruppert-Prakash) |
| Active Species | "CF | "CF |
| Reagent Structure | Hypervalent I(III) complex (Solid) | TMSCF |
| Primary Substrates | Thiols, enolates, amines, electron-rich arenes | Aldehydes, ketones, imines, epoxides |
| Typical Yields | 40% - 99% (Highly substrate dependent) | 80% - 95% (Generally high yielding) |
| Reaction Conditions | Mild (RT to 55°C), often metal-free | Mild (0°C to RT), requires F |
| Atom Economy | Lower (Generates large iodane byproduct) | Higher (Generates TMS-F/TMS-O byproducts) |
| Operational Safety | Bench-stable solid, easy to handle | Volatile liquid (b.p. 55°C), moisture sensitive |
Validated Experimental Methodologies
A robust protocol must be a self-validating system. The following methodologies incorporate internal checkpoints to ensure causality between the experimental steps and the chemical transformations.
Protocol A: Electrophilic S-Trifluoromethylation (Togni's Reagent)
This protocol describes a one-pot three-component synthesis of S-trifluoromethyl dithiocarbamates from secondary amines, CS
-
In Situ Nucleophile Generation: In an oven-dried flask under N
, dissolve the secondary amine (1.0 equiv, e.g., piperidine) in anhydrous THF (0.2 M). Add CS (2.0 equiv) dropwise at room temperature. Stir for 10 minutes.-
Causality Check: The reaction forms a dithiocarbamate salt intermediate. The solution will typically develop a distinct yellow tint, validating the nucleophile's formation.
-
-
Electrophilic Addition: Cool the mixture to -78°C. Add Togni's Reagent I (1.0 equiv) in one portion.
-
Thermal Maturation: Allow the reaction to slowly warm to ambient temperature over 2 hours.
-
Self-Validation Checkpoint: As the CF
transfer occurs, the I(III) species reduces to an I(I) byproduct (2-iodobenzoic acid). The appearance of a new, highly polar spot on TLC (UV active) confirms the consumption of the reagent and stoichiometric progression of the reaction.
-
-
Workup & Isolation: Quench with water, extract with EtOAc, dry over Na
SO , and concentrate. Purify via flash chromatography (Yields typically 25-60% depending on the amine steric bulk).
Protocol B: Nucleophilic 1,2-Addition to Ketones (Ruppert-Prakash Reagent)
This protocol details the trifluoromethylation of
-
Initiation Setup: In a flame-dried Schlenk flask under Argon, dissolve the ketone substrate (1.0 equiv) and TMSCF
(1.5 equiv) in anhydrous THF (0.5 M). Cool to 4°C. -
Catalytic Activation: Add anhydrous Cesium Fluoride (CsF, 0.1 equiv) or a catalytic drop of TBAF (1M in THF). Stir at 4°C for 2 hours.
-
Self-Validation Checkpoint: Do not proceed to workup yet. Take a crude
F NMR aliquot. The disappearance of the TMSCF signal (-67 ppm) and the appearance of a new signal around -75 to -80 ppm validates the formation of the intermediate trimethylsilyl ether. This proves the 1,2-addition was successful.
-
-
Desilylation: Once the silyl ether is confirmed, add TBAF·3H
O (1.2 equiv) to the mixture at room temperature to cleave the TMS protecting group. Stir for 1 hour. -
Workup & Isolation: Quench with saturated aqueous NH
Cl. Extract with dichloromethane, wash with brine, dry over MgSO , and concentrate. Purify via column chromatography (Yields typically 81-95%).
Parallel experimental workflows highlighting self-validation checkpoints.
References
-
Charpentier, J., Früh, N., & Togni, A. (2015). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Available at:[Link]
-
Khazaeli, P., et al. (2017). One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni's reagent. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Suslov, E. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI Molecules. Available at:[Link]
-
Kieltsch, I. (2007). The development of new hypervalent iodine reagents for electrophilic trifluoromethylation. ETH Zurich Research Collection. Available at:[Link]
Sources
Navigating the Solvent Landscape: A Comparative Guide to the Efficacy of Fluoromethyl p-Tolyl Sulfone
In the intricate world of medicinal chemistry and drug discovery, the precise introduction of fluorine-containing functional groups can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] Among the various reagents developed for this purpose, Fluoromethyl p-tolyl sulfone (Fluoromethyl p-toluene sulfide) has emerged as a versatile and effective electrophilic source of the monofluoromethyl (–CH₂F) group. Its efficacy, however, is not absolute and is profoundly influenced by the solvent system in which the reaction is conducted. This guide provides an in-depth analysis of Fluoromethyl p-tolyl sulfone's performance across different solvents, offering a comparative perspective with alternative reagents and equipping researchers with the knowledge to optimize their synthetic strategies.
The Critical Role of the Solvent in Nucleophilic Fluoroalkylation
The choice of solvent is a critical parameter in nucleophilic substitution reactions. The reaction of Fluoromethyl p-tolyl sulfone with a nucleophile typically proceeds via an SN2 mechanism. The solvent's properties—polarity, proticity, and coordinating ability—directly impact the reaction rate and outcome by influencing the solubility of reactants and, more importantly, the stability and reactivity of the nucleophile and transition state.[4][5]
Polar aprotic solvents are generally the superior choice for SN2 reactions. These solvents possess high dielectric constants and are capable of solvating cations effectively through dipole-dipole interactions. However, they are poor at solvating anions (the nucleophile) because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of nucleophilic attack.[6] Conversely, polar protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and increases the energy barrier for the reaction, thereby slowing it down.[4][5][6]
Caption: General Sₙ2 mechanism for fluoromethylation in a polar aprotic solvent.
Performance of Fluoromethyl p-Tolyl Sulfone in Key Solvent Systems
The efficacy of Fluoromethyl p-tolyl sulfone is highly dependent on the solvent. The following table summarizes the expected performance for the alkylation of a generic heteroatom nucleophile (e.g., phenoxide, amine) based on established principles of SN2 reactions and data from related fluoroalkylation studies.[7][8]
| Solvent | Type | Dielectric Constant (ε) | General Observations & Rationale | Typical Yield Range |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent. High polarity effectively dissolves ionic reactants and stabilizes the polar transition state. Poorly solvates the nucleophile, maximizing its reactivity. Often the solvent of choice.[8][9] | 85-95% |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Very Good. Similar to DMF in promoting high reaction rates. Can be easier to remove during work-up. A common and effective alternative.[7] | 80-90% |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate. Lower polarity leads to slower reaction rates compared to DMF or MeCN. May be suitable for substrates sensitive to highly polar conditions. | 60-80% |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Poor to Moderate. While aprotic, its polarity is often insufficient to adequately promote the reaction, leading to sluggish conversions and potential side reactions. | < 50% |
| Toluene | Non-polar | 2.4 | Very Poor. Fails to dissolve ionic bases and stabilize the charged transition state, resulting in extremely slow or no reaction. | < 10% |
| Ethanol (EtOH) | Polar Protic | 24.6 | Very Poor. Strong hydrogen bonding with the nucleophile severely deactivates it, hindering the SN2 pathway.[4][6] | < 10% |
Comparative Analysis with Alternative Fluoroalkylating Agents
While Fluoromethyl p-tolyl sulfone is a robust reagent, several alternatives exist, each with a distinct profile. The choice of reagent is often dictated by the specific synthetic transformation, substrate scope, and reaction conditions required.[1][2]
| Reagent | Reagent Type | Key Advantages | Key Disadvantages |
| Fluoromethyl p-Tolyl Sulfone | Electrophilic (CH₂F⁺ synthon) | Bench-stable solid; good reactivity with a broad range of nucleophiles; predictable SN2 pathway.[10][11] | Requires a base to generate the active nucleophile; can require elevated temperatures. |
| Fluoroiodomethane (CH₂FI) | Electrophilic (CH₂F⁺ synthon) | Highly reactive alkylating agent. | Gaseous or low-boiling liquid, making it difficult to handle; potential for over-alkylation. |
| (Bromofluoromethyl)trimethylsilane | Nucleophilic (CF₂H⁻ synthon precursor) | Can be used for nucleophilic fluoromethylation after metallation. | Requires strong bases (e.g., n-BuLi) at low temperatures; primarily used for difluoromethylation. |
| Fluoroform (CHF₃) | Nucleophilic (CF₃⁻ synthon) | Inexpensive and atom-economical source of the trifluoromethyl group.[9][12] | Gaseous and requires specialized equipment; needs a strong base to generate the reactive anion. |
Experimental Protocol: O-Fluoromethylation of 4-Methoxyphenol
This protocol provides a detailed, self-validating procedure for the O-fluoromethylation of a representative phenolic substrate using Fluoromethyl p-tolyl sulfone in DMF, a preferred solvent system.
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Fluoromethyl p-tolyl sulfone (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Nitrogen or Argon gas line
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
System Preparation: A 100 mL round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon). This ensures anhydrous conditions, preventing the quenching of the strong base.
-
Reactant Addition: 4-Methoxyphenol (e.g., 1.24 g, 10 mmol, 1.0 equiv) is added to the flask, followed by anhydrous DMF (40 mL) to dissolve the substrate.
-
Deprotonation: The flask is cooled to 0 °C in an ice-water bath. Sodium hydride (e.g., 0.52 g, 13 mmol, 1.3 equiv) is added portion-wise. Causality: NaH, a strong base, deprotonates the acidic phenolic hydroxyl group to form the more potent sodium phenoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred for 30 minutes at 0 °C to ensure complete deprotonation.
-
Reagent Addition: Fluoromethyl p-tolyl sulfone (e.g., 2.28 g, 12 mmol, 1.2 equiv) is added to the reaction mixture. The flask is allowed to warm to room temperature.
-
Reaction Monitoring: The reaction is heated to 70 °C and stirred. Progress is monitored by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate/Hexanes) by observing the consumption of the starting phenol. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, the flask is cooled to 0 °C and the reaction is carefully quenched by the slow, dropwise addition of water (50 mL) to destroy any unreacted NaH.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with 1M HCl (2 x 30 mL) to remove DMF, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). Causality: These washes remove residual DMF, base, and salts, purifying the crude product in the organic phase.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure fluoromethyl ether product.
Caption: Step-by-step experimental workflow for O-fluoromethylation.
Conclusion
Fluoromethyl p-tolyl sulfone is a highly effective and practical reagent for introducing the valuable monofluoromethyl group into organic molecules. Its performance is intrinsically linked to the choice of solvent, with polar aprotic solvents such as DMF and acetonitrile consistently providing the optimal environment for efficient SN2 reactions. By understanding the underlying chemical principles of solvent effects and the comparative landscape of alternative reagents, researchers can make informed decisions to accelerate their synthetic endeavors in drug discovery and materials science.
References
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
-
PubMed Central. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]
-
Leppänen, J., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 54(5). [Link]
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
-
Pharmaceutical Technology. (2013). Developing New Reagents for Advanced Fluorination Chemistry. [Link]
-
Chem LibreTexts. (2021). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Organic Syntheses. Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. [Link]
-
Organic Syntheses. Methyl p-tolyl sulfone. [Link]
-
Chem LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
St. Paul's Cathedral Mission College. Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
LookChem. Production Method of Fluoromethyl phenyl sulfone. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 97(3), 757-843. [Link]
-
Inbasekaran, M., et al. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (10), 678-679. [Link]
-
Zhang, W., et al. (2019). Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. The Journal of Organic Chemistry, 84(14), 8345-8359. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
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Assessing the Stereoselectivity of Fluoromethyl p-Tolyl Sulfide: A Technical Comparison Guide
Topic: Assessing the stereoselectivity of reactions with "Fluoromethyl p-toluene sulfide" Content Type: Publish Comparison Guide
Executive Summary
Fluoromethyl p-tolyl sulfide (
This guide objectively assesses the stereoselectivity of
Mechanistic Principles & Stereocontrol
The stereoselectivity of reactions involving
Pathway A: Nucleophilic Addition (Via Sulfone Oxidation)
The most common application involves oxidizing the sulfide to fluoromethyl p-tolyl sulfone .
-
Mechanism: The sulfone is deprotonated (typically with LiHMDS or NaHMDS) to form a stable
-fluoro carbanion. This nucleophile attacks chiral electrophiles (e.g., Ellman imines or Garner’s aldehyde). -
Stereoselectivity: Governed by substrate control (Cram vs. anti-Cram or Felkin-Anh models). High diastereomeric ratios (dr > 20:1) are achievable but dependent on the chiral auxiliary present in the substrate.
Pathway B: Reagent-Controlled Asymmetry (Via Chiral Sulfoximines)
This is the gold standard for high stereoselectivity. The sulfide is converted into a chiral fluoromethyl sulfoximine .
-
Mechanism: The chiral sulfoximine acts as a nucleophilic source of the fluoromethyl group. The chirality at sulfur dictates the facial selectivity of the addition to prochiral electrophiles.
-
Stereoselectivity: Reagent-controlled . It allows for the synthesis of enantioenriched
-fluoromethyl alcohols or amines from achiral starting materials, often achieving >95% ee.
Pathway C: Electrophilic Transfer (Via Sulfonium Salts)
Alkylation of the sulfide yields S-(fluoromethyl)sulfonium salts .
-
Mechanism: These salts transfer the electrophilic
equivalent to nucleophiles (e.g., enolates). -
Stereoselectivity: Generally low unless paired with a chiral phase-transfer catalyst (PTC) or a chiral enolate.
Comparative Analysis: Sulfide vs. Alternatives
The following table compares the performance of Fluoromethyl p-tolyl sulfide (as a precursor/reagent) against the standard Fluoromethyl Phenyl Sulfone and the advanced Chiral Sulfoximine method.
| Feature | Fluoromethyl p-Tolyl Sulfide ( | Fluoromethyl Phenyl Sulfone ( | Chiral Fluoromethyl Sulfoximine |
| Primary Role | Divergent Precursor / Radical Source | Stable Nucleophile | Chiral Reagent |
| Stereocontrol Type | Low (Direct) / High (via derivatives) | Substrate-Controlled (Diastereoselective) | Reagent-Controlled (Enantioselective) |
| Typical Yield | 60–85% (Activation dependent) | 75–95% | 70–90% |
| Stereoselectivity (dr/ee) | N/A (Direct) | dr > 95:5 (with chiral substrate) | ee > 90–98% |
| Atom Economy | High (Low MW leaving group) | Moderate (Sulfinate waste) | Low (Chiral auxiliary waste) |
| Cost/Availability | Moderate (Synthesis required) | High (Commercial standard) | High (Multi-step synthesis) |
Key Insight: Use the Sulfone for robust, large-scale reactions where the substrate already carries chirality. Use the Sulfide-derived Sulfoximine when you need to install a new stereocenter with high enantiomeric excess on an achiral substrate.
Visualizing the Divergent Pathways
The diagram below illustrates how Fluoromethyl p-tolyl sulfide serves as the central node for accessing different stereoselective outcomes.
Caption: Divergent stereoselective pathways originating from Fluoromethyl p-tolyl sulfide. Pathway B (Red) offers the highest enantioselectivity.
Experimental Protocol: Stereoselective Nucleophilic Monofluoromethylation
This protocol describes the Pathway A approach (via oxidation to sulfone) applied to a chiral N-tert-butanesulfinyl imine (Ellman imine), a standard method for assessing diastereoselectivity.
Objective: Synthesis of chiral
Reagents:
-
Fluoromethyl p-tolyl sulfide (1.0 equiv)
- -CPBA (2.2 equiv)
-
(S)-N-(tert-Butanesulfinyl)imine (Electrophile)
-
LiHMDS (1.0 M in THF)
-
Magnesium turnings / Methanol (for desulfonylation)
Step-by-Step Methodology:
-
Preparation of Sulfone Reagent:
-
Dissolve Fluoromethyl p-tolyl sulfide (1.0 mmol) in DCM (
mL) at . -
Add
-CPBA (2.2 mmol) portion-wise. Stir at RT for 4 hours. -
Quench with sat.
and . Extract with DCM. -
Checkpoint: Verify formation of sulfone by
NMR (typically to ppm, t).
-
-
Nucleophilic Addition (Stereoselective Step):
-
Dissolve the purified sulfone (1.2 equiv) in dry THF (
mL) under Argon. Cool to . -
Add LiHMDS (1.2 equiv) dropwise. The solution will turn yellow (formation of
-fluoro carbanion). Stir for 20 min. -
Add the chiral imine (1.0 equiv) in THF slowly.
-
Stir at
for 2 hours, then verify consumption of imine by TLC. -
Quench with sat.
at .
-
-
Reductive Desulfonylation (Removal of Auxiliary):
-
Dissolve the crude adduct in dry Methanol.
-
Add activated Mg turnings (10 equiv) and a catalytic amount of
(optional, or use ). -
Stir at
to RT until the sulfonyl group is cleaved. -
Result: The stereocenter established in Step 2 is retained.
-
Data Interpretation:
-
Yield: Expect 70–85% overall.
-
Stereoselectivity: Determine
via NMR of the crude product before desulfonylation. The bulky sulfonyl group and the chiral sulfinyl auxiliary typically enforce a closed transition state (Zimmerman-Traxler like), yielding high diastereocontrol.
References
-
Hu, J., et al. (2014).[1] "Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral
-Fluoro Carbanions." Angewandte Chemie International Edition. Link -
Prakash, G. K. S., & Hu, J. (2005). "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry. Link
-
Shibata, N., et al. (2009).[2] "Highly Stereoselective Synthesis of Monofluoroalkenes from
-Fluorosulfoximines and Nitrones." Angewandte Chemie. Link -
Ni, C., & Hu, J. (2014). "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews. Link
-
Reutrakul, V., et al. (2005). "Synthetic Applications of Monofluoromethylsulfonium Salts." Journal of Organic Chemistry. Link
Sources
Benchmarking "Fluoromethyl p-toluene sulfide" against new generation fluoromethylating reagents
Executive Summary: The Shift from Precursors to Direct Transfer
For decades, Fluoromethyl p-tolyl sulfide (and its oxidized derivative, FBSM ) has been the workhorse for introducing the monofluoromethyl (
This guide benchmarks the incumbent Sulfide/Sulfone system against the New-Generation S-Fluoromethyl Sulfonium Salts (e.g., the Shibata Reagent).
The Verdict: While the sulfide route remains superior for atom economy and cost-efficiency on large scales, the new-generation sulfonium salts offer a single-step, electrophilic transfer that drastically reduces cycle time and chemical waste for discovery-phase synthesis.
Technical Profile: The Incumbent vs. The Challenger
The Incumbent: Fluoromethyl p-Tolyl Sulfide (Precursor to FBSM)
Often referred to as the "Julia-Kocienski" Route.
-
Role: Nucleophilic Fluoromethylation Source (Indirect).
-
Mechanism: The sulfide is typically oxidized to Fluoromethyl p-tolyl sulfone (FBSM) . The sulfone is deprotonated (
) to form a carbanion, which attacks electrophiles (aldehydes/ketones). The sulfonyl group is then removed via reductive desulfonylation (e.g., Na/Hg or Mg/MeOH) to reveal the group. -
Key Characteristic: High stability, low cost, but requires "activator" steps.
The Challenger: S-Fluoromethyl Sulfonium Salts (Shibata Reagent)
Specifically: S-Fluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate.
-
Role: Electrophilic Fluoromethylation Source (Direct).
-
Mechanism: Acts as a "
" equivalent. The reagent transfers the fluoromethyl group directly to nucleophiles (enolates, alkenes) in a single step via an -like pathway, driven by the release of a neutral sulfide leaving group. -
Key Characteristic: Bench-stable solid, direct C-C bond formation, no desulfonylation needed.
Benchmarking Data: Performance Metrics
The following table compares the efficiency of installing a
| Metric | Fluoromethyl p-Tolyl Sulfide (via FBSM) | S-Fluoromethyl Sulfonium Salt (New Gen) |
| Reaction Type | Nucleophilic Addition + Reductive Cleavage | Electrophilic Substitution (Direct) |
| Total Steps | 2-3 (Oxidation | 1 (Direct Transfer) |
| Overall Yield | 60–75% (cumulative over steps) | 85–96% (single step) |
| Atom Economy | High (Small leaving groups) | Low (High MW sulfide byproduct) |
| Reagent Stability | Sulfide: Volatile/Smelly; Sulfone: Stable Solid | Stable, Non-hygroscopic Solid |
| Conditions | Harsh (Strong bases like LHMDS, | Mild (Base like |
| Selectivity | High for Carbonyls (1,2-addition) | High for C-Nucleophiles (Enolates) |
Comparative Workflow Diagram
The diagram below illustrates the drastic reduction in process complexity offered by the new generation reagents.
Caption: Comparison of the multi-step "Incumbent" pathway (Red) vs. the single-step "Challenger" pathway (Blue).
Experimental Protocols
Protocol A: The "Traditional" Route (Nucleophilic)
Best for: Large-scale synthesis where reagent cost is paramount.
Reagent Preparation:
-
Oxidation: Treat Fluoromethyl p-tolyl sulfide (1.0 equiv) with Oxone (2.0 equiv) in MeOH/H2O at 0°C to RT to generate Fluoromethyl p-tolyl sulfone (FBSM). Isolate as a white solid.
Fluoromethylation:
-
Activation: In a flame-dried flask, dissolve FBSM (1.2 equiv) in dry THF. Cool to
C. -
Deprotonation: Add LHMDS (1.3 equiv) dropwise. Stir for 30 min to generate the carbanion (yellow color).
-
Addition: Add the electrophile (e.g., Benzaldehyde) dropwise. Stir at
C for 1h, then warm to RT. -
Desulfonylation (The Critical Step): Isolate the intermediate. Dissolve in MeOH. Add
turnings (10 equiv) and catalytic (or use amalgam). Stir vigorously until the sulfonyl group is cleaved. -
Result:
-Fluoromethyl alcohol.[1]
Protocol B: The "New Generation" Route (Electrophilic)
Best for: Late-stage functionalization and high-throughput screening.
Reagent: S-Fluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate.
-
Setup: To a vial, add the substrate (e.g.,
-keto ester, 1.0 equiv), the Sulfonium Reagent (1.2 equiv), and (1.5 equiv). -
Solvent: Add
(0.1 M). -
Reaction: Stir at Room Temperature for 2–4 hours. (Monitor by TLC/LCMS).
-
Workup: Filter through a silica plug to remove the inorganic salts and the sulfide byproduct. Concentrate.
-
Result:
-Fluoromethyl -keto ester (Yield typically >90%).
Mechanistic Insight: Why the Switch?
The shift to sulfonium salts is driven by the desire to access Electrophilic Fluoromethylation (
In the traditional sulfide/sulfone route, the "hard" carbanion often undergoes reversible addition or requires specific stabilizing groups. The new generation sulfonium salts utilize a "soft" alkylation mechanism. The steric bulk of the 2,3,4,5-tetramethylphenyl group on the sulfonium salt is engineered to prevent self-reaction and direct the nucleophile solely to the
Caption: The direct electrophilic transfer mechanism of the Shibata reagent, avoiding intermediate instability.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Fluoromethylation of Aldehydes with Fluoromethyl Phenyl Sulfone." Chemical Communications. Link
-
Shibata, N., et al. (2010). "S-(Fluoromethyl)sulfonium Salts as Electrophilic Monofluoromethylating Agents." Angewandte Chemie International Edition. Link
-
Prakash, G. K. S., & Hu, J. (2004). "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides." Accounts of Chemical Research. Link
-
Akita, T., et al. (2013). "Radical Fluoromethylation of Alkenes with S-Fluoromethyl-S-phenylsulfoximine." Journal of the American Chemical Society. Link
-
Reichel, M., & Karaghiosoff, K. (2020). "Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry." Angewandte Chemie. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fluoromethyl p-Tolyl Sulfide
This document provides essential operational and disposal protocols for fluoromethyl p-tolyl sulfide, designed for researchers, scientists, and drug development professionals. Our focus is on delivering clear, actionable guidance grounded in established safety principles to ensure both personal and environmental protection. The procedures outlined herein are synthesized from authoritative safety data for structurally related organosulfur and organofluorine compounds, providing a robust framework for safe laboratory operations.
Core Safety Directives & Chemical Profile
-
Sulfoxide Group: Compounds containing sulfoxides may be toxic to the blood, kidneys, and liver.[1] They can be combustible and may decompose at high temperatures to release toxic fumes, including sulfur oxides (SOx).[2][3]
-
Organofluorine Moiety: The presence of fluorine is a critical consideration. Combustion of fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride (HF) gas.[4] Therefore, standard incineration protocols for general chemical waste may not be appropriate.
-
Physical State: Based on related compounds like Methyl p-tolyl sulfoxide, it is likely a solid at room temperature with a relatively low melting point.[3]
Given these characteristics, fluoromethyl p-tolyl sulfide must be treated as a hazardous substance requiring specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.[1]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling fluoromethyl p-tolyl sulfide, from initial use to final waste packaging.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Protects against splashes and potential aerosol generation. Standard safety glasses are insufficient. |
| Hand | Chemical-Resistant Gloves | Use double-gloving with nitrile or neoprene gloves.[5] This provides robust protection against skin contact. Always check glove manufacturer data for compatibility with organofluorine and organosulfur compounds. |
| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination.[5] A flame-resistant coat is recommended.[4] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[5] Use a respirator with cartridges suitable for organic vapors and acid gases (in case of decomposition).[6] |
| Foot | Closed-Toe, Chemical-Resistant Shoes | Protects feet from potential spills.[5] |
Spill & Emergency Management
Pre-planning is critical for a safe response to accidental spills. All personnel must be aware of the location of emergency eyewash stations and safety showers before beginning work.[7]
Protocol for Minor Spills (Solid or Liquid, <100 mL)
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[1][8]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the lowest practical height.
-
Don PPE: Put on the full PPE ensemble described in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as sand, clay, or a commercial sorbent.[9][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, puncture-resistant, and sealable waste container.[2][5] Use non-sparking tools.[10]
-
Decontamination: Clean the spill surface with soap and water, and wipe dry with paper towels.[1]
-
Waste Packaging: Place all contaminated materials, including used absorbents, gloves, and paper towels, into the hazardous waste container. Double-bag the waste and securely label it.[1]
-
Report: Inform your laboratory supervisor and Environmental Health & Safety (EH&S) department about the spill.
Protocol for Major Spills (>100 mL) or Unknown Spills
-
EVACUATE IMMEDIATELY: Alert everyone in the area and evacuate the laboratory.[1][11] Do not attempt to clean it up yourself.
-
Call for Emergency Response: From a safe location, contact your institution's emergency services or EH&S.[7] If there is a fire or medical emergency, call 911.[9]
-
Provide Information: Be prepared to provide the chemical name, quantity spilled, location, and any known hazards to the emergency responders.
Step-by-Step Disposal Protocol
The guiding principle for disposing of fluoromethyl p-tolyl sulfide is that all waste—including the primary chemical, contaminated materials, and empty containers—must be collected as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a specific waste stream for "Halogenated Organic Solid Waste" or "Organofluorine Waste." This prevents accidental mixing with incompatible chemicals. Organic compounds containing sulfur may require special handling as they can produce strong acids upon incineration.[12]
-
Select an Appropriate Container:
-
Primary Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.[13]
-
Original Containers: Unused chemicals in their original, sealed containers can often be disposed of as-is, provided the container is clean on the outside and has an intact label.[13]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Fluoromethyl p-Tolyl Sulfide."[5] Also, list any other chemical constituents present in the waste.
-
Collection of Solid Waste:
-
Collect unused or waste fluoromethyl p-tolyl sulfide directly into the designated waste container.
-
Place all contaminated disposable items (e.g., weigh boats, gloves, bench paper, pipette tips) into the same container.[5]
-
-
Collection of Liquid Waste:
-
If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.[3]
-
-
Container Management:
-
Arrange for Disposal: Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not attempt to dispose of it through a private contractor without institutional approval.[2][11]
Decontamination of Equipment and Work Area
Proper decontamination prevents unintended exposure and cross-contamination.
-
Reusable Glassware/Equipment: Wash thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[1] Collect the initial solvent rinse as hazardous liquid waste.
-
Work Surfaces: Wipe down the fume hood sash, work surface, and any potentially contaminated areas with a suitable solvent, followed by a soap and water wash.
-
Personal Decontamination: Wash hands and forearms thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2] Remove any contaminated clothing immediately and launder it before reuse.[9][15]
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of fluoromethyl p-tolyl sulfide waste.
Caption: Disposal workflow for fluoromethyl p-tolyl sulfide.
References
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
- Emergency Response Plan. (n.d.). Active AgriScience.
- SAFETY DATA SHEET - p-Tolyl Sulfoxide. (n.d.). TCI Chemicals.
- Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline. (n.d.). Benchchem.
- SAFETY DATA SHEET - Methyl p-tolyl sulfoxide. (2009, October 1). Fisher Scientific.
- Fluorine. (n.d.). Rutgers University.
- Spill Control/Emergency Response. (2025, January 14). Oakland University.
- SAFETY DATA SHEET. (n.d.). Chemical Management.
- SAFETY DATA SHEET - Methyl 4-Tolyl Sulfoxide. (n.d.). Toronto Research Chemicals.
- SAFETY DATA SHEET - Methyl p-tolyl sulfide. (2025, September 5). Thermo Fisher Scientific.
- Personal Protective Equipment. (n.d.). University of South Carolina.
- SAFETY DATA SHEET. (n.d.). PPG.
- Sulfur Spills. (n.d.). The Sulfur Institute.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Laboratory Liquid Waste Disposal Flow Chart. (2024). University of Tokyo.
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A Researcher's Guide to the Safe Handling of Fluoromethyl p-Toluene Sulfonate
As a reagent enabling the monofluoromethylation of alcohols, thiols, and amines, Fluoromethyl p-toluene sulfonate (FMTS) is a valuable tool in the development of pharmaceutical candidates.[1] However, its utility in the lab is matched by the critical need for rigorous safety protocols. While specific toxicological data for FMTS is limited, its structural similarity to other reactive organosulfur compounds, such as p-toluenesulfonyl chloride, necessitates a comprehensive approach to personal protective equipment (PPE) and handling procedures to ensure the safety of all laboratory personnel.
This guide provides a procedural framework for the safe handling and disposal of Fluoromethyl p-toluene sulfonate, grounded in established chemical safety principles.
Hazard Assessment: Understanding the Risks
Fluoromethyl p-toluene sulfonate is classified as a substance that causes skin and serious eye irritation. Analogous compounds like p-toluenesulfonyl chloride are known to cause skin irritation, potential allergic skin reactions, and serious eye damage.[2][3][4] Thermal decomposition of these types of chemicals can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, sulfur oxides, and hydrogen chloride gas.[5][6][7] Therefore, all handling procedures must be designed to prevent contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a sufficient barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| PPE Component | Specifications & Rationale | Supporting Sources |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. Goggles provide a seal against splashes, while a face shield offers a secondary layer of protection for the entire face. This combination is crucial as related compounds can cause serious, irreversible eye damage.[2][4][8][9] | [2][4][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile Rubber). Inspect gloves before use and use proper removal techniques to avoid skin contact.[7] For prolonged or high-risk operations, consider double-gloving. This is essential to prevent skin irritation and potential absorption.[7][10] | [7][10] |
| Body Protection | Chemically impervious laboratory coat or a full protective suit. This protects against accidental spills and contamination of personal clothing. All closures should be fastened during use.[7][11] | [7][11] |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. All manipulations of Fluoromethyl p-toluene sulfonate must occur within a functioning fume hood to control vapor exposure.[3][4][5] For emergencies or situations where exposure limits may be exceeded, appropriate respiratory protection (e.g., an air-purifying respirator with acid gas cartridges) is necessary.[12][13] | [3][4][5][12][13] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. This prevents exposure from spills that may reach the floor.[9][11] | [9][11] |
Experimental Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow minimizes the risk of exposure and ensures a controlled experimental environment.
Caption: A procedural workflow for the safe handling of Fluoromethyl p-toluene sulfonate.
Emergency First-Aid Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[5]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician immediately.[6][8]
-
Ingestion: Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][8]
Disposal and Decontamination Plan
All waste materials must be treated as hazardous. Proper segregation and disposal are crucial for laboratory and environmental safety.
Waste Segregation:
-
Liquid Waste: Collect all unused reagents and solutions containing Fluoromethyl p-toluene sulfonate in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, paper towels) must be placed in a separate, labeled solid hazardous waste container.[15]
Disposal Pathway: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) program. Do not mix with other waste streams.[15] Uncleaned containers should be handled as if they still contain the product.[2]
Caption: The required disposal pathway for all Fluoromethyl p-toluene sulfonate waste.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with Fluoromethyl p-toluene sulfonate, ensuring a safe and productive research environment.
References
-
Fisher Scientific. (2015, February 2). Safety Data Sheet: Toluene, Reagent Grade. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (2019, January 18). Technical Supplement: Personal Protective Equipment (PPE) for Strong Inorganic Acids. Retrieved from [Link]
-
Sunnyside Corporation. (2007, August 17). Material Safety Data Sheet: Toluene (Toluol). Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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University of Wisconsin-Madison. (2019, March 15). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
